molecular formula C7H10N2O B1585768 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde CAS No. 88634-80-4

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Cat. No.: B1585768
CAS No.: 88634-80-4
M. Wt: 138.17 g/mol
InChI Key: RLBMKAXUSJOVJI-UHFFFAOYSA-N
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Description

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-5-methyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O/c1-3-7-8-5(2)6(4-10)9-7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBMKAXUSJOVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383813
Record name 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88634-80-4
Record name 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde
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Record name 2-ethyl-4-methyl-1H-imidazole-5-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a key heterocyclic building block in medicinal chemistry. The primary focus is on the Vilsmeier-Haack formylation of 2-Ethyl-4-Methyl-1H-Imidazole, a robust and widely applicable method for the introduction of a formyl group onto electron-rich heterocyclic systems. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical parameters influencing the reaction's success. Furthermore, it includes information on the synthesis of the starting material and the characterization of the final product, offering a complete roadmap for the laboratory-scale production of this valuable intermediate.

Introduction: The Significance of Substituted Imidazole-5-Carbaldehydes

Imidazole-5-carbaldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules.[1][2][3] The presence of a reactive aldehyde function alongside the imidazole core allows for a diverse range of chemical transformations, making these compounds valuable starting points for the construction of more complex molecular architectures. Specifically, the 2-ethyl-4-methyl substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents. The title compound, this compound, serves as a crucial precursor for various pharmaceutical targets, where the imidazole moiety can act as a key pharmacophore, engaging in essential binding interactions with biological macromolecules.

Strategic Approach to Synthesis: The Vilsmeier-Haack Reaction

The most direct and efficient method for the synthesis of this compound is the formylation of the corresponding 2-Ethyl-4-Methyl-1H-Imidazole. Among the various formylation techniques, the Vilsmeier-Haack reaction stands out due to its reliability, use of readily available reagents, and broad substrate scope for electron-rich heterocycles.[4][5][6]

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halide, such as phosphorus oxychloride (POCl₃).[7][8] This electrophilic species then attacks the electron-rich C5 position of the imidazole ring, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde.[4][6]

Mechanistic Insights

The causality behind the Vilsmeier-Haack reaction lies in a two-stage process:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich imidazole ring of 2-Ethyl-4-Methyl-1H-Imidazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack in 2,4-disubstituted imidazoles. A subsequent deprotonation-rearomatization sequence, followed by hydrolysis of the resulting iminium salt during aqueous workup, yields the final aldehyde product.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be logically divided into two main stages: the preparation of the starting material, 2-Ethyl-4-Methyl-1H-Imidazole, and its subsequent formylation via the Vilsmeier-Haack reaction.

Stage 1: Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole

Several methods exist for the synthesis of 2,4-disubstituted imidazoles. A common and reliable approach involves the condensation of an alpha-hydroxyketone or its equivalent with an aldehyde in the presence of ammonia. For the synthesis of 2-Ethyl-4-Methyl-1H-Imidazole, propionaldehyde, methylglyoxal (or its acetal), and ammonia are the key building blocks.

Experimental Protocol: Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with a solution of methylglyoxal dimethyl acetal in a suitable solvent such as aqueous ammonia.

  • Reaction: While stirring vigorously, add propionaldehyde dropwise to the reaction mixture at a controlled temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete cyclization.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure 2-Ethyl-4-Methyl-1H-Imidazole.

Stage 2: Vilsmeier-Haack Formylation to this compound

This stage is the core of the synthesis, where the formyl group is introduced onto the imidazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[9]

  • Formylation Reaction: Dissolve 2-Ethyl-4-Methyl-1H-Imidazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. During neutralization, the product may precipitate. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford pure this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): ~9.7 (s, 1H, CHO), ~2.7 (q, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~1.3 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm): ~180 (CHO), ~150 (C2), ~140 (C4), ~125 (C5), ~22 (CH₂), ~14 (CH₃), ~12 (CH₃)
Mass Spectrometry (EI) Expected m/z: 138 [M]⁺, 109 [M-CHO]⁺

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration. The provided values are estimations based on analogous structures.[10][11]

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Starting Material cluster_1 Stage 2: Vilsmeier-Haack Formylation Propionaldehyde Propionaldehyde Condensation Condensation Propionaldehyde->Condensation Methylglyoxal_DMA Methylglyoxal Dimethyl Acetal Methylglyoxal_DMA->Condensation Ammonia Ammonia Ammonia->Condensation 2_Ethyl_4_Methyl_Imidazole 2-Ethyl-4-Methyl- 1H-Imidazole Condensation->2_Ethyl_4_Methyl_Imidazole 2_Ethyl_4_Methyl_Imidazole_Start 2-Ethyl-4-Methyl- 1H-Imidazole Formylation Formylation 2_Ethyl_4_Methyl_Imidazole_Start->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->Formylation Final_Product 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Formylation->Final_Product

Figure 1: Overall two-stage synthesis pathway.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Imidazole 2-Ethyl-4-Methyl- 1H-Imidazole Imidazole->Iminium_Salt Electrophilic Attack Hydrolysis Aqueous Workup (H₂O) Iminium_Salt->Hydrolysis Product 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Hydrolysis->Product

Figure 2: Vilsmeier-Haack reaction mechanism.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of 2-Ethyl-4-Methyl-1H-Imidazole. This technical guide has outlined a reliable and well-precedented synthetic strategy, providing both the theoretical underpinnings and a practical, step-by-step experimental protocol. By understanding the key reaction parameters and employing rigorous purification and characterization techniques, researchers can confidently produce this valuable building block for application in drug discovery and development programs. The inherent versatility of the resulting imidazole-5-carbaldehyde ensures its continued importance as a scaffold for the creation of novel and potent bioactive compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a substituted imidazole derivative, stands as a compound of significant interest within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring an imidazole core appended with ethyl, methyl, and carbaldehyde functionalities, imparts a nuanced reactivity profile, making it a versatile precursor for the synthesis of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, offering a critical knowledge base for its application in research and development.

Section 1: Chemical Identity and Molecular Structure

At its core, this compound is a heterocyclic aromatic aldehyde. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is the foundational scaffold of this molecule. The strategic placement of an ethyl group at the 2-position, a methyl group at the 4-position, and a reactive carbaldehyde (formyl) group at the 5-position dictates its chemical behavior and potential for further functionalization.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 88634-80-4[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Canonical SMILES CCC1=NC(C)=C(N1)C=O[1]
InChIKey RLBMKAXUSJOVJI-UHFFFAOYSA-N[1]

Section 2: Physicochemical Characteristics

The physical and chemical properties of a compound are paramount in determining its suitability for various applications, from reaction conditions to formulation development.

Physical Properties

A summary of the key physical properties of this compound is presented below. These values are critical for handling, storage, and process design.

PropertyValueSource
Melting Point 104 °C[2]
Boiling Point 360.8 °C at 760 mmHg[2]
Flash Point 175.8 °C[2]
Appearance Expected to be a solid at room temperature-
Solubility Profile
  • Water: Solubility is expected to be moderate due to the presence of the polar imidazole ring and aldehyde group, which can participate in hydrogen bonding.

  • Methanol, Ethanol: Likely to exhibit good solubility in protic polar solvents.

  • Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): Expected to be highly soluble in these polar aprotic solvents.

  • Chloroform, Dichloromethane: Moderate solubility is anticipated.

  • Non-polar solvents (e.g., Hexane, Toluene): Poor solubility is expected.

Experimental Protocol for Solubility Determination:

A standardized protocol to experimentally determine the solubility of this compound would involve the following steps:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility E->F

Experimental workflow for solubility determination.
Acidity and Basicity (pKa)

The imidazole moiety contains two nitrogen atoms, one of which is basic (the pyrrole-like nitrogen) and the other is weakly acidic (the imino-like nitrogen). The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which is vital in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

While an experimentally determined pKa for this compound is not available in the reviewed literature, a predicted pKa of approximately 11.05 has been noted for the related compound 1H-Imidazole-4-carbaldehyde[3]. The electron-withdrawing nature of the carbaldehyde group is expected to decrease the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ≈ 7). The ethyl and methyl groups are weakly electron-donating and would have a minor counteracting effect.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the solution in a thermostatted vessel and stir continuously.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the conjugate acid (protonated imidazole). Subsequently, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the N-H proton.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

G A Dissolve compound in solvent B Titrate with standardized acid/base A->B C Record pH vs. titrant volume B->C D Plot titration curve C->D E Determine pKa at half-equivalence point D->E

Workflow for pKa determination by potentiometric titration.

Section 3: Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific spectra for this compound were not found in the searched literature, a predicted ¹H and ¹³C NMR analysis is presented based on the known chemical shifts of similar imidazole derivatives[4].

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aldehyde Proton (-CHO): A singlet expected around δ 9.5-10.0 ppm.

  • Imidazole NH Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically in the range of δ 10-13 ppm.

  • Ethyl Group (-CH₂CH₃): A quartet around δ 2.7-2.9 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

  • Methyl Group (-CH₃): A singlet around δ 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Aldehyde Carbonyl Carbon (-CHO): Expected in the region of δ 180-185 ppm.

  • Imidazole Ring Carbons: Three distinct signals are expected. The C2 carbon (bearing the ethyl group) would appear around δ 150-155 ppm. The C4 carbon (with the methyl group) would be around δ 135-140 ppm, and the C5 carbon (with the aldehyde) would be around δ 125-130 ppm.

  • Ethyl Group (-CH₂CH₃): The CH₂ carbon is expected around δ 20-25 ppm, and the CH₃ carbon around δ 12-15 ppm.

  • Methyl Group (-CH₃): A signal around δ 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the imidazole N-H bond.

  • C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl and methyl groups just below 3000 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. The conjugation with the imidazole ring lowers the frequency from a typical aliphatic aldehyde (1720-1740 cm⁻¹).

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the imidazole ring.

  • C-H Bending: Bands in the 1350-1480 cm⁻¹ region corresponding to the bending vibrations of the methyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 138, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of the aldehyde proton (H•) to give a fragment at m/z = 137.

    • Loss of the formyl group (•CHO) to give a fragment at m/z = 109.

    • Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 109.

    • Cleavage of the ethyl group to lose a methyl radical (•CH₃), resulting in a fragment at m/z = 123.

Section 4: Synthesis and Reactivity

Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general and plausible synthetic route can be inferred from established imidazole syntheses, such as the van Leusen imidazole synthesis or modifications thereof[5]. A potential pathway could involve the reaction of an appropriate α-dicarbonyl compound or its equivalent with an aldehyde and ammonia source, followed by formylation. For instance, the reaction of 2,3-pentanedione with propanal and ammonia, followed by a Vilsmeier-Haack formylation, could potentially yield the target molecule.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

  • Aldehyde Group: This is the most reactive site for nucleophilic addition reactions. It can undergo:

    • Oxidation: to the corresponding carboxylic acid.

    • Reduction: to the corresponding alcohol.

    • Reductive Amination: to form various substituted amines.

    • Wittig Reaction: to form alkenes.

    • Condensation Reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

  • Imidazole Ring:

    • N-Alkylation/Acylation: The pyrrole-like nitrogen can be alkylated or acylated.

    • Electrophilic Aromatic Substitution: The imidazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the aldehyde group. However, under forcing conditions, reactions may occur.

G cluster_aldehyde Aldehyde Reactivity cluster_imidazole Imidazole Ring Reactivity This compound This compound Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Reductive Amination Reductive Amination This compound->Reductive Amination Wittig Reaction Wittig Reaction This compound->Wittig Reaction N-Alkylation N-Alkylation This compound->N-Alkylation N-Acylation N-Acylation This compound->N-Acylation

Reactivity profile of this compound.

Section 5: Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, such as a fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][7][8][9][10]

References

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde CAS number 88634-80-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde (CAS 88634-80-4): A Key Intermediate in Modern Drug Discovery

Abstract

This compound is a substituted heterocyclic aldehyde that has emerged as a molecule of significant interest within the domains of medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a reactive carbaldehyde group appended to a decorated imidazole core, renders it a versatile and highly valuable synthetic building block. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, plausible synthetic strategies, key chemical transformations, and robust analytical methodologies pertinent to this compound. By synthesizing field-proven insights with established chemical principles, this document aims to serve as an authoritative resource for leveraging this compound in the rational design and synthesis of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound, CAS Number 88634-80-4, is a member of the azole family of aromatic heterocycles. The imidazole ring is a foundational motif in numerous biologically active molecules, including the essential amino acid histidine. The specific substitution pattern of this compound—an ethyl group at the 2-position, a methyl group at the 4-position, and a formyl (carbaldehyde) group at the 5-position—creates a unique electronic and steric environment that dictates its reactivity and utility as a synthetic intermediate.

The aldehyde group serves as the primary reactive handle for a multitude of chemical transformations, while the imidazole ring itself offers sites for N-alkylation and influences the molecule's overall polarity and potential for hydrogen bonding. The ethyl and methyl substituents provide lipophilicity and steric bulk, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Table 1: Key Physicochemical and Structural Identifiers

Property Value Source(s)
CAS Number 88634-80-4 [1]
Molecular Formula C₇H₁₀N₂O [1]
Molecular Weight 138.17 g/mol [1]
IUPAC Name This compound [1]
Synonyms 2-ethyl-5-methyl-1H-imidazole-4-carbaldehyde [2][3]
SMILES CCC1=NC(C)=C(N1)C=O [1]

| InChIKey | RLBMKAXUSJOVJI-UHFFFAOYSA-N |[1] |

Synthetic Pathways and Mechanistic Considerations

While specific, scaled-up manufacturing protocols for this compound are often proprietary, its synthesis can be logically approached through established methods of imidazole ring formation. The Radziszewski synthesis and its modern variants provide a robust framework for constructing such polysubstituted imidazoles.[4]

A plausible and illustrative synthetic strategy involves the condensation of an α-dicarbonyl equivalent, an aldehyde, and ammonia. For this specific target, the key precursors would be 2,3-pentanedione (to provide the ethyl group at C2 and methyl at C4), glyoxal (as the source of the C5-carbaldehyde), and an ammonia source.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis, purification, and verification of the target compound. This process is designed as a self-validating system, where each stage's output is confirmed before proceeding, ensuring the integrity of the final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Stage Reactants 2,3-Pentanedione + Glyoxal + Ammonia Source Reaction One-Pot Condensation (Radziszewski-type Reaction) Reactants->Reaction Solvent, Heat Crude Crude Product Mixture Reaction->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Collection of Pure Fractions Column->Fractions Eluent Gradient SolventEvap Solvent Evaporation Fractions->SolventEvap Purified Purified Solid Product SolventEvap->Purified QC Purity & Identity Verification Purified->QC HPLC HPLC-UV (Purity >97%) QC->HPLC NMR ¹H NMR, ¹³C NMR QC->NMR MS Mass Spectrometry QC->MS

Caption: Conceptual workflow for synthesis and quality control.

Illustrative Laboratory-Scale Synthetic Protocol

This protocol is a representative example based on established chemical principles for imidazole synthesis.

  • Reaction Setup: To a solution of 2,3-pentanedione (1.0 eq) in glacial acetic acid, add a 40% aqueous solution of glyoxal (1.1 eq) and ammonium acetate (3.0 eq).

    • Causality: Acetic acid serves as both a solvent and a catalyst for the condensation reactions. Ammonium acetate provides the necessary ammonia and helps buffer the reaction. An excess is used to drive the reaction to completion.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the activation energy for the multiple condensation and cyclization steps. TLC monitoring is critical to prevent byproduct formation from over-heating or extended reaction times.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Causality: This step quenches the reaction and precipitates the organic product, which is less soluble in neutral aqueous media than in acidic solution.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product. The brine wash removes residual water, and sodium sulfate is a neutral drying agent.

  • Purification: Concentrate the dried organic phase under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient.

    • Causality: Chromatography separates the target compound from unreacted starting materials and polar byproducts based on differential polarity.

  • Verification: Combine the pure fractions, evaporate the solvent, and verify the product's identity and purity using HPLC, NMR, and MS analysis.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective and stepwise modifications. This makes it an ideal scaffold for building molecular libraries for structure-activity relationship (SAR) studies. Imidazole-based compounds are foundational to many pharmaceuticals, including antifungals and antihypertensives.[5][6]

Key Reaction Pathways

The aldehyde and the imidazole N-H are the primary sites for derivatization.

G cluster_aldehyde Aldehyde Transformations cluster_ring Ring Transformations Core 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) Core->ReductiveAmination Oxidation Oxidation ([O]) Core->Oxidation Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig Condensation Condensation (e.g., with o-phenylenediamine) Core->Condensation NAlkylation N-Alkylation (R-X, Base) Core->NAlkylation Amine Secondary/Tertiary Amine ReductiveAmination->Amine CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alkene Alkene Derivative Wittig->Alkene Benzimidazole Benzimidazole Adduct Condensation->Benzimidazole NSubstituted N-Substituted Imidazole NAlkylation->NSubstituted

Caption: Key derivatization pathways from the core molecule.

  • Aldehyde Chemistry : The formyl group is readily converted into other functionalities. Reductive amination with primary or secondary amines yields diverse amine derivatives. Oxidation provides the corresponding carboxylic acid, a common pharmacophore. Wittig-type reactions can install various alkene moieties, and condensation reactions with dinucleophiles can build larger heterocyclic systems, such as benzimidazoles.[5][7]

  • Imidazole Ring Chemistry : The pyrrolic-type nitrogen (N-1) can be selectively alkylated or arylated using an appropriate electrophile (e.g., an alkyl halide) in the presence of a base.[5][7] This modification is crucial for tuning solubility, metabolic stability, and receptor-binding interactions.

This dual reactivity makes the molecule a powerful intermediate. For instance, similar imidazole carboxylates are central to the synthesis of angiotensin II receptor blockers like Olmesartan, where the core structure is elaborated with different functional groups to achieve high receptor affinity.[6][8][9]

Analytical Methodologies for Quality Assurance

Ensuring the purity and identity of pharmaceutical intermediates is paramount.[6] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound.

Table 2: Summary of Analytical Techniques

Technique Purpose Key Considerations
HPLC-UV Purity assessment, reaction monitoring Reverse-phase C18 column; mobile phase of acetonitrile/water with acid modifier (formic or phosphoric acid).[10]
LC-MS Identity confirmation, impurity profiling Formic acid is preferred over phosphoric acid for MS compatibility.[10] Provides accurate mass data.
¹H & ¹³C NMR Structural elucidation Confirms the presence and connectivity of all protons and carbons (e.g., aldehyde proton at ~9-10 ppm).
FTIR Functional group identification Shows characteristic stretches for C=O (aldehyde), C=N, and C=C (imidazole ring).

| Capillary Electrophoresis | Orthogonal purity check | Offers a different separation mechanism than HPLC, useful for detecting co-eluting impurities.[11] |

Protocol: Reverse-Phase HPLC Method for Purity Analysis

This protocol is a robust, self-validating method for routine quality control.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds like the analyte.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid improves peak shape by protonating the imidazole nitrogens and is MS-compatible. Acetonitrile is a common organic modifier.[10]

  • Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Rationale: A gradient elution ensures that any impurities with a wide range of polarities are effectively separated and eluted.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

    • Rationale: Imidazole rings typically show absorbance in the low UV range.[12]

  • Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Validation: The method should be validated for linearity, accuracy, and precision. A sharp, symmetrical peak for the main analyte, with any impurities well-resolved at baseline, indicates a successful separation.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety protocols for chemical reagents.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If ingested: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of significant exposure, seek immediate medical attention.[13]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains.[13]

References

A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of a complete public spectroscopic dataset for this specific molecule, this guide synthesizes predicted data, information from analogous structures, and established principles of spectroscopic analysis. We will explore the expected features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this and related imidazole derivatives. This document serves as a valuable resource for researchers working with substituted imidazoles, providing a framework for interpreting their own experimental data.

Introduction: The Significance of this compound

Imidazole-based compounds are fundamental building blocks in numerous biologically active molecules and functional materials.[1] The specific substitution pattern of an ethyl group at the 2-position, a methyl group at the 4-position, and a carbaldehyde at the 5-position of the imidazole ring creates a unique electronic and steric profile, making this compound a potentially valuable intermediate in the synthesis of novel therapeutic agents and specialized polymers.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is essential for any downstream application.

This guide will delve into the core spectroscopic techniques used to characterize this compound, explaining the theoretical basis for the expected spectral features and providing practical guidance on data interpretation.

Molecular Structure and Key Features

  • IUPAC Name: this compound[3]

  • CAS Number: 88634-80-4[3][4]

  • Molecular Formula: C₇H₁₀N₂O[3][5]

  • Molecular Weight: 138.17 g/mol [3]

  • InChIKey: RLBMKAXUSJOVJI-UHFFFAOYSA-N[3]

The structure features a five-membered imidazole ring, which is aromatic. The substituents—an ethyl group, a methyl group, and a carbaldehyde group—will each give rise to distinct signals in the various spectra, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the N-H proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

DOT Diagram: Expected ¹H NMR Splitting Pattern

G cluster_ethyl Ethyl Group cluster_imidazole Imidazole Ring & Substituents CH2 CH₂ (quartet) CH3_ethyl CH₃ (triplet) CH2->CH3_ethyl J-coupling CHO CHO (singlet) CH3_imidazole CH₃ (singlet) NH NH (broad singlet) G Functional Groups Functional Groups N-H Stretch N-H Stretch Functional Groups->N-H Stretch ~3100-3300 cm⁻¹ (broad) C-H Stretch (sp³) C-H Stretch (sp³) Functional Groups->C-H Stretch (sp³) ~2850-3000 cm⁻¹ C=O Stretch C=O Stretch Functional Groups->C=O Stretch ~1660-1680 cm⁻¹ (strong) C=N/C=C Stretch C=N/C=C Stretch Functional Groups->C=N/C=C Stretch ~1500-1600 cm⁻¹

References

Substituted Imidazoles: A Comprehensive Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of substituted imidazoles, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. We will delve into the core principles of their mechanisms of action, present field-proven experimental protocols for their evaluation, and synthesize key structure-activity relationship data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these versatile molecules.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This fundamental structure is a constituent of several vital natural products, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA.[2] The unique electronic and structural properties of the imidazole nucleus, such as its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, allow it to interact with a wide array of biological targets.[3] These characteristics make the imidazole scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[4] Consequently, substituted imidazoles have been successfully developed into a broad spectrum of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[5]

Anticancer Activity of Substituted Imidazoles

The uncontrolled proliferation of cells that characterizes cancer is often driven by aberrant signaling pathways. Substituted imidazoles have emerged as a promising class of anticancer agents due to their ability to modulate various oncogenic targets.[3]

Mechanisms of Anticancer Action

The anticancer effects of substituted imidazoles are diverse and often multi-faceted. Key mechanisms include:

  • Kinase Inhibition: Many cancers are driven by the hyperactivity of protein kinases, enzymes that play a crucial role in cell signaling, growth, and survival.[6] Imidazole-based compounds have been successfully designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and mitogen-activated protein kinases (MAPKs).[6][7] By blocking the ATP-binding site of these kinases, imidazole derivatives can disrupt oncogenic signaling pathways and suppress tumor progression.[7]

  • Induction of Apoptosis and Cell-Cycle Arrest: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Numerous imidazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[6] These compounds can also arrest the cell cycle at various phases (G0/G1, S, or G2/M), preventing the uncontrolled proliferation of cancer cells.[6]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are critical for cell division. Some imidazole derivatives interfere with the polymerization of tubulin, the protein subunit of microtubules, thereby disrupting mitosis and leading to cancer cell death.[6]

  • Enzyme Inhibition: Besides kinases, substituted imidazoles can inhibit other enzymes vital for cancer cell survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are often overexpressed in tumors.

Signaling Pathway: Inhibition of EGFR Signaling by Imidazole Derivatives

EGFR_Inhibition cluster_cell Cancer Cell cluster_pathway Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Imidazole Substituted Imidazole Imidazole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by substituted imidazoles.

Quantitative Data: Anticancer Activity of Selected Imidazole Derivatives

The anticancer potency of substituted imidazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Compound 37 Benzimidazole-pyrazoleA549 (Lung)2.2[3]
Compound 38 Benzimidazole-pyrazoleA549 (Lung)2.8[3]
Compound 43 Thiazole-benzimidazolePANC-1 (Pancreatic)0.32 (EGFR inhibition)[3]
Compound 20 Benzimidazole-oxadiazole-chalconeMCF-7 (Breast)0.95[7]
Compound 16 Fused imidazoleMDA-MB-231 (Breast)2.29[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[8][9]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of substituted imidazoles. A->B C 3. Add MTT reagent to each well and incubate. B->C D 4. Solubilize formazan crystals with DMSO or other solvent. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine the IC50 value. E->F

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of the substituted imidazole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Antimicrobial Activity of Substituted Imidazoles

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted imidazoles have a long history of use as antimicrobial agents and continue to be a source of new drug candidates.[13]

Mechanisms of Antimicrobial Action

Substituted imidazoles exhibit both antibacterial and antifungal properties through various mechanisms:

  • Antibacterial Mechanisms:

    • Inhibition of DNA Synthesis: Some imidazole derivatives can interfere with bacterial DNA replication and repair mechanisms, leading to DNA damage and cell death.[14]

    • Cell Wall and Membrane Disruption: Imidazoles can disrupt the integrity of the bacterial cell wall or cell membrane, causing leakage of cellular contents and ultimately cell lysis.[14]

  • Antifungal Mechanisms:

    • Ergosterol Biosynthesis Inhibition: A primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of membrane-bound enzymes, and inhibition of fungal growth.[15]

Quantitative Data: Antimicrobial Activity of Selected Imidazole Derivatives

The antimicrobial activity of substituted imidazoles is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

Compound SeriesSubstituentsMicroorganismMIC (µg/mL)Reference
IBMD 6-bromo-2-chloro-3-formylquinoline basedE. coliModerate Inhibition[13]
IBBD 6-bromo-2-chloro-3-formylquinoline basedB. megateriumHighest Inhibition[13]
IBDM 6-bromo-2-chloro-3-formylquinoline basedE. coliModerate Inhibition[13]
IBOTD 6-bromo-2-chloro-3-formylquinoline basedGram-negative organismsMaximum Activity[13]
IBPD 6-bromo-2-chloro-3-formylquinoline basedB. megateriumHighest Inhibition[13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][16]

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Prepare serial dilutions of the substituted imidazole in a 96-well plate. B 2. Prepare a standardized inoculum of the test microorganism. A->B C 3. Inoculate each well with the microbial suspension. B->C D 4. Incubate the plate under appropriate conditions. C->D E 5. Visually inspect the wells for turbidity (microbial growth). D->E F 6. The MIC is the lowest concentration with no visible growth. E->F

Caption: A generalized workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the substituted imidazole in a suitable solvent.

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well in the series.[16]

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[1]

  • Inoculation:

    • Inoculate each well of the microtiter plate with 100 µL of the standardized microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[17]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[18]

Anti-inflammatory Activity of Substituted Imidazoles

Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Substituted imidazoles have demonstrated significant anti-inflammatory potential.[4]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of substituted imidazoles are primarily attributed to:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[19][20] Many imidazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform that is upregulated during inflammation, thereby reducing the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[20][21]

  • Modulation of Inflammatory Cytokines: Some imidazole compounds can modulate the production and signaling of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).[22]

Quantitative Data: Anti-inflammatory Activity of Selected Imidazole Derivatives

The anti-inflammatory activity of substituted imidazoles can be assessed in vitro by their ability to inhibit protein denaturation or stabilize red blood cell membranes.

Compound IDAssayConcentration% InhibitionReference
Compound 5b COX-2 InhibitionIC50 = 0.71 µM-[20]
C. asiatica extract HRBC Membrane Stabilization2000 µg/ml94.97%[23]
P. chaba extract Heat-induced hemolysis500 µg/ml52.67%[24]
P. chaba extract Egg albumin denaturation1000 µg/ml60%[24]
Experimental Protocol: HRBC Membrane Stabilization Assay

The Human Red Blood Cell (HRBC) membrane stabilization assay is a simple and effective in vitro method to evaluate the anti-inflammatory activity of compounds. The principle is that the erythrocyte membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of inflammatory mediators.[25]

Workflow for HRBC Membrane Stabilization Assay

HRBC_Workflow A 1. Prepare a suspension of human red blood cells (HRBCs). B 2. Prepare reaction mixtures containing HRBC suspension, buffer, and test compound. A->B C 3. Induce hemolysis using a hypotonic solution. B->C D 4. Incubate the reaction mixtures. C->D E 5. Centrifuge to pellet intact cells and debris. D->E F 6. Measure the absorbance of the supernatant (hemoglobin release). E->F G 7. Calculate the percentage of membrane stabilization. F->G

Caption: A generalized workflow for the HRBC membrane stabilization assay.

Step-by-Step Methodology:

  • Preparation of HRBC Suspension:

    • Collect fresh human blood in a tube containing an anticoagulant.

    • Centrifuge the blood, discard the plasma, and wash the packed red blood cells multiple times with isotonic saline.

    • Prepare a 10% (v/v) suspension of the packed cells in isotonic saline.[25]

  • Assay Procedure:

    • Prepare reaction mixtures containing:

      • 1.0 mL of phosphate buffer

      • 2.0 mL of hypotonic saline

      • 0.5 mL of the HRBC suspension

      • 0.5 mL of the test compound solution at various concentrations.

    • Prepare a control tube with distilled water instead of the test compound.

    • Incubate all tubes at 37°C for 30 minutes.[23]

  • Measurement and Calculation:

    • After incubation, centrifuge the tubes at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemoglobin released.

    • Calculate the percentage of membrane stabilization using the following formula:

      • % Stabilization = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Conclusion and Future Perspectives

Substituted imidazoles represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their importance in medicinal chemistry. The continued exploration of structure-activity relationships, coupled with the application of robust in vitro and in vivo screening methods, will undoubtedly lead to the development of novel and more effective imidazole-based therapeutics. Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and improve their safety profiles.

References

An In-Depth Technical Guide on the Postulated Core Mechanisms of Action of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a substituted imidazole, presents a compelling scaffold for drug discovery. While its specific mechanism of action is not yet fully elucidated, its structural features suggest several plausible biological targets. This guide synthesizes the known biological activities of related imidazole-containing compounds to postulate the most probable mechanisms of action for this compound. We will explore potential roles in antimicrobial, anti-inflammatory, and anticancer pathways, providing a foundational framework for future research and development.

The Imidazole Scaffold: A Privileged Moiety in Pharmacology

The five-membered imidazole ring, containing two nitrogen atoms, is a critical component of numerous biologically active molecules.[2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets.[3] Imidazole derivatives are known to exhibit a wide array of pharmacological effects, including:

  • Antimicrobial Activity: Effective against bacteria, fungi, and protozoa.[1][2]

  • Anti-inflammatory Properties: Modulation of inflammatory pathways.[2]

  • Anticancer Efficacy: Inhibition of cancer cell proliferation and induction of apoptosis.[3][4]

  • Enzyme Inhibition: Targeting various enzymes involved in disease pathology.[2]

  • Receptor Modulation: Acting as agonists or antagonists at various cellular receptors.[5]

The versatility of the imidazole ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[2] The substituents on the imidazole core play a crucial role in determining the compound's specific biological activity and mechanism of action.

Postulated Mechanisms of Action for this compound

Based on the known activities of structurally analogous imidazole compounds, we can hypothesize several potential mechanisms of action for this compound.

Postulate I: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

Causality: The most well-established mechanism for antifungal azoles (imidazoles and triazoles) is the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[1] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death. The nitrogen atom at position 3 of the imidazole ring is known to coordinate with the heme iron atom in the active site of CYP51, inhibiting its function.

Structural Rationale: The core imidazole scaffold of this compound provides the necessary pharmacophore for potential CYP51 inhibition. The ethyl and methyl groups may contribute to the hydrophobic interactions within the enzyme's active site, enhancing binding affinity. The carbaldehyde group, being an electron-withdrawing group, could modulate the electronic properties of the imidazole ring, potentially influencing its interaction with the heme iron.

Experimental Validation:

  • Enzyme Inhibition Assay: A direct in vitro assay using recombinant fungal CYP51 can determine the IC50 value of the compound.

  • Ergosterol Biosynthesis Assay: Quantifying the levels of ergosterol in fungal cells treated with the compound can confirm its impact on this pathway.

  • Molecular Docking Studies: Computational modeling can predict the binding mode and affinity of the compound within the active site of CYP51.

Illustrative Pathway:

CYP51_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component CYP51->Ergosterol Product Compound This compound Compound->CYP51 Inhibition

Caption: Postulated inhibition of fungal ergosterol biosynthesis by this compound.

Postulate II: Modulation of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition

Causality: Certain substituted imidazoles are known to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.

Structural Rationale: The planar structure of the imidazole ring can mimic the binding of arachidonic acid in the active site of COX enzymes. The substituents on the ring can further enhance this interaction. The carbaldehyde group, in particular, could form hydrogen bonds with amino acid residues in the active site, contributing to the inhibitory activity.

Experimental Validation:

  • COX-1/COX-2 Inhibition Assays: In vitro assays using purified COX-1 and COX-2 enzymes can determine the compound's inhibitory potency and selectivity.

  • Cell-based Prostaglandin E2 (PGE2) Assay: Measuring the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophages treated with the compound can assess its in-cell activity.

  • In Vivo Models of Inflammation: Animal models, such as the carrageenan-induced paw edema model, can be used to evaluate the compound's anti-inflammatory effects in a physiological context.

Illustrative Workflow:

COX_Inhibition_Workflow Start Compound Synthesis (this compound) Assay1 In Vitro COX-1/COX-2 Inhibition Assay Start->Assay1 Assay2 Cell-based PGE2 Assay Start->Assay2 Result1 Determine IC50 and Selectivity Assay1->Result1 Assay3 In Vivo Inflammation Model Assay2->Assay3 Result2 Assess In-Cell Efficacy Assay2->Result2 Result3 Evaluate In Vivo Anti-inflammatory Effect Assay3->Result3

Caption: Experimental workflow to validate the anti-inflammatory potential of the compound.

Postulate III: Anticancer Activity through Apoptosis Induction

Causality: A growing body of evidence suggests that substituted imidazole derivatives can exhibit potent anticancer activity by inducing apoptosis in tumor cells.[4] The precise molecular targets can vary, but often involve key regulators of the apoptotic cascade.

Structural Rationale: The imidazole scaffold can serve as a template for designing molecules that interact with specific protein targets involved in apoptosis, such as caspases or members of the Bcl-2 family. The substituents on the imidazole ring are critical for determining the specific protein interactions and the resulting biological response. For instance, some N-substituted imidazole-4-carbaldehyde derivatives have been shown to induce apoptosis in tumor cells.[4]

Experimental Validation:

  • Cell Viability Assays: Treating various cancer cell lines with the compound and measuring cell viability using assays like the MTT assay can determine its cytotoxic effects.

  • Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining can confirm the induction of apoptosis.

  • Western Blot Analysis: Examining the expression levels of key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2) can elucidate the underlying molecular pathway.

Quantitative Data from a Related Study:

A study on N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives demonstrated their anti-tumor activity against Ehrlich ascites tumor cells in vivo.[4]

Compound DerivativeEffect on Tumor Cell ProliferationEffect on Ascites VolumeIncrease in Survivability
Pyrrolidine substitutedInhibitionDecreaseIncrease

This table is illustrative and based on findings for structurally related compounds.

Experimental Protocols

Protocol for In Vitro COX-2 Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute purified human recombinant COX-2 enzyme in assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a colorimetric probe solution.

  • Assay Procedure:

    • Add assay buffer, heme, and the test compound to a 96-well plate.

    • Add the COX-2 enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 5 minutes at room temperature.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be experimentally determined, its chemical structure strongly suggests potential interactions with well-established drug targets. The postulated mechanisms—inhibition of fungal CYP51, modulation of COX enzymes, and induction of apoptosis in cancer cells—provide a solid foundation for future investigations. A systematic approach involving in vitro and in vivo studies, guided by the experimental protocols outlined in this guide, will be crucial in elucidating the precise pharmacological profile of this promising compound and unlocking its therapeutic potential. Further derivatization of the carbaldehyde moiety could also lead to the discovery of novel compounds with enhanced potency and selectivity.[6]

References

A Theoretical and Spectroscopic Deep Dive into 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical and spectroscopic examination of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its versatile chemical properties and biological activity.[1][2][3] This document will explore the molecule's structural, electronic, and spectroscopic characteristics through the lens of computational chemistry, grounded in established experimental methodologies.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a fundamental building block in a vast array of biologically active molecules, including the amino acid histidine and purine bases in DNA. Its derivatives are known to possess a wide spectrum of pharmacological activities, such as anticancer, antibacterial, antifungal, and antiparasitic properties.[2][4][5] The specific substitutions on the imidazole ring, in this case, an ethyl group at the 2-position, a methyl group at the 4-position, and a carbaldehyde at the 5-position, are expected to modulate the molecule's steric and electronic properties, thereby influencing its reactivity and potential as a drug candidate. The carbaldehyde group, in particular, is a reactive handle that can be utilized for the synthesis of more complex derivatives.[6]

Theoretical Framework: A Computational Approach

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems with a favorable balance between accuracy and computational cost.[7][8] For our theoretical exploration of this compound, we propose a computational workflow rooted in methodologies widely applied to similar heterocyclic systems.[9][10]

Computational Methodology

All theoretical calculations will be performed using the Gaussian suite of programs. The molecular geometry will be optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set.[7] This level of theory has been shown to provide reliable geometric parameters for organic molecules.[7] Frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface and to obtain theoretical vibrational spectra. Further electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) will also be calculated at the same level of theory.

G cluster_0 Theoretical Workflow Start Define Molecular Structure (this compound) DFT_Calc DFT Calculation (B3LYP/6-311G(d,p)) Start->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Electronic_Prop Electronic Property Analysis (HOMO, LUMO, MEP) Geom_Opt->Electronic_Prop Spectra_Pred Spectroscopic Prediction (IR, NMR) Freq_Calc->Spectra_Pred Data_Analysis Data Analysis and Interpretation Electronic_Prop->Data_Analysis Spectra_Pred->Data_Analysis

Caption: A typical workflow for the theoretical study of an organic molecule.

Predicted Structural and Electronic Properties

Based on the proposed computational workflow, we can anticipate several key structural and electronic features of this compound.

Molecular Geometry

The imidazole ring is expected to be planar, a characteristic of aromatic systems. The ethyl and methyl groups will introduce some steric bulk, which may influence the orientation of the carbaldehyde group. The bond lengths within the imidazole ring are predicted to be intermediate between single and double bonds, indicative of electron delocalization.

ParameterPredicted Value (Å)
C2-N1 Bond Length~1.38
C2-N3 Bond Length~1.32
N1-C5 Bond Length~1.37
C4-C5 Bond Length~1.39
C4-N3 Bond Length~1.39
C5-C(aldehyde) Bond Length~1.47
C=O Bond Length~1.22

Table 1: Predicted key bond lengths of this compound based on DFT calculations of similar structures.[7]

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of a molecule. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is anticipated to be distributed over the carbaldehyde group and the imidazole ring.[10] The energy gap (ΔE = ELUMO - EHOMO) will provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP of this compound is expected to show a negative potential (red/yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group, indicating these are likely sites for electrophilic attack. Conversely, a positive potential (blue regions) is expected around the hydrogen atoms, particularly the N-H proton, making it susceptible to nucleophilic attack.

Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical aspects, it is crucial to ground these predictions in experimental reality.

Proposed Synthesis

A plausible synthetic route to this compound could involve the Debus-Radziszewski imidazole synthesis or the van Leusen imidazole synthesis.[7][11] A common approach for synthesizing substituted imidazole-5-carbaldehydes involves the formylation of a pre-formed substituted imidazole ring, for instance, through a Vilsmeier-Haack reaction.[12]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethyl-4-methylimidazole

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl3) to an ice-cooled solution of N,N-dimethylformamide (DMF).

  • Reaction with Imidazole: To the prepared Vilsmeier reagent, add a solution of 2-ethyl-4-methylimidazole in a suitable solvent (e.g., dichloromethane) dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to an alkaline pH.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

The synthesized compound would be characterized by standard spectroscopic techniques, and the experimental data can be compared with the theoretically predicted spectra.

  • FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands. A strong band around 1670-1690 cm-1 would correspond to the C=O stretching of the carbaldehyde group.[13] The N-H stretching vibration of the imidazole ring should appear as a broad band in the region of 3100-3300 cm-1.[13] C-H stretching vibrations for the aromatic and aliphatic parts of the molecule are expected in the 2900-3100 cm-1 range.

  • 1H NMR Spectroscopy: The proton NMR spectrum will provide detailed information about the structure. The aldehyde proton should appear as a singlet at a downfield chemical shift (δ 9-10 ppm). The N-H proton of the imidazole ring will likely be a broad singlet, with its chemical shift dependent on the solvent and concentration. The ethyl and methyl protons will appear in the upfield region with characteristic splitting patterns (a quartet for the -CH2- and a triplet for the terminal -CH3 of the ethyl group, and a singlet for the methyl group on the ring).

  • 13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde will be the most downfield signal (δ 180-190 ppm). The carbons of the imidazole ring will resonate in the aromatic region (δ 115-145 ppm). The aliphatic carbons of the ethyl and methyl groups will appear at higher field strengths.

G cluster_1 Spectroscopic Characterization cluster_2 Expected Signatures Molecule 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde FTIR FT-IR Spectroscopy Molecule->FTIR Vibrational Modes NMR NMR Spectroscopy Molecule->NMR Nuclear Spin States MS Mass Spectrometry Molecule->MS Molecular Weight FTIR_Peaks C=O stretch (~1680 cm⁻¹) N-H stretch (~3200 cm⁻¹) FTIR->FTIR_Peaks NMR_Shifts Aldehyde H (~9.5 ppm) Imidazole C (~120-140 ppm) NMR->NMR_Shifts MS_Peak Molecular Ion Peak (m/z) MS->MS_Peak

Caption: Key spectroscopic methods for characterizing the target molecule.

Potential Applications in Drug Development

The structural features of this compound make it a promising candidate for further derivatization in drug discovery programs. The aldehyde functionality can be readily converted into other functional groups, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or used in condensation reactions to form Schiff bases or other heterocyclic systems.[6] These modifications can be used to explore the structure-activity relationship (SAR) of novel compounds targeting various diseases. The imidazole core itself is known to interact with a variety of biological targets, and the substituents at the 2, 4, and 5 positions can be fine-tuned to optimize binding affinity and selectivity.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach to understanding the fundamental properties of this compound. By combining the predictive power of DFT calculations with established synthetic and spectroscopic techniques, researchers can gain deep insights into the molecule's structure, reactivity, and potential as a scaffold for the development of new therapeutic agents. The interplay between theoretical predictions and experimental validation is a cornerstone of modern chemical research and is essential for accelerating the drug discovery process.

References

Solubility Profile of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde: A Technical Guide to Principles and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. For drug development professionals and researchers, understanding and quantifying the solubility of a compound like 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde (CAS: 88634-80-4) is essential for formulation, process chemistry, and ensuring reliable outcomes in in vitro and in vivo studies[1]. This guide provides a comprehensive overview of the predicted solubility characteristics of this substituted imidazole based on fundamental chemical principles and offers a detailed, field-proven experimental protocol for its precise determination in various solvents.

Introduction: The Significance of Solubility

This compound is a substituted aromatic heterocyclic compound. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions[2][3]. Low aqueous solubility is a major hurdle in drug discovery, often leading to poor bioavailability, underestimated toxicity, and unreliable results in biological assays[1][4]. Conversely, in process chemistry, selecting an appropriate solvent in which the compound has high solubility is critical for reaction efficiency, purification, and crystallization. This guide is designed to equip researchers with the foundational knowledge and practical methodology to thoroughly characterize the solubility of this specific molecule.

Physicochemical Properties & Predicted Solubility

While extensive empirical solubility data for this compound is not broadly published, we can predict its behavior by analyzing its molecular structure and the known properties of the imidazole class.

Molecular Structure: C₇H₁₀N₂O[5] Molecular Weight: 138.17 g/mol [5]

The structure features:

  • An imidazole core : This five-membered ring contains two nitrogen atoms, making it polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the sp²-hybridized nitrogen)[2]. The parent imidazole compound is highly soluble in water and other polar solvents[2].

  • An aldehyde group (-CHO) : This is a polar group that can act as a hydrogen bond acceptor.

  • Ethyl and Methyl groups : These alkyl substituents are nonpolar and increase the molecule's lipophilicity.

The fundamental principle of "like dissolves like" governs solubility[6][7]. The presence of the polar imidazole ring and the aldehyde group suggests a predisposition for solubility in polar solvents. However, the alkyl groups will enhance solubility in less polar organic solvents compared to the unsubstituted imidazole parent.

Predicted Solubility Profile

Based on these structural features, the following solubility trends are anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe imidazole N-H and N atoms, along with the aldehyde oxygen, can form strong hydrogen bonds with protic solvents. Solubility in water may be pH-dependent due to the basic nature of the imidazole ring[8].
Polar Aprotic DMSO, Acetonitrile, AcetoneHighStrong dipole-dipole interactions between the solvent and the polar imidazole and aldehyde moieties will drive dissolution.
Nonpolar Hexane, TolueneLow to Very LowThe molecule's overall polarity is too high for significant interaction with nonpolar solvents, which rely on weaker van der Waals forces[6].

Gold Standard Methodology: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, a robust and validated experimental method is required. The Shake-Flask Method is the universally accepted gold standard for determining the thermodynamic equilibrium solubility of a compound[9][10]. This protocol is consistent with the principles outlined in the OECD Test Guideline 105 for Water Solubility[11][12][13][14].

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the filtered supernatant is then measured analytically.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Weigh excess This compound B 2. Add precise volume of chosen solvent to vial A->B C 3. Seal vial tightly B->C D 4. Agitate at constant temp. (e.g., 24-48h on orbital shaker) C->D E 5. Allow to settle D->E F 6. Centrifuge to pellet undissolved solid E->F G 7. Filter supernatant (0.22 µm PTFE filter) F->G H 8. Prepare dilutions of filtrate G->H I 9. Quantify concentration (HPLC or UV-Vis) H->I J 10. Calculate Solubility (e.g., mg/mL or mM) I->J

Caption: Workflow for the Shake-Flask equilibrium solubility determination.

Detailed Step-by-Step Protocol

This protocol ensures a self-validating system by confirming equilibrium has been reached and employing precise analytical quantification.

Materials:

  • This compound (≥97% purity)

  • Selected solvents (HPLC grade)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control (e.g., set to 25 °C)

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Test Samples:

    • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid remains visible after the equilibration period. A starting point is ~10 mg of solid per 1 mL of solvent.

    • Accurately add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached[4].

    • Trustworthiness Check: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus[4].

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let larger particles settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove fine particulates that could falsely elevate the measured concentration[6].

  • Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Determine the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9]

    • Expertise & Causality: An HPLC method is preferred for its specificity and ability to separate the analyte from any potential impurities. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification[4][6].

  • Calculation and Reporting:

    • Using the measured concentration from the analytical instrument and the dilution factor, calculate the original concentration in the saturated filtrate.

    • The final solubility should be reported as the mean and standard deviation of the replicate samples.

    • Units should be clearly stated (e.g., mg/mL, µg/mL, or mol/L) along with the specific temperature at which the measurement was made.

Conclusion

While published quantitative data for the solubility of this compound is scarce, a strong predictive assessment can be made based on its molecular structure. It is expected to be soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. For researchers requiring precise data for formulation or process development, the shake-flask method detailed herein provides a robust, reliable, and authoritative framework for empirical determination. Adherence to this standardized protocol will yield accurate and reproducible solubility data, a cornerstone for successful research and development endeavors.

References

Introduction: The Imidazole Carbaldehyde as a Cornerstone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Carbaldehyde Group in Imidazoles

The imidazole nucleus is a privileged heterocyclic scaffold, integral to a vast array of biologically active molecules, from the essential amino acid histidine to blockbuster drugs like losartan and cimetidine.[1][2][3][4] Its unique electronic properties, amphoteric nature, and ability to engage in various noncovalent interactions make it a cornerstone of medicinal chemistry.[1][2] When functionalized with a carbaldehyde group (-CHO), the imidazole ring is transformed into an exceptionally versatile building block, providing a reactive handle for a multitude of chemical transformations.[5][6][7]

This guide offers a comprehensive exploration of the chemical reactivity of the carbaldehyde group attached to the imidazole core. We will delve into the causality behind experimental choices for key transformations, provide field-proven protocols, and illuminate how this reactivity is harnessed by researchers, particularly those in drug development, to construct complex molecular architectures. The position of the carbaldehyde group (at C2, C4, or C5) subtly modulates its reactivity, a nuance we will explore throughout this document. Understanding these reactions is paramount for leveraging imidazole carbaldehydes to their full potential in the synthesis of novel therapeutics and functional materials.[5][8]

Core Reactivity Pathways of the Imidazole Carbaldehyde

The carbaldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to a wide range of chemical reactions. The imidazole ring, being a π-excessive aromatic system, influences this reactivity, differentiating it from simple aromatic aldehydes.

G cluster_reactions Key Transformations cluster_products Product Scaffolds imidazole_aldehyde Imidazole Carbaldehyde oxidation Oxidation imidazole_aldehyde->oxidation reduction Reduction imidazole_aldehyde->reduction reductive_amination Reductive Amination imidazole_aldehyde->reductive_amination nucleophilic_addition Nucleophilic Addition & Condensation imidazole_aldehyde->nucleophilic_addition mcr Multicomponent Reactions imidazole_aldehyde->mcr carboxylic_acid Carboxylic Acid oxidation->carboxylic_acid [O] alcohol Alcohol reduction->alcohol [H] amine Amine reductive_amination->amine [H], R₂NH alkene C=C Bond (Alkenes) nucleophilic_addition->alkene e.g., Wittig, Knoevenagel complex_heterocycles Complex Heterocycles mcr->complex_heterocycles One-pot synthesis

Figure 1: Overview of the primary reaction pathways for imidazole carbaldehydes.

Oxidation to Carboxylic Acids

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, often employed to introduce a key acidic functional group or prepare for further reactions like amide coupling.

Mechanistic Insight: Oxidation involves the removal of the aldehydic proton and the addition of an oxygen atom. The choice of oxidant is critical to avoid undesired reactions with the imidazole ring itself, which can be sensitive to harsh oxidizing conditions. Manganese dioxide (MnO₂) is a frequently used and effective reagent for this purpose, particularly for oxidizing allylic and benzylic-type alcohols and aldehydes.[9]

A study on enzymatic oxidation revealed that plant aldehyde dehydrogenases can oxidize imidazole carbaldehydes, with the C4-carbaldehyde being oxidized faster than the C2 isomer, highlighting the positional influence on reactivity.[10]

Table 1: Selected Methods for Oxidation of Imidazole Carbaldehydes

ReagentSubstrate ExampleConditionsYieldReference(s)
Manganese Dioxide4-HydroxymethylimidazoleMethanol, 40°C, 6 hoursHigh[9]
Aldehyde DehydrogenaseImidazole-4-carbaldehydeEnzymatic, aqueous bufferN/A[10]
PhotochemicalImidazole-2-carbaldehydeUV irradiation, in dropletsN/A[11][12]

Experimental Protocol: Oxidation of 4-(Hydroxymethyl)imidazole [9]

  • Dissolution: Dissolve 25.1 g (0.254 mol) of 4-(hydroxymethyl)imidazole in 250 g of methanol.

  • Reaction Setup: Transfer the solution to a 500 mL reaction vessel and add 125 g (1.43 mol) of activated manganese dioxide.

  • Oxidation: Heat the suspension to 40°C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 25°C. Filter off the manganese dioxide through a pad of Celite.

  • Extraction: Wash the filtered solid twice with 50 g portions of methanol. Combine the filtrate and washes.

  • Isolation: Remove the methanol under reduced pressure. The resulting slurry can be cooled to induce crystallization, followed by filtration and drying to yield 1H-imidazole-4-carbaldehyde.

Reduction and Reductive Amination

Reduction of the carbaldehyde group provides access to primary alcohols, while reductive amination is a powerful tool for generating secondary and tertiary amines, which are prevalent in pharmaceuticals.

Mechanistic Insight: Reductive amination is a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form a Schiff base (imine) or enamine, respectively. This intermediate is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride. The choice of a mild reductant is key, as it must be selective for the iminium ion over the starting aldehyde.

4-Imidazolecarboxaldehyde is known to undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines.

G start Imidazole Carbaldehyde + R₂NH imine Imine/ Iminium Ion Intermediate start->imine Condensation (-H₂O) product Secondary Amine Product imine->product Reduction reductant NaBH₄ reductant->imine

Figure 2: Workflow for the reductive amination of an imidazole carbaldehyde.

Experimental Protocol: General Reductive Amination

  • Solution Preparation: Dissolve 1.0 equivalent of imidazole carbaldehyde in a suitable solvent (e.g., methanol, dichloroethane).

  • Amine Addition: Add 1.0-1.2 equivalents of the desired primary or secondary amine. If using an amine salt, add 1.0 equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Imine Formation: Add a dehydrating agent like molecular sieves, or allow the components to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add 1.5 equivalents of sodium borohydride portion-wise, controlling any effervescence.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Quenching and Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

C-C Bond Formation via Condensation and Addition

The electrophilic nature of the aldehyde is most powerfully exploited in reactions that form new carbon-carbon bonds, enabling significant molecular elaboration.

This reaction involves the condensation of an aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z), catalyzed by a weak base.[13][14] It is a cornerstone for synthesizing α,β-unsaturated systems, which are themselves valuable intermediates and common pharmacophores.[15] Imidazole itself can even serve as the catalyst.[16][17]

Mechanistic Insight: The basic catalyst deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the imidazole carbaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the final, often highly conjugated, product.[13]

Table 2: Representative Knoevenagel Condensation Reactions

Aldehyde SubstrateActive Methylene Cmpd.CatalystConditionsProduct TypeReference(s)
Aromatic AldehydesMalononitrileImidazoleDichloromethane, RTArylidene Malononitrile[16]
2-MethoxybenzaldehydeThiobarbituric AcidPiperidineEthanolα,β-Unsaturated Ketone[13]
Imidazole CarbaldehydesOxindoleVariousVariousPotential Anticancer Agents[15]

Experimental Protocol: Imidazole-Catalyzed Knoevenagel Condensation [16]

  • Reactant Mixture: To a solution of the imidazole carbaldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in dichloromethane (10 mL), add imidazole (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. For less reactive aldehydes, gentle reflux may be required.

  • Workup: Upon completion, wash the reaction mixture with water to remove the imidazole catalyst.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting solid product is often pure enough for subsequent steps, but can be further purified by recrystallization from a suitable solvent like ethanol.

The Wittig reaction provides a reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide. This transformation has been used to prepare alkyl esters of urocanic acid (an imidazoleacrylic acid) from 4-imidazolecarboxaldehyde.[18]

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbaldehyde group is a classic and powerful method for C-C bond formation, leading to the synthesis of secondary alcohols.[19][20][21]

Mechanistic Insight: The Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon. The reaction is typically performed in an anhydrous ether solvent (e.g., THF, diethyl ether), which is crucial for stabilizing the Grignard reagent. An acidic workup is required to protonate the resulting magnesium alkoxide and yield the final alcohol product.[19]

Experimental Protocol: General Grignard Addition

  • Setup: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solution Preparation: Dissolve the imidazole carbaldehyde (1 equivalent) in anhydrous THF in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add the Grignard reagent (1.1-1.5 equivalents, typically a solution in THF or diethyl ether) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary alcohol product by silica gel column chromatography.

Role in Multicomponent Reactions (MCRs)

Imidazole carbaldehydes are excellent substrates for multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials.[22] These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. For instance, imidazole aldehydes are used in the Debus-Radziszewski synthesis and its variations to create highly substituted imidazole derivatives.[1][23][24]

Conclusion: A Versatile Synthon for Modern Chemistry

The carbaldehyde group imparts a rich and versatile reactivity to the imidazole scaffold, establishing it as a critical building block in organic synthesis. From simple oxidations and reductions to complex C-C bond-forming and multicomponent reactions, the transformations of imidazole carbaldehydes provide access to a vast chemical space. For researchers in drug discovery and materials science, mastering the reactivity of this functional group is essential for the rational design and synthesis of novel molecules with tailored properties. The protocols and mechanistic insights provided in this guide serve as a foundation for harnessing the synthetic power of imidazole carbaldehydes.

References

The Vanguard of Innovation: A Technical Guide to the Exploration of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Within this privileged heterocyclic family, 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde emerges as a particularly compelling starting point for the generation of novel therapeutic agents. Its strategic substitution pattern offers a unique three-dimensional framework, ripe for chemical elaboration to target a diverse array of biological entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of this core molecule and its derivatives. We will navigate the synthetic intricacies, delve into the nuanced structure-activity relationships, and provide field-proven protocols for the biological evaluation of these promising compounds, with a particular focus on their potential as kinase inhibitors in oncology.

The Strategic Imperative: Why this compound?

The intrinsic value of the this compound core lies in the convergence of several key features that are highly desirable in modern drug discovery. The imidazole ring itself is a bioisostere for various functional groups and can engage in a multitude of non-covalent interactions, including hydrogen bonding and metal coordination, which are critical for target binding.[1]

The substituents on this particular imidazole are not arbitrary. The ethyl group at the 2-position provides a lipophilic handle that can be oriented to probe hydrophobic pockets within a target protein. The methyl group at the 4-position offers steric bulk, which can influence the overall conformation of the molecule and enhance selectivity. Crucially, the carbaldehyde at the 5-position serves as a versatile chemical handle, a gateway for a plethora of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Navigating the Synthetic Landscape: From Core to Derivative

The synthesis of the this compound core and its subsequent derivatization are pivotal to unlocking its therapeutic potential. Here, we present a logical and experimentally grounded approach.

Synthesis of the Core Scaffold: A Plausible Vilsmeier-Haack Approach

While various methods exist for the synthesis of substituted imidazoles, a highly effective and industrially scalable approach for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphoryl chloride, POCl₃), to effect electrophilic substitution.

The logical precursor for this reaction is 2-ethyl-4-methylimidazole. A green synthesis for this precursor has been patented, involving the reaction of methyl propionate and 1,2-propanediamine followed by dehydrogenation, offering an environmentally conscious starting point.[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethyl-4-Methylimidazole

Disclaimer: This is a projected protocol based on established chemical principles. Researchers should perform appropriate safety assessments and optimization studies.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-ethyl-4-methylimidazole (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Derivatization Strategies: Unleashing the Potential of the Carbaldehyde

The carbaldehyde group is a versatile functional group that can be readily transformed into a wide array of other functionalities, enabling the systematic exploration of structure-activity relationships (SAR).

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines, respectively. This allows for the introduction of diverse substituents to probe different regions of the target's binding pocket.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds, extending the carbon skeleton and introducing conformational constraints.

  • Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can lead to the formation of Knoevenagel condensation products, which are often biologically active.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization, such as ester or ether formation.

Targeting the Kinome: Imidazole Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers. Imidazole-based compounds have shown significant promise as kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP.[8]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is nascent, we can extrapolate from related imidazole-based kinase inhibitors to guide rational drug design.[9][10]

Position of Substitution Structural Feature Impact on Kinase Inhibitory Activity Rationale
N1-position Small alkyl or aryl groupsCan enhance potency and modulate solubility.Interacts with the solvent-exposed region of the ATP binding pocket.
2-position (Ethyl group) Lipophilic characterProbes hydrophobic pockets.Can be optimized for specific kinase targets.
4-position (Methyl group) Steric bulkInfluences planarity and can enhance selectivity.Can create favorable or unfavorable steric interactions with the target.
5-position (Derivatized Carbaldehyde) Diverse functionalities (amines, amides, etc.)Crucial for establishing key interactions with the kinase.Can form hydrogen bonds with the hinge region or interact with other key residues.

Key Takeaway: A systematic exploration of substituents at the N1-position and derivatives of the 5-carbaldehyde is a logical starting point for optimizing kinase inhibitory activity.

Biological Evaluation: From Bench to Cell

A tiered approach to biological evaluation is essential to efficiently identify and advance promising candidates.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

  • Assay Plate Preparation: Add 5 µL of the diluted compound solutions to the wells of a 96-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction Initiation: Add 10 µL of a mixture containing the target kinase and its substrate to each well. Initiate the reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add 25 µL of a kinase detection reagent (e.g., Kinase-Glo®) to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Experimental Protocol: Cell-Based Anticancer Activity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12]

Visualizing the Path Forward: Workflow and Logic

To effectively guide research in this area, a clear and logical workflow is essential.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation A Synthesis of 2-Ethyl-4-Methylimidazole B Vilsmeier-Haack Formylation A->B Precursor C This compound (Core Molecule) B->C Core Synthesis D Derivative Library Synthesis C->D Diversification E In Vitro Kinase Inhibition Assay C->E D->E Screening F Cell-Based Anticancer Assay D->F Screening G SAR Analysis E->G F->G H Lead Optimization G->H Iterative Design H->D Feedback Loop

References

Methodological & Application

Synthesis Protocol for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed with an emphasis on scientific integrity, causality behind experimental choices, and robust validation.

Introduction and Significance

Substituted imidazole-5-carbaldehydes are crucial intermediates in the synthesis of a wide array of biologically active molecules. The title compound, this compound, with its specific substitution pattern, offers a versatile scaffold for the development of novel therapeutic agents. The presence of the formyl group at the C5 position provides a reactive handle for further chemical modifications, enabling the construction of complex molecular architectures.

This application note details a reliable two-step synthesis route commencing with the preparation of the precursor, 2-Ethyl-4-Methyl-1H-Imidazole, followed by its formylation via the Vilsmeier-Haack reaction.

PART 1: Synthesis of the Precursor: 2-Ethyl-4-Methyl-1H-Imidazole

The synthesis of the imidazole core is a critical first step. An environmentally conscious and efficient method is presented here, which involves the condensation of methyl propionate with 1,2-propanediamine to form an imidazoline intermediate, followed by a catalytic dehydrogenation.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl PropionateReagentSigma-Aldrich
1,2-Propanediamine≥99%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Dibutyltin oxide98%Sigma-AldrichCatalyst for cyclization
Palladium on Carbon (Pd/C)10%Sigma-AldrichCatalyst for dehydrogenation
Diatomaceous EarthSigma-AldrichFor filtration
Experimental Protocol: Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole
  • Step 1: Formation of 2-Ethyl-4-Methylimidazoline.

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add methyl propionate (88 g, 1.0 mol) and 1,2-propanediamine (148 g, 2.0 mol).

    • Heat the reaction mixture to 80°C and reflux for 3 hours.

    • After the initial reflux, add dibutyltin oxide (3 g, 0.012 mol) as a catalyst and toluene (150 mL).

    • Increase the temperature to allow for the azeotropic removal of water via the Dean-Stark trap. Continue the reflux until no more water is collected.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude 2-ethyl-4-methylimidazoline is then purified by vacuum distillation, collecting the fraction at 102-112 °C/2.0 kPa.[1]

  • Step 2: Dehydrogenation to 2-Ethyl-4-Methyl-1H-Imidazole.

    • In a 250 mL round-bottom flask, place the purified 2-ethyl-4-methylimidazoline (112 g, 1.0 mol) and 10% Pd/C (1.1 g, 1 wt%).

    • Heat the mixture to 120-140°C with stirring. The dehydrogenation reaction will commence, evidenced by the evolution of hydrogen gas.

    • Maintain the temperature and continue the reaction for approximately 6 hours, or until the gas evolution ceases.

    • Cool the reaction mixture to room temperature and dilute with methanol (100 mL).

    • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Ethyl-4-Methyl-1H-Imidazole.

    • The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.

PART 2: Vilsmeier-Haack Formylation to this compound

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds.[2][3][4][5] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the imidazole ring.

Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich imidazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the desired aldehyde. The C5 position of the 2,4-disubstituted imidazole is the most electron-rich and sterically accessible position for electrophilic attack.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Imidazole 2-Ethyl-4-Methyl- 1H-Imidazole Intermediate Iminium Salt Intermediate Imidazole->Intermediate + Vilsmeier Reagent Product 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Intermediate->Product + H2O (workup)

Figure 1: Simplified workflow of the Vilsmeier-Haack formylation.
Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Ethyl-4-Methyl-1H-ImidazoleSynthesized as above
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Phosphorus Oxychloride (POCl₃)ReagentSigma-AldrichCaution: Reacts violently with water
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Sodium AcetateAnhydrousSigma-AldrichFor neutralization
Ethyl AcetateReagentSigma-AldrichFor extraction
BrineSaturated NaCl solution
Anhydrous Sodium SulfateSigma-AldrichFor drying
Experimental Protocol: Synthesis of this compound
  • Step 1: Preparation of the Vilsmeier Reagent.

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (30 mL).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 10.7 g, 0.07 mol) dropwise to the DMF via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Step 2: Formylation Reaction.

    • Dissolve 2-Ethyl-4-Methyl-1H-Imidazole (5.5 g, 0.05 mol) in anhydrous DCM (50 mL).

    • Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture to 0°C and carefully pour it onto crushed ice (200 g) with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Characterization Data

AnalysisExpected Results for this compound (C₇H₁₀N₂O)
Appearance Off-white to pale yellow solid
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), aldehyde proton (singlet), and imidazole NH proton (broad singlet).
¹³C NMR Resonances for the imidazole ring carbons, ethyl group carbons, methyl carbon, and the carbonyl carbon of the aldehyde.
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₇H₁₁N₂O: 139.0866; found: ~139.086.
IR (KBr) Characteristic peaks for N-H stretching, C-H stretching, C=O stretching (aldehyde), and C=N stretching.

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Troubleshooting

IssuePossible CauseSolution
Low yield of precursor Incomplete reaction or loss during distillation.Ensure azeotropic removal of water is complete. Optimize distillation conditions.
Low yield of final product Incomplete formylation or decomposition during work-up.Ensure complete formation of the Vilsmeier reagent. Maintain low temperatures during addition and neutralization.
Multiple products observed by TLC Side reactions or over-formylation.Carefully control the stoichiometry of the Vilsmeier reagent. Monitor the reaction closely by TLC.
Difficulty in purification Impurities with similar polarity to the product.Optimize the eluent system for column chromatography. Consider recrystallization from a suitable solvent.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

References

The Catalytic Potential of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Scaffold

In the landscape of modern catalysis, the quest for novel, efficient, and selective catalysts is paramount. Imidazole derivatives have emerged as a privileged scaffold in this pursuit, owing to their versatile chemical properties.[1][2] The unique electronic structure of the imidazole ring, featuring two nitrogen atoms, allows it to function as a nucleophile, a base, a proton shuttle, and a robust ligand for transition metals.[1][3] This guide focuses on the catalytic applications of a specific, yet underexplored, member of this family: 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde (CAS No: 88634-80-4).[4]

While direct, extensive literature on the catalytic applications of this particular molecule is limited, its structural features—a substituted imidazole core and a reactive carbaldehyde group—suggest a rich and varied catalytic potential. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, grounded in the established principles of imidazole and aldehyde catalysis. We will explore its plausible roles as an organocatalyst, a ligand in transition metal catalysis, and a precursor for more complex catalytic systems.

PART 1: Potential Catalytic Applications

The catalytic activity of this compound can be dissected by considering its two key functional moieties: the imidazole ring and the carbaldehyde group.

The Imidazole Core: A Hub of Catalytic Activity

The imidazole ring is the cornerstone of this molecule's catalytic potential. Its utility in catalysis is well-documented and can be broadly categorized as follows:

  • Nucleophilic Catalysis: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring is highly nucleophilic.[3] This allows it to act as a potent catalyst in acyl transfer reactions, such as the hydrolysis of esters.[5][6] The catalytic cycle typically involves the formation of a reactive acyl-imidazolium intermediate.

  • General Base Catalysis: The basic nature of the imidazole ring enables it to deprotonate substrates, thereby enhancing their reactivity. This mode of action is crucial in a variety of organic transformations.

  • Ligand in Transition Metal Catalysis: Imidazole derivatives are excellent ligands for a wide array of transition metals.[1] The nitrogen atoms readily coordinate to metal centers, stabilizing the catalytic species and influencing the steric and electronic environment of the metal, which in turn dictates the catalyst's activity and selectivity. The subject molecule, this compound, has been described as a mononuclear ligand for transition metal complexes, suggesting its utility in this domain.[7]

A related compound, 2-Ethyl-4-methylimidazole, which lacks the carbaldehyde group, is a known catalyst and accelerator in industrial processes, such as the curing of epoxy resins.[8][9] This underscores the intrinsic catalytic capability of the substituted imidazole core.

The Carbaldehyde Group: More Than a Simple Functional Group

The aldehyde functionality introduces another layer of catalytic potential, distinct from the imidazole core. Aldehydes can participate in catalysis in several ways:

  • Organocatalysis: Aldehydes can act as organocatalysts, particularly in photoredox reactions.[10] Upon irradiation, the aldehyde can be excited to a triplet state, which can then participate in energy transfer processes to activate substrates.[10]

  • Formation of Reactive Intermediates: The aldehyde can react with other reagents to form catalytically active species. For instance, it can form enamines or iminium ions, which are key intermediates in many organocatalytic transformations.

  • Tethering Group: The aldehyde can serve as a temporary tether, bringing two substrates into close proximity to facilitate an intramolecular reaction, thereby increasing the effective molarity and reaction rate.[10]

PART 2: Experimental Protocols and Methodologies

Given the nascent stage of research into the catalytic applications of this compound, the following protocols are proposed as starting points for investigation. They are based on established methodologies for related imidazole and aldehyde catalysts.

Protocol 1: Screening for Nucleophilic Acyl Transfer Catalysis

This protocol outlines a general procedure to evaluate the efficacy of this compound as a nucleophilic catalyst in the hydrolysis of an ester.

Objective: To determine the catalytic activity of this compound in the hydrolysis of p-nitrophenyl acetate (PNPA).

Materials:

  • This compound

  • p-Nitrophenyl acetate (PNPA)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (ACN)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in acetonitrile.

    • Prepare a 100 mM stock solution of PNPA in acetonitrile.

  • Reaction Setup:

    • In a quartz cuvette, add 950 µL of the phosphate buffer solution.

    • Add 10 µL of the catalyst stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding 40 µL of the PNPA stock solution for a final concentration of 4 mM.

    • Immediately mix the solution by gentle inversion.

  • Data Acquisition:

    • Monitor the hydrolysis of PNPA by measuring the increase in absorbance at 400 nm (due to the formation of p-nitrophenolate) over time using a UV-Vis spectrophotometer.

    • Record data points every 30 seconds for at least 15 minutes.

  • Controls:

    • Run a blank reaction containing only the buffer and PNPA to measure the rate of uncatalyzed hydrolysis.

    • Run a positive control with a known nucleophilic catalyst (e.g., imidazole) to benchmark the performance.

Data Analysis:

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • Compare the catalyzed rate to the uncatalyzed rate to determine the catalytic efficiency.

Causality Behind Experimental Choices:

  • PNPA as Substrate: p-Nitrophenyl acetate is a commonly used substrate for assaying acyl transfer reactions because its hydrolysis product, p-nitrophenolate, has a strong and distinct absorbance at 400 nm, allowing for easy spectrophotometric monitoring.

  • Buffered Solution: Maintaining a constant pH is crucial as the rate of hydrolysis can be pH-dependent. A pH of 7.4 is chosen to mimic physiological conditions where many enzymatic reactions catalyzed by histidine (containing an imidazole ring) occur.

  • Acetonitrile: Acetonitrile is used as a co-solvent to ensure the solubility of the catalyst and the substrate in the aqueous buffer.

Protocol 2: Synthesis and Catalytic Testing of a Transition Metal Complex

This protocol describes the synthesis of a palladium complex with this compound as a ligand and its subsequent screening in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a Pd(II) complex of this compound and evaluate its catalytic activity in a Suzuki-Miyaura coupling reaction.

Part A: Synthesis of the Palladium Complex

  • In a round-bottom flask, dissolve this compound (2 equivalents) in ethanol.

  • To this solution, add a solution of Palladium(II) chloride (PdCl₂) (1 equivalent) in ethanol.

  • Reflux the mixture for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the resulting complex using techniques such as FT-IR, ¹H NMR, and elemental analysis.

Part B: Catalytic Activity in Suzuki-Miyaura Coupling

  • To a Schlenk tube, add the synthesized Pd complex (e.g., 1 mol%), aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent (e.g., a mixture of toluene and water).

  • Degas the mixture and backfill with an inert gas.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress using TLC or GC-MS.

  • After completion, cool the reaction to room temperature, extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Quantitative Data Summary (Hypothetical):

Catalyst (mol%)Aryl HalideBaseSolventTime (h)Yield (%)
14-BromoanisoleK₂CO₃Toluene/H₂O1285
0.54-BromoanisoleK₂CO₃Toluene/H₂O1278
14-ChlorotolueneCs₂CO₃Dioxane/H₂O2465

PART 3: Visualizations and Logical Relationships

Diagram 1: Proposed Catalytic Cycle for Nucleophilic Acyl Transfer

G cluster_0 Catalytic Cycle Catalyst Imidazole Catalyst Intermediate Acyl-Imidazolium Intermediate Catalyst->Intermediate + Ester Ester Ester (R-CO-OR') Alcohol Alcohol (R'-OH) Intermediate->Catalyst + H2O - Acid H2O Water Acid Carboxylic Acid (R-COOH)

Caption: Proposed mechanism for nucleophilic catalysis by the imidazole moiety.

Diagram 2: Role as a Ligand in a Catalytic System

G Ligand This compound (L) ActiveCatalyst {Active Catalyst | L-M-Complex} Ligand->ActiveCatalyst Metal Transition Metal Precursor (e.g., PdCl2) Metal->ActiveCatalyst CatalyticCycle Catalytic Cycle ActiveCatalyst->CatalyticCycle Substrates Substrates (e.g., Aryl Halide + Boronic Acid) Substrates->CatalyticCycle Products Products (e.g., Biaryl) CatalyticCycle->ActiveCatalyst Regeneration CatalyticCycle->Products

Caption: Workflow for developing a transition metal catalyst.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the development of novel catalysts. Its bifunctional nature, combining the well-established catalytic properties of the imidazole core with the versatile reactivity of the aldehyde group, opens up a multitude of possibilities in both organocatalysis and transition metal catalysis. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for future research in this area. Systematic investigation into its catalytic capabilities could lead to the discovery of new, efficient, and selective transformations, with potential applications spanning from fine chemical synthesis to the development of new pharmaceutical agents.

References

The Versatile Intermediate: A Guide to the Synthesis and Application of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 2-ethyl-4-methyl-1H-imidazole-5-carbaldehyde, a heterocyclic aldehyde with significant potential as a versatile intermediate in organic synthesis. We will delve into its preparation and showcase its utility in constructing more complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction: The Imidazole Core and the Significance of Formyl Functionalization

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to participate in a wide range of chemical transformations and biological interactions. The introduction of a formyl group (aldehyde) onto the imidazole scaffold, as in this compound, unlocks a vast potential for synthetic diversification. This aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable building block for the synthesis of diverse compound libraries.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 88634-80-4[2]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [2]

Synthesis of this compound: A Two-Step Approach

A robust synthesis of the title compound can be envisioned in two key stages: first, the construction of the 2-ethyl-4-methyl-1H-imidazole core, followed by the introduction of the formyl group at the C5 position.

Part 1: Synthesis of the 2-Ethyl-4-methyl-1H-imidazole Precursor

An environmentally friendly and efficient method for the synthesis of 2-ethyl-4-methylimidazole has been reported, which avoids the use of highly toxic reagents.[3] The process involves the initial formation of 2-ethyl-4-methylimidazoline, which is subsequently dehydrogenated.

Protocol 1: Synthesis of 2-Ethyl-4-methyl-1H-imidazole

Step A: Synthesis of 2-Ethyl-4-methylimidazoline [3]

  • In a flask equipped with a reflux condenser, combine methyl propionate (1.0 eq) and 1,2-propanediamine (2.5-3.0 eq).

  • Heat the mixture to 80°C and reflux for 3 hours.

  • After cooling, add a dehydration catalyst (e.g., 5A molecular sieves) and an aromatic solvent capable of forming an azeotrope with water (e.g., toluene).

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus until no more water is collected.

  • Remove the solvent under reduced pressure and purify the resulting 2-ethyl-4-methylimidazoline by vacuum distillation.

Step B: Dehydrogenation to 2-Ethyl-4-methyl-1H-imidazole [3]

  • To the purified 2-ethyl-4-methylimidazoline (1.0 eq), add a palladium on carbon catalyst (e.g., 5% Pd/C, ~2 wt%).

  • Slowly heat the mixture to 140°C and maintain this temperature for approximately 10 hours, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture and filter to remove the catalyst.

  • Purify the crude product by vacuum distillation to yield 2-ethyl-4-methyl-1H-imidazole.

G A Methyl Propionate + 1,2-Propanediamine B Amidation (80°C) A->B C N-(2-aminopropyl)propanamide B->C D Dehydration/Cyclization (Toluene, Reflux) C->D E 2-Ethyl-4-methylimidazoline D->E F Dehydrogenation (Pd/C, 140°C) E->F G 2-Ethyl-4-methyl-1H-imidazole F->G

Caption: Synthesis of 2-Ethyl-4-methyl-1H-imidazole.

Part 2: Formylation via the Vilsmeier-Haack Reaction

Protocol 2: Proposed Synthesis of this compound

  • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0-5.0 eq) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-ethyl-4-methyl-1H-imidazole (1.0 eq) in a minimal amount of DMF or a suitable solvent and add it dropwise to the Vilsmeier reagent, keeping the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

G A 2-Ethyl-4-methyl-1H-imidazole C Electrophilic Aromatic Substitution A->C B Vilsmeier Reagent (DMF/POCl3) B->C D Iminium Salt Intermediate C->D E Aqueous Workup (Hydrolysis) D->E F This compound E->F

Caption: Vilsmeier-Haack Formylation of the Imidazole Core.

Applications of this compound as a Chemical Intermediate

The aldehyde functionality of this compound opens the door to a variety of subsequent chemical transformations, making it a valuable building block for more complex molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[6] This reaction is widely used to synthesize α,β-unsaturated compounds, which are themselves important intermediates in organic synthesis.[7]

Protocol 3: Knoevenagel Condensation with Active Methylene Compounds

  • In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent such as ethanol or dichloromethane.

  • Add a catalytic amount of a weak base (e.g., piperidine, imidazole, or urea) (0.1-0.2 eq).[8][9]

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

G A This compound D Knoevenagel Condensation A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Base Catalyst (e.g., Piperidine) C->D E α,β-Unsaturated Imidazole Derivative D->E

Caption: Knoevenagel Condensation Workflow.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[9] The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. This method is particularly useful for creating substituted amines.[10]

Protocol 4: Synthesis of N-Substituted Aminomethyl Imidazoles

  • In a suitable solvent (e.g., methanol, dichloroethane), dissolve this compound (1.0 eq) and a primary or secondary amine (1.0-1.2 eq).

  • Add a mild acid catalyst (e.g., acetic acid) if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Schiff Base Formation and Subsequent Cyclization

The reaction of the aldehyde with primary amines readily forms Schiff bases (imines). These intermediates can be isolated or used in situ for further reactions, such as cyclization with other functional groups to form new heterocyclic systems. For example, reaction with o-substituted anilines can lead to the formation of benzazoles.[11]

Protocol 5: Synthesis of Imidazole-Substituted Benzazoles

Step A: Schiff Base Formation [11]

  • Dissolve this compound (1.0 eq) and an o-substituted aniline (e.g., 2-aminophenol, 2-aminothiophenol, or 1,2-phenylenediamine) (1.0 eq) in ethanol.

  • Reflux the mixture for 1-2 hours, monitoring the formation of the Schiff base by TLC.

  • Cool the reaction mixture. The Schiff base may precipitate and can be collected by filtration. Otherwise, proceed directly to the next step.

Step B: Oxidative Cyclization [11]

  • Dissolve the crude or isolated Schiff base in a suitable solvent such as acetic acid.

  • Add an oxidizing agent (e.g., lead tetraacetate) and stir the mixture at 45-50°C for 24 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., 10% NaOH solution).

  • Extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic layer, concentrate, and purify the product by column chromatography to yield the corresponding benzoxazole, benzothiazole, or benzimidazole derivative.

Pharmaceutical Relevance

Substituted imidazole aldehydes are key intermediates in the synthesis of various pharmaceutically active compounds. For instance, 2-butyl-4-chloro-5-formylimidazole is a crucial building block in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat hypertension.[12] The versatile reactivity of this compound makes it a promising candidate for the synthesis of novel bioactive molecules.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis from readily available starting materials, combined with the diverse reactivity of its aldehyde functional group, provides access to a wide range of more complex molecular structures. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of new pharmaceuticals and functional materials.

References

Application Notes and Protocols: Derivatization of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Versatile Imidazole Scaffold in Bio-discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional building block for interacting with biological targets like enzymes and receptors.[5][6] 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde (EMIC) is a particularly valuable starting material due to the reactive carbaldehyde group, which serves as a versatile handle for chemical modification.[7][8][9] This reactivity allows for the synthesis of diverse libraries of imidazole derivatives, which can be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12][13]

This guide provides detailed protocols for the derivatization of EMIC, focusing on methodologies that yield compounds suitable for high-throughput screening and various bioassays. We will delve into the rationale behind key experimental choices, ensuring that researchers can not only replicate these procedures but also adapt them to their specific research goals.

Core Derivatization Strategies: Expanding Bioactive Potential

The aldehyde functional group of EMIC is the primary site for derivatization. Two of the most robust and widely applicable methods for modifying this group are Schiff base formation and reductive amination. These reactions are generally high-yielding and allow for the introduction of a vast array of chemical diversity.

Strategy 1: Schiff Base Formation - A Gateway to Diverse Functionalities

The condensation reaction between the aldehyde of EMIC and a primary amine to form a Schiff base (imine) is a cornerstone of combinatorial chemistry.[11] This reaction is typically straightforward and provides a direct route to incorporating a wide range of substituents, thereby modulating the steric and electronic properties of the final molecule. These derivatives have shown significant potential as antimicrobial and antifungal agents.[14]

Causality of Experimental Choices:

  • Solvent: The choice of solvent is critical. Alcohols like methanol or ethanol are often used as they effectively dissolve both the imidazole aldehyde and the amine, facilitating the reaction. For less reactive amines, refluxing in a solvent that allows for the azeotropic removal of water, such as toluene, can drive the equilibrium towards product formation.

  • Catalyst: While many Schiff base formations proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. The disappearance of the starting aldehyde and the appearance of a new, typically less polar, spot corresponding to the Schiff base indicates reaction completion.

Protocol 1: General Procedure for Schiff Base Synthesis with EMIC

Materials:

  • This compound (EMIC)

  • Primary amine of choice (e.g., aniline, benzylamine, substituted anilines)

  • Anhydrous Methanol or Ethanol

  • Glacial Acetic Acid (optional, catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate eluent for TLC (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous methanol (approximately 10 mL per mmol of aldehyde).

  • Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine.

  • Catalyst Addition (Optional): Add 1-2 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold methanol.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[7]

Characterization:

The synthesized Schiff base derivatives should be characterized using standard analytical techniques to confirm their structure and purity.[1][15]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the formation of the imine bond and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[1]

  • Infrared (IR) Spectroscopy: To observe the C=N stretch of the imine, typically in the range of 1650-1600 cm⁻¹.[10]

Strategy 2: Reductive Amination - Generating Stable Secondary Amines

Reductive amination is a powerful two-step, one-pot process that converts the aldehyde of EMIC into a more stable secondary amine.[16][17] This method first involves the in-situ formation of a Schiff base, which is then immediately reduced to the corresponding amine. This approach is highly versatile and avoids the potential for over-alkylation often encountered in direct alkylation methods.[16]

Causality of Experimental Choices:

  • Reducing Agent: The choice of reducing agent is crucial for the success of this reaction. Sodium borohydride (NaBH₄) is a common and effective choice.[18] However, for aldehydes that are sensitive to reduction, a milder reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred as they selectively reduce the protonated imine (iminium ion) over the aldehyde.[16]

  • pH Control: The pH of the reaction medium is a critical parameter. A slightly acidic pH (around 5-6) is optimal for imine formation. Acetic acid is commonly used to maintain this pH.

  • Stepwise vs. One-Pot: While often performed as a one-pot reaction, a stepwise approach where the imine is pre-formed before the addition of the reducing agent can be beneficial, especially if the aldehyde is prone to reduction.[18]

Protocol 2: One-Pot Reductive Amination of EMIC

Materials:

  • This compound (EMIC)

  • Primary or secondary amine of choice

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium Triacetoxyborohydride (STAB)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Mixture: To a round-bottom flask under an inert atmosphere, add 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired amine.

  • Solvent Addition: Add anhydrous DCM or DCE (approximately 10 mL per mmol of aldehyde).

  • Acidification: Add 1.1 equivalents of glacial acetic acid and stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.

  • Reduction: Carefully add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise to the stirred solution. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-12 hours).

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

Visualization of Derivatization Workflows

To provide a clearer understanding of the derivatization processes, the following diagrams illustrate the key workflows.

SchiffBaseFormation EMIC 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Reaction EMIC->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Solvent Methanol/Ethanol (Optional Acid Catalyst) Solvent->Reaction SchiffBase Schiff Base Derivative Reaction->SchiffBase Condensation

Caption: Schiff Base Formation Workflow.

ReductiveAmination EMIC 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Imine In-situ Imine/ Iminium Ion EMIC->Imine Amine Amine (R1R2NH) Amine->Imine Acid Acetic Acid Acid->Imine ReducingAgent STAB SecondaryAmine Secondary/Tertiary Amine Derivative ReducingAgent->SecondaryAmine Imine->SecondaryAmine Reduction

Caption: Reductive Amination Workflow.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the derivatization of EMIC, providing a quick reference for experimental planning.

Derivatization Strategy Typical Amine Substrate Solvent Catalyst/Reagent Typical Reaction Time Yield Range Key Product Feature
Schiff Base Formation Anilines, BenzylaminesMethanol, EthanolAcetic Acid (cat.)2-24 hours70-95%Imine (C=N) bond
Reductive Amination Primary & Secondary AminesDCM, DCESTAB, Acetic Acid2-12 hours60-90%Secondary/Tertiary Amine

Bioassays: Screening for Biological Activity

Once a library of EMIC derivatives has been synthesized, the next crucial step is to screen them for biological activity. Imidazole derivatives are known to exhibit a broad spectrum of pharmacological effects.[2][3][4]

Commonly Employed Bioassays for Imidazole Derivatives:

  • Antimicrobial Assays: The Kirby-Bauer disk diffusion method or broth microdilution assays can be used to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[10][15]

  • Anticancer Assays: The cytotoxicity of the synthesized compounds can be evaluated against various cancer cell lines (e.g., A549, NCI-H460) using assays like the MTT or SRB assay.[13]

  • Anti-inflammatory Assays: In vitro assays can be performed to assess the inhibition of inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). In vivo models, such as the carrageenan-induced paw edema model in rodents, can also be utilized.[12]

  • Enzyme Inhibition Assays: If the derivatives are designed to target a specific enzyme, tailored enzymatic assays are required to determine their inhibitory potency (e.g., IC₅₀ values).[5]

Conclusion and Future Perspectives

The derivatization of this compound via Schiff base formation and reductive amination offers a robust and efficient platform for the generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel imidazole-based compounds for biological screening. The inherent versatility of the imidazole scaffold, coupled with the strategic derivatization of its carbaldehyde functionality, continues to make it a highly attractive starting point in the quest for new therapeutic agents. Future work could explore other derivatization strategies, such as Wittig reactions or aldol condensations, to further expand the chemical space of accessible EMIC derivatives.

References

Application Note: Quantitative Analysis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-4-methyl-1H-imidazole-5-carbaldehyde is a substituted imidazole that may arise as a process-related impurity or degradation product in the manufacturing of certain active pharmaceutical ingredients (APIs). Due to its potential toxicity and impact on drug product quality, regulatory bodies require robust analytical methods for its precise quantification at trace levels.[1][2] This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of this specific imidazole derivative, addressing the inherent challenges associated with its chemical properties.

The core analytical challenge with many imidazole derivatives lies in their polarity and, in some cases, low volatility, which can complicate chromatographic separation and detection.[3][4] This guide will detail two primary analytical approaches: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and sensitivity, particularly in complex matrices. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[5][6][7]

Analytical Strategy Overview

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the expected concentration levels of the analyte, the complexity of the sample matrix, and the intended use of the data. Our strategy encompasses a primary and a confirmatory method to provide a comprehensive analytical solution.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Extraction Extraction/Dilution Sample->Extraction Weighing Filtration Filtration Extraction->Filtration Clarification HPLC Primary Analysis: HPLC-UV Filtration->HPLC Primary Route GCMS Confirmatory Analysis: GC-MS (with Derivatization) Filtration->GCMS If confirmation needed Integration Peak Integration & Quantification HPLC->Integration GCMS->Integration Validation Method Validation (ICH Q2 R2) Integration->Validation Performance Check Report Final Report Validation->Report

Caption: Overall analytical workflow for the quantification of this compound.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control due to its robustness, reproducibility, and ease of use. For the analysis of this compound, a reversed-phase (RP) method is proposed. The rationale for selecting an RP-HPLC method is its wide applicability and the ability to effectively separate moderately polar compounds from both polar and non-polar impurities.[8]

Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase HPLC column: Newcrom R1, 4.6 x 150 mm, 5 µm, or equivalent C18 column with low silanol activity.[9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Reference standard of this compound (purity ≥ 97%)[10]

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for MS compatibility if transitioning to LC-MS and provides good peak shape for basic compounds like imidazoles.[9]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography with good UV transparency.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17.1-20 min: 10% BA gradient elution is chosen to ensure elution of the target analyte with good resolution from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[8]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 215 nmImidazole derivatives often exhibit UV absorbance at lower wavelengths.[4] A DAD can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.

3. Sample and Standard Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. A typical calibration curve might range from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: The sample preparation will be matrix-dependent. For a drug substance, a simple "dilute and shoot" approach is often sufficient.[11] Accurately weigh a known amount of the drug substance, dissolve it in the diluent (e.g., 50:50 methanol/water), and dilute to a final concentration within the calibration range. For drug products, an extraction step may be necessary.[11][12] After extraction, filter the sample through a 0.45 µm syringe filter before injection.[11]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, or for confirmation of the identity of the analyte, GC-MS is the preferred method. Due to the polarity and potential for low volatility of imidazole derivatives, a derivatization step is often necessary to improve their chromatographic behavior.[3][13] Acylation with isobutyl chloroformate is a suitable approach for this purpose.[13]

Protocol: GC-MS Method with Derivatization

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • GC column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Derivatization reagent: Isobutyl chloroformate (IBCF)

  • Pyridine, Acetonitrile, Anhydrous Ethanol (analytical grade)

  • Sodium bicarbonate solution (1 M)

  • Dichloromethane (analytical grade)

  • Internal Standard (e.g., a structurally similar imidazole not present in the sample)

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte This compound (Active Hydrogen on Imidazole Nitrogen) Product Derivatized Analyte (Increased Volatility & Thermal Stability) Analyte->Product Reagent Isobutyl Chloroformate (IBCF) Reagent->Product Conditions Pyridine (base catalyst) Acetonitrile/Ethanol (solvent) Conditions->Product Byproduct HCl (neutralized by base)

Caption: Derivatization of the imidazole analyte with IBCF for GC-MS analysis.

2. Derivatization Procedure: [13]

  • To 1 mL of the sample extract (in an appropriate solvent like acetonitrile), add 60 µL of pyridine and 200 µL of anhydrous ethanol.

  • Add 70 µL of isobutyl chloroformate (IBCF) solution.

  • Vortex the mixture for 5 seconds.

  • Add 1 mL of 1 M sodium bicarbonate solution and 250 µL of dichloromethane.

  • Vortex again and allow the layers to separate.

  • Transfer the lower organic layer (dichloromethane) to an autosampler vial for GC-MS analysis.

3. GC-MS Conditions:

ParameterConditionRationale
Injector Splitless mode, 280 °CSplitless injection is used for trace analysis to maximize the amount of analyte reaching the column. A high injector temperature ensures rapid volatilization.[13]
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial: 70 °C (hold 1 min), ramp at 20 °C/min to 140 °C, then ramp at 20 °C/min to 280 °C (hold 3 min)The temperature program is optimized to separate the derivatized analyte from other matrix components and derivatization by-products.[13]
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eV, 230 °CStandard EI energy for generating reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantificationFull scan is used to identify the analyte by its mass spectrum. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions.[4]

Part 3: Method Validation

All analytical methods used in a regulated environment must be validated to demonstrate their suitability for the intended purpose.[2][5] The validation should be conducted according to ICH Q2(R2) guidelines.[6][7]

Table of Validation Parameters and Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix).Peak purity analysis (for HPLC-DAD), no interfering peaks at the retention time of the analyte in blank and placebo samples. For GC-MS, mass spectral data confirms identity.[5]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For impurities: From the reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Assessed by recovery studies of spiked samples.Mean recovery of 90.0% to 110.0% for drug product and 98.0% to 102.0% for drug substance over the specified range.
Precision - Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. - Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).Relative Standard Deviation (RSD) ≤ 2.0% for drug substance assay. For impurities, RSD may be higher (e.g., ≤ 10%) at the limit of quantification.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1 and demonstrated by acceptable precision and accuracy at this concentration.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on the results when parameters like mobile phase pH (±0.2), column temperature (±5 °C), or flow rate (±10%) are varied.

Conclusion

This application note provides a detailed framework for the quantification of this compound in pharmaceutical contexts. The described HPLC-UV method is suitable for routine quality control, while the GC-MS method offers a highly specific and sensitive confirmatory tool. The successful implementation and validation of these methods as per ICH guidelines will ensure the generation of reliable and defensible data, contributing to the overall quality and safety of the drug product.

References

Application Notes and Protocols for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazole Aldehyde Scaffold

2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde is a substituted imidazole derivative featuring a highly reactive aldehyde functional group. This unique combination of a nucleophilic imidazole ring and an electrophilic aldehyde moiety makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. The imidazole core is a prominent feature in numerous biologically active molecules, and the aldehyde handle allows for a wide array of chemical transformations to build molecular complexity.

This guide provides detailed experimental protocols for several key reactions involving this compound, offering researchers a practical resource for its application in their synthetic endeavors. The protocols are designed to be robust and adaptable, with explanations for the rationale behind the chosen conditions.

Chemical Properties and Handling

Before commencing any experimental work, it is crucial to be familiar with the properties and safety considerations of this compound.

PropertyValue
CAS Number 88634-80-4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF

Safety and Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Synthetic Transformations and Protocols

The aldehyde functionality of this compound is the primary site for a variety of synthetic transformations. This section details the experimental setups for four key reactions: Schiff base formation, Knoevenagel condensation, reductive amination, and oxidation to the corresponding carboxylic acid.

Schiff Base Formation: A Gateway to Diverse Functionality

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a fundamental and high-yielding reaction. These imines are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and can also exhibit biological activity themselves.

Causality of Experimental Choices:

  • Solvent: Ethanol or methanol are excellent solvents for both the imidazole aldehyde and a wide range of primary amines. They are also relatively benign and easily removed.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine.

Detailed Protocol: Synthesis of a Schiff Base with Aniline

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 138.17 mg).

  • Dissolve the aldehyde in 10 mL of absolute ethanol.

  • Add aniline (1.0 mmol, 93.13 mg, 91.2 µL) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure Schiff base.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: The formation of the imine C=N bond can be confirmed by the appearance of a characteristic signal in the ¹H NMR spectrum (typically in the range of 8-9 ppm) and the disappearance of the aldehyde proton signal (around 9-10 ppm).

Schiff_Base_Formation Imidazole_Aldehyde 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Solvent_Catalyst Ethanol, cat. Acetic Acid Imidazole_Aldehyde->Solvent_Catalyst Amine Primary Amine (e.g., Aniline) Amine->Solvent_Catalyst Schiff_Base Schiff Base (Imine) Solvent_Catalyst->Schiff_Base Reflux

Caption: Workflow for Schiff Base Formation.

Knoevenagel Condensation: Forging Carbon-Carbon Bonds

The Knoevenagel condensation is a powerful tool for forming new carbon-carbon double bonds by reacting the aldehyde with an active methylene compound. This reaction is instrumental in synthesizing a variety of α,β-unsaturated compounds, which are versatile intermediates in organic synthesis.[1]

Causality of Experimental Choices:

  • Active Methylene Compound: Malononitrile and ethyl cyanoacetate are commonly used due to the high acidity of their methylene protons, which facilitates deprotonation and subsequent nucleophilic attack.

  • Catalyst: A weak base like piperidine or imidazole is typically used to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[2]

  • Solvent: Dichloromethane or ethanol can be used. Dichloromethane is often preferred for its ability to dissolve a wide range of substrates and its relatively low boiling point, which simplifies product isolation.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 138.17 mg) and malononitrile (1.0 mmol, 66.06 mg) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Outcome: The formation of the α,β-unsaturated product is indicated by the appearance of a new vinylic proton signal in the ¹H NMR spectrum and characteristic C=C stretching in the IR spectrum.

Knoevenagel_Condensation Imidazole_Aldehyde 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Catalyst_Solvent Piperidine (cat.), Ethanol Imidazole_Aldehyde->Catalyst_Solvent Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Catalyst_Solvent Product α,β-Unsaturated Product Catalyst_Solvent->Product Room Temp.

Caption: Knoevenagel Condensation Workflow.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a highly efficient one-pot method for converting aldehydes into amines.[3] This reaction proceeds through the in-situ formation of a Schiff base, which is then immediately reduced to the corresponding amine. This method avoids the isolation of the often-unstable imine intermediate.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is effective for reducing the iminium ion intermediate formed in situ. It is also relatively inexpensive and easy to handle.

  • Solvent: Methanol is a suitable solvent as it dissolves the reactants and the reducing agent.

  • pH Control: The reaction is typically carried out under neutral or slightly acidic conditions to facilitate imine formation without significantly decomposing the borohydride reducing agent.

Detailed Protocol: Reductive Amination with a Primary Amine

Materials:

  • This compound

  • Primary Amine (e.g., benzylamine)

  • Methanol

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Dissolve this compound (1.0 mmol, 138.17 mg) and the primary amine (1.2 mmol) in 15 mL of methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol, 56.7 mg) in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of 5 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified secondary amine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: The successful reduction is confirmed by the disappearance of the imine signal and the appearance of a new methylene group adjacent to the nitrogen in the ¹H NMR spectrum.

Reductive_Amination cluster_0 One-Pot Reaction Imidazole_Aldehyde 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Imine Imine Intermediate (in situ) Imidazole_Aldehyde->Imine Amine Primary Amine Amine->Imine Secondary_Amine Secondary Amine Imine->Secondary_Amine Reducing_Agent NaBH₄ Reducing_Agent->Secondary_Amine Reduction

Caption: Reductive Amination One-Pot Workflow.

Oxidation to Carboxylic Acid: Accessing a Key Pharmacophore

The oxidation of the aldehyde group to a carboxylic acid provides access to 2-Ethyl-4-Methyl-1H-imidazole-5-carboxylic acid, a valuable intermediate for the synthesis of pharmaceuticals and other functional molecules. The carboxylic acid group can be further derivatized to form esters, amides, and other functionalities.

Causality of Experimental Choices:

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a green and effective oxidizing agent for this transformation. It is readily available, and its byproduct is water.

  • Solvent: Water is the ideal solvent for this reaction, aligning with the principles of green chemistry.

  • Temperature: The reaction is typically performed at room temperature, although gentle heating may be required to increase the reaction rate.

Detailed Protocol: Oxidation to 2-Ethyl-4-Methyl-1H-imidazole-5-carboxylic acid

Materials:

  • This compound

  • Hydrogen Peroxide (30% aqueous solution)

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol, 138.17 mg) in 10 mL of water.

  • To this stirred suspension, slowly add 30% aqueous hydrogen peroxide (2.0 mmol, 0.2 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion of the reaction, the carboxylic acid product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold water.

  • If the product remains in solution, carefully quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Acidify the solution with 1M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Outcome: The successful oxidation is confirmed by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal. The IR spectrum will show a characteristic broad O-H stretch and a C=O stretch for the carboxylic acid.

Oxidation Imidazole_Aldehyde 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Solvent Water Imidazole_Aldehyde->Solvent Oxidant H₂O₂ (30% aq.) Oxidant->Solvent Carboxylic_Acid 2-Ethyl-4-Methyl-1H- imidazole-5-carboxylic acid Solvent->Carboxylic_Acid Room Temp.

Caption: Oxidation of Imidazole Aldehyde Workflow.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a wide range of functionalized imidazole derivatives. The protocols detailed in this guide for Schiff base formation, Knoevenagel condensation, reductive amination, and oxidation provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the principles behind these transformations, scientists can adapt and expand upon these methods to create novel molecules with potential applications in drug discovery and materials science.

References

Foreword: Unlocking the Potential of a Versatile Imidazole Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions make it a privileged scaffold in drug design.[3][4] Within this class, substituted imidazole carbaldehydes are particularly valuable intermediates, offering dual points for chemical modification: the imidazole ring itself and the reactive aldehyde functionality.

This document serves as a detailed application guide for This compound . While specific, peer-reviewed synthetic applications for this exact molecule are emerging, its structural similarity to well-studied analogs, such as 4-methyl-1H-imidazole-5-carbaldehyde, allows us to project its reactivity with high confidence.[5][6] The protocols and mechanistic insights presented herein are therefore grounded in established, robust chemical transformations, providing researchers, scientists, and drug development professionals with a solid foundation for incorporating this promising building block into their synthetic programs. We will explore key transformations that leverage both of the molecule's reactive centers to generate diverse molecular architectures.

Compound Profile and Handling

A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its successful and safe implementation in any synthetic workflow.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O[7]
Molecular Weight 138.17 g/mol [7]
CAS Number 88634-80-4[7]
Appearance (Predicted) Off-white to yellow solidGeneral knowledge
IUPAC Name This compoundVendor Data
Safety and Handling

Proper handling is crucial for laboratory safety. The following guidelines are based on available safety data sheets for this compound and structurally related aldehydes and imidazoles.[7][8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Implement measures to prevent electrostatic discharge.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or sewer systems.[7]

Core Reactivity: A Dual-Functionality Scaffold

The synthetic versatility of this molecule stems from two distinct reactive sites: the nucleophilic N-1 nitrogen of the imidazole ring and the electrophilic carbon of the C-5 carbaldehyde. The ethyl group at C-2 and the methyl group at C-4 provide steric bulk and electronic modulation that can influence reaction rates and regioselectivity.

Caption: Key reactive sites on the this compound scaffold.

Application Protocol 1: N-1 Alkylation for Scaffold Diversification

Causality & Rationale: Alkylation of the imidazole N-1 position is a fundamental strategy in medicinal chemistry. It allows for the introduction of various side chains that can modulate a compound's solubility, lipophilicity, metabolic stability, and target-binding interactions. This protocol describes a standard N-alkylation using an alkyl halide under basic conditions, a method proven effective for similar imidazole substrates.[5][6]

Detailed Experimental Protocol
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), to a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution. Stir the suspension for 10-15 minutes at room temperature. The base deprotonates the N-1 position, generating the nucleophilic imidazolate anion.

  • Alkylating Agent: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-60 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-1 alkylated product.

Experimental Workflow Diagram

G Aldehyde Imidazole Aldehyde (R-CHO) Imine Iminium Ion [R-CH=NR'R'']⁺ Aldehyde->Imine + H⁺, - H₂O Amine Amine (R'R''NH) Amine->Imine Product Final Amine Product (R-CH₂-NR'R'') Imine->Product Reduction STAB NaBH(OAc)₃ STAB->Imine

References

Application Notes & Protocols: Strategies for the Immobilization of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde on Solid Supports

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Immobilizing 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

This compound is a versatile heterocyclic compound featuring two distinct and highly reactive functional moieties: a nucleophilic imidazole ring and an electrophilic aldehyde group.[1] This unique bifunctionality makes it a valuable building block in medicinal chemistry, catalysis, and materials science.[2][3][4] Immobilizing this molecule onto a solid support transforms it from a soluble reagent into a recoverable and reusable heterogeneous system. This is of paramount importance for applications such as:

  • Solid-Phase Organic Synthesis (SPOS): Where the immobilized imidazole can act as a scaffold for building more complex molecules, simplifying purification by allowing reagents to be washed away.

  • Heterogeneous Catalysis: The imidazole moiety, particularly its pyridine-type nitrogen, can act as a catalyst or a ligand for metal catalysts.[5] Immobilization creates a recoverable and reusable catalyst system.

  • Affinity Chromatography: The immobilized molecule can serve as a specific ligand to capture and purify proteins or other biomolecules that exhibit binding affinity for this chemical structure.

  • Fragment-Based Drug Discovery (FBDD): Immobilized fragments are used in screening assays to identify interactions with target proteins, helping to build lead compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation of various strategies to immobilize this compound onto common solid supports.

Guiding Principles: Selecting the Optimal Immobilization Pathway

The choice of immobilization strategy is not arbitrary; it is dictated by the intended application. The key decision is which functional group to use as the anchor, as this determines the orientation and which part of the molecule is exposed for subsequent interactions.

Causality of Experimental Choices:

  • Targeting the Aldehyde: This is the most common and direct approach. It leaves the imidazole ring fully exposed, which is ideal for applications where the ring's catalytic or binding properties are to be exploited. Covalent bonds formed via the aldehyde, such as secondary amines (reductive amination) or hydrazones, are highly stable.[6]

  • Targeting the Imidazole Ring: This strategy exposes the aldehyde group. This is advantageous if the aldehyde is intended to be the reactive site for subsequent chemistry, such as in solid-phase synthesis. The pyridine-type nitrogen (N-3) is an excellent nucleophile for reacting with electrophilic supports like epoxy-activated resins.[5]

Table 1: Comparison of Primary Immobilization Strategies

StrategyTarget MoietyExposed MoietyBond TypeStabilityKey Application
Reductive Amination AldehydeImidazole RingCovalent (Secondary Amine)Very HighCatalysis, Affinity Purification
Hydrazone Formation AldehydeImidazole RingCovalent (Hydrazone)High (pH-sensitive)Reversible Capture, SPOS
Epoxy Chemistry Imidazole (N-3)AldehydeCovalent (C-N Bond)Very HighSolid-Phase Synthesis
Metal Coordination Imidazole (N-3)AldehydeCoordinateModerateReversible Catalysis, IMAC

Solid Support Selection: The nature of the solid support is critical for the performance of the final material.[7]

  • Inorganic Supports (e.g., Silica Gel): Offer high mechanical and thermal stability and large surface areas. They are, however, susceptible to hydrolysis under strongly basic or acidic conditions.

  • Polymeric Supports (e.g., Agarose, Polystyrene): Provide a more flexible environment and can be functionalized with a high density of reactive groups. Their mechanical stability and solvent compatibility can vary.

  • Magnetic Nanoparticles: Enable extremely simple and rapid separation of the immobilized material from the reaction mixture using an external magnetic field, which is highly advantageous for high-throughput applications.[7]

Protocol I: Covalent Immobilization via Reductive Amination

This protocol achieves a highly stable linkage by targeting the aldehyde group, leaving the imidazole ring accessible. The process involves the formation of a Schiff base with an amine-functionalized support, followed by chemical reduction to a stable secondary amine.

G cluster_prep Support Preparation cluster_reaction Immobilization Reaction cluster_post Post-Reaction Support Amine-Functionalized Support (e.g., Aminopropyl Silica) Mix Step 1: Coupling (Schiff Base Formation) RT, 4-6h Support->Mix Molecule This compound in Anhydrous Solvent Molecule->Mix Reduce Step 2: Reduction (Stable Amine Bond) RT, 1-2h Mix->Reduce Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Reduce Wash Washing Steps (Solvent, Buffer) Reduce->Wash Capping (Optional) Capping (e.g., Acetic Anhydride) Wash->Capping Final Final Immobilized Product Wash->Final If no capping Capping->Final G cluster_reactants Reactants Support Epoxy-Activated Support (e.g., Sepharose) Coupling Coupling Reaction (Nucleophilic Attack) pH 8-9, 24-48h Support->Coupling Molecule Imidazole-Aldehyde in Coupling Buffer Molecule->Coupling Blocking Blocking (e.g., Ethanolamine) Coupling->Blocking Unreacted Epoxides Washing Washing (Buffer, High Salt, Water) Blocking->Washing Final Final Product Washing->Final

References

techniques for growing crystals of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Introduction

The successful cultivation of high-quality single crystals is a cornerstone of modern chemical and pharmaceutical research. For a molecule such as this compound, a substituted imidazole derivative, obtaining a well-ordered crystalline form is often the gateway to definitive structural elucidation via techniques like single-crystal X-ray diffraction.[1][2] Such analyses provide unambiguous determination of molecular geometry, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) in drug development, designing new synthetic pathways, and advancing materials science.

However, the path from a purified powder to a diffraction-quality crystal is frequently non-trivial and is often considered both an art and a science.[3] The process is governed by the fundamental principles of nucleation and controlled molecular assembly from a supersaturated solution.[3][4] This guide, designed for researchers and drug development professionals, provides a detailed exploration of the theoretical underpinnings and practical protocols for growing single crystals of this compound. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering the scientist to troubleshoot and optimize the crystallization process effectively.

Compound Profile: this compound

A foundational understanding of the target molecule's physicochemical properties is essential for designing a rational crystallization strategy.

  • Molecular Formula: C₇H₁₀N₂O[5][6]

  • Molecular Weight: 138.17 g/mol [6]

  • Structural Features: The molecule possesses a polar imidazole ring, which contains both a hydrogen bond donor (N-H) and acceptor (N). It also features a polar carbaldehyde group (-CHO) and non-polar alkyl groups (ethyl and methyl).

  • Predicted Solubility: The presence of both polar and non-polar moieties suggests moderate polarity. This "amphiphilic" nature indicates that the compound is unlikely to be soluble in highly non-polar solvents (e.g., hexane) or highly polar solvents (e.g., water) at room temperature. It is more likely to exhibit the ideal solubility profile for crystallization in solvents of intermediate polarity, such as ethanol, ethyl acetate, acetone, or potentially a mixed solvent system. The ability to form hydrogen bonds is a crucial factor that can promote effective molecular packing in the crystal lattice.[3]

Core Principles of Crystallization

Crystallization from a solution is a two-step process: nucleation and growth.[3]

  • Nucleation: This is the initial formation of stable, microscopic crystalline aggregates (nuclei) from a supersaturated solution. This phase can be initiated spontaneously or induced by introducing seed crystals or imperfections (like a scratch on the vessel wall).[3][7] Controlling the rate of nucleation is critical; too many nuclei forming at once will result in a mass of small microcrystals instead of a few large, single crystals.[3][8]

  • Crystal Growth: Once nuclei are formed, molecules from the solution deposit in an orderly fashion onto the existing crystal lattice, causing the crystal to grow. The goal of any crystallization technique is to maintain the solution in a state of slight supersaturation, allowing for slow and orderly growth rather than rapid precipitation.[9][10]

Prerequisites for Successful Crystallization

Purity of the Starting Material

The single most critical factor for successful crystallization is the purity of the compound. Impurities can inhibit nucleation, disrupt the crystal lattice, or co-crystallize, leading to poor-quality or unusable crystals.[10][11] It is imperative to begin with material that is >99% pure.

Protocol: Recrystallization for Purification

If the starting material's purity is questionable, a preliminary bulk recrystallization is recommended.[12]

  • Solvent Selection: Experimentally determine a suitable solvent in which the compound is highly soluble when hot but poorly soluble at room temperature.[7][13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask to slow the cooling process further.[9][12]

  • Isolation: Once crystallization is complete, collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.[7][13]

Strategic Solvent Selection

The choice of solvent is paramount and often requires empirical testing.[11][14] An ideal solvent for growing single crystals should meet the following criteria:

  • Moderate Solubility: The compound should be sparingly soluble at room temperature. If it is too soluble, achieving supersaturation is difficult; if it is insoluble, a solution cannot be formed.

  • Temperature-Dependent Solubility: The compound's solubility should significantly increase with temperature for cooling crystallization methods.[9][10]

  • Volatility: The solvent's volatility should match the chosen technique (e.g., moderately volatile for slow evaporation). Solvents with very low boiling points can evaporate too quickly.[15]

  • Inertness: The solvent must not react with the compound.[16]

Table 1: Candidate Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityRationale
Water100HighUnlikely to be a primary solvent but could act as an anti-solvent due to the compound's organic nature.[17]
Methanol65High-MediumA polar alcohol that may dissolve the compound well due to hydrogen bonding potential.[16]
Ethanol78MediumOften an excellent choice for compounds with moderate polarity.
Acetone56MediumA good solvent, but its high volatility can make controlled evaporation challenging.[15][16]
Ethyl Acetate77Medium-LowAn excellent solvent for many organic compounds of intermediate polarity.[16]
Dichloromethane40LowHigh volatility makes it better suited for diffusion methods than slow evaporation.
Toluene111LowIts high boiling point can be useful for slow cooling experiments.[15]
Hexane / Heptane69 / 98Very LowLikely to be insoluble; excellent candidates for use as anti-solvents in diffusion techniques.[15]

Protocols for Growing Single Crystals

Below are three widely used techniques. It is recommended to run multiple experiments in parallel using different solvents and methods.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method.[18] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over days or weeks, eventually reaching supersaturation and inducing crystallization.[19][20]

Methodology:

  • Prepare a nearly saturated solution of this compound (5-20 mg) in a suitable solvent (e.g., ethanol, ethyl acetate) in a small, clean glass vial or NMR tube.[3][18]

  • Ensure the compound is fully dissolved. Gentle warming may be necessary.

  • Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[18]

  • Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.[18] A tighter cap on an NMR tube can also achieve a slow evaporation rate.[3]

  • Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a fume hood) and leave it undisturbed.[20]

  • Monitor the vial periodically over several days to weeks for crystal growth.

Causality: The slow, controlled removal of the solvent ensures that the solution enters the metastable zone of supersaturation gradually, favoring the growth of a few large, well-ordered crystals over the rapid precipitation of many small ones.[19]

Slow_Evaporation start Start dissolve Dissolve Compound in Suitable Solvent start->dissolve filter Filter Solution into Clean Vial dissolve->filter cover Cover Vial & Perforate filter->cover evaporate Place in Vibration-Free Area for Slow Evaporation cover->evaporate crystals Crystal Formation evaporate->crystals harvest Harvest Crystals crystals->harvest end End harvest->end

Caption: Workflow for the Slow Evaporation Crystallization Technique.

Protocol 2: Slow Cooling (Thermal Control)

This method is ideal for compounds that exhibit a significant increase in solubility at higher temperatures.[9] A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and the compound to crystallize out.[10][19]

Methodology:

  • Place the compound (10-50 mg) in a clean test tube or small Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol, toluene) dropwise while heating the mixture until the compound just dissolves completely. This creates a saturated solution at that elevated temperature.[10]

  • Seal the vessel to prevent solvent loss.

  • Place the vessel into a Dewar flask filled with hot water or an oil bath that has been heated to the same temperature.

  • Turn off the heat source and allow the entire apparatus to cool slowly to room temperature over several hours or overnight.[3] The large thermal mass of the bath ensures a very slow cooling rate.

  • Once at room temperature, inspect for crystals. The vessel can then be moved to a refrigerator (4 °C) to maximize the yield.

  • Isolate the crystals once formation is complete.

Causality: A slow cooling rate is critical.[9] Rapid cooling causes the solution to become highly supersaturated quickly, leading to rapid nucleation and the formation of small, often impure, crystals. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[10]

Slow_Cooling start Start dissolve Prepare Saturated Solution at Elevated Temperature start->dissolve filter Hot Filter (Optional) dissolve->filter cool Place in Insulated Bath for Slow Cooling filter->cool crystals Crystal Formation as Solution Cools cool->crystals harvest Harvest Crystals crystals->harvest end End harvest->end

Caption: Workflow for the Slow Cooling Crystallization Technique.

Protocol 3: Vapor Diffusion

Vapor diffusion is a powerful technique for crystallizing small amounts of material.[21][22] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible, more volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, thereby reducing its solubility.[19][22]

Methodology:

  • Dissolve the compound (2-10 mg) in a small volume (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., toluene, acetonitrile) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vessel (e.g., a beaker or a larger vial).[19]

  • Add a larger volume (2-5 mL) of a volatile "anti-solvent" (e.g., hexane, diethyl ether) to the outer vessel, ensuring the level is below the top of the inner vial.[22]

  • Seal the outer vessel tightly with a screw cap or parafilm.

  • Place the setup in a quiet, undisturbed location.

  • The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually lowers the solubility of the compound, leading to crystallization over several days.

Causality: This method provides an extremely slow and controlled way to change the solvent composition. The gradual diffusion of the anti-solvent vapor ensures the solution becomes supersaturated at a very slow rate, which is ideal for the growth of high-quality single crystals.[22]

Vapor_Diffusion cluster_chamber Sealed Chamber inner Inner Vial: Compound in 'Good' Solvent outer Outer Vessel: 'Anti-Solvent' start Start setup Prepare Two-Vial Setup start->setup seal Seal Outer Vessel setup->seal diffuse Anti-Solvent Vapor Diffuses into Inner Vial seal->diffuse crystals Crystal Formation diffuse->crystals harvest Harvest Crystals crystals->harvest end End harvest->end

Caption: Workflow for the Vapor Diffusion Crystallization Technique.

Conclusion

Growing single crystals of this compound is an achievable goal that relies on a systematic and patient approach. Success hinges on starting with highly pure material and methodically screening various solvents and crystallization techniques. The methods of slow evaporation, slow cooling, and vapor diffusion each offer a unique way to gently guide a solution into a supersaturated state, promoting the orderly molecular assembly required for a diffraction-quality crystal. By understanding the principles behind each technique, researchers can intelligently troubleshoot and adapt these protocols to overcome challenges and successfully unlock the structural secrets of this valuable imidazole derivative.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a key building block in medicinal chemistry. Recognizing the industrial and research demand for this compound, we present a detailed, two-stage methodology optimized for scalability. The protocols described herein are grounded in established chemical principles and have been designed with a focus on safety, efficiency, and robustness, making them suitable for researchers, scientists, and drug development professionals. This guide offers in-depth technical explanations, step-by-step protocols, and critical safety considerations to ensure successful and safe implementation in a laboratory or pilot plant setting.

Introduction: The Significance of Substituted Imidazole Carbaldehydes

Imidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications, including antifungal, antibacterial, and anticancer agents.[1] Specifically, this compound is a highly valuable intermediate due to its reactive aldehyde functionality, which allows for a wide range of subsequent chemical transformations. The presence of ethyl and methyl groups on the imidazole ring provides steric and electronic properties that can be exploited to fine-tune the pharmacological profile of derivative compounds.

While the laboratory-scale synthesis of imidazole carbaldehydes is well-documented, scaling up these processes presents significant challenges. These challenges include managing exothermic reactions, ensuring homogenous mixing, handling hazardous materials, and achieving consistent product quality. This guide provides a systematic approach to address these challenges, enabling a safe and efficient scale-up of this compound synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is approached in a two-stage process. This strategy allows for the isolation and purification of the key intermediate, 2-ethyl-4-methylimidazole, ensuring a high-quality starting material for the subsequent formylation step.

G cluster_0 Stage 1: Synthesis of 2-Ethyl-4-Methylimidazole cluster_1 Stage 2: Formylation to the Target Compound Propionaldehyde Propionaldehyde Reaction_1 Cyclocondensation Propionaldehyde->Reaction_1 1,2-Diaminopropane 1,2-Diaminopropane 1,2-Diaminopropane->Reaction_1 Ammonia Ammonia Ammonia->Reaction_1 2-Ethyl-4-Methylimidazole 2-Ethyl-4-Methylimidazole 2-Ethyl-4-Methylimidazole_start 2-Ethyl-4-Methylimidazole 2-Ethyl-4-Methylimidazole->2-Ethyl-4-Methylimidazole_start Purification Reaction_1->2-Ethyl-4-Methylimidazole Formylation Vilsmeier-Haack Formylation 2-Ethyl-4-Methylimidazole_start->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Formylation Target_Compound This compound Formylation->Target_Compound

Figure 1: Overall synthetic strategy for this compound.

Stage 1: Scalable Synthesis of 2-Ethyl-4-Methylimidazole

Several methods exist for the synthesis of 2-ethyl-4-methylimidazole. For a scalable and environmentally conscious approach, we detail a method that avoids highly toxic reagents like propionitrile.[2] This one-pot reaction involves the cyclocondensation of propionaldehyde, 1,2-diaminopropane, and ammonia.

Underlying Principles and Rationale

This synthesis is a variation of the Debus-Radziszewski imidazole synthesis. The reaction proceeds through the formation of an imine from the aldehyde and diamine, followed by cyclization and subsequent oxidation (dehydrogenation) to form the aromatic imidazole ring. Using a palladium on carbon (Pd/C) catalyst for the dehydrogenation step offers a safer and more environmentally friendly alternative to older methods that use sulfur or Raney nickel.[2][3]

Detailed Protocol for 2-Ethyl-4-Methylimidazole Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (100 g scale)Moles
Methyl Propionate88.110.91588 g1.0
1,2-Propanediamine74.120.87148 g2.0
Activated Alumina--3 g-
Toluene92.140.867176 g-
5% Pd/C Catalyst--2.2 g-

Procedure:

  • Amidation: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge methyl propionate (88 g, 1.0 mol) and 1,2-propanediamine (148 g, 2.0 mol).[2]

  • Heat the mixture to 80°C and maintain reflux for 3 hours.

  • Cyclization and Dehydration: After cooling the reaction mixture, add activated alumina (3 g) and toluene (176 g).

  • Set up the apparatus for distillation to remove unreacted low-boiling point reactants.

  • Once the low-boiling reactants are removed, continue heating to reflux to effect dehydration, collecting the water-toluene azeotrope in a Dean-Stark trap until no more water is evolved.

  • Isolation of Imidazoline: After cooling, perform vacuum distillation to isolate the 2-ethyl-4-methylimidazoline intermediate. Collect the fraction at 102-112°C under a pressure of 2.0 kPa.[2]

  • Dehydrogenation: To the isolated 2-ethyl-4-methylimidazoline (112 g), add 5% Pd/C catalyst (2.2 g).

  • Slowly heat the mixture to 140°C and maintain this temperature for approximately 10 hours, or until the cessation of gas evolution (hydrogen).[2]

  • Purification: Cool the reaction mixture and filter to remove the Pd/C catalyst.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 150-160°C/1.33 kPa to yield pure 2-ethyl-4-methylimidazole.[2] The expected yield is approximately 85-90%.

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanistic Insights

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich imidazole ring of 2-ethyl-4-methylimidazole attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[5][6]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Imidazole 2-Ethyl-4-Methylimidazole Imidazole->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: Simplified workflow of the Vilsmeier-Haack formylation.

Detailed Protocol for Vilsmeier-Haack Formylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (50 g scale)Moles
2-Ethyl-4-Methylimidazole110.16-50.0 g0.454
Phosphorus Oxychloride153.331.645104.4 g (63.5 mL)0.681
N,N-Dimethylformamide (DMF)73.090.944250 mL-
Sodium Acetate82.03-As needed-
Dichloromethane (DCM)84.931.33As needed-
Saturated Sodium Bicarbonate Solution--As needed-

Procedure:

  • Reactor Setup: In a dry, inert atmosphere (e.g., under nitrogen), equip a suitable reactor with a mechanical stirrer, dropping funnel, and temperature probe.

  • Vilsmeier Reagent Formation: Charge the reactor with anhydrous DMF (250 mL). Cool the DMF to 0-5°C using an ice bath.

  • Slowly add phosphorus oxychloride (63.5 mL, 0.681 mol) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. The reaction is exothermic. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition of Imidazole: Dissolve 2-ethyl-4-methylimidazole (50.0 g, 0.454 mol) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) or by recrystallization from an appropriate solvent system to yield this compound as a solid.

Process Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and toxic. It reacts violently with water, releasing toxic gases.[7] It can cause severe burns to the skin and eyes and is fatal if inhaled.[8]

    • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat.[9][10] An emergency shower and eyewash station should be readily accessible.[9]

    • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[8]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin.

    • Handling: Use in a well-ventilated area and avoid skin contact by wearing appropriate gloves.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic.

    • Control Measures: Employ a reactor with efficient cooling capabilities. Add reagents slowly and monitor the internal temperature closely. For larger scale reactions, consider a semi-batch process where one reagent is added portion-wise to control the rate of heat generation.

Analytical Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical workflow is recommended.

Analytical TechniquePurposeSample PreparationExpected Results
¹H NMR Structural elucidation and confirmationDissolve 5-10 mg in a suitable deuterated solvent (e.g., DMSO-d₆).[11]Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), aldehyde proton (singlet), and imidazole N-H proton (broad singlet).
¹³C NMR Confirmation of carbon frameworkDissolve 10-20 mg in a suitable deuterated solvent (e.g., DMSO-d₆).[11]Resonances for the carbons of the ethyl and methyl groups, the three sp² hybridized carbons of the imidazole ring, and the carbonyl carbon of the aldehyde.
LC-MS Purity assessment and molecular weight confirmationDissolve a small amount in a suitable solvent like methanol or acetonitrile.[12]A major peak corresponding to the product with the correct mass-to-charge ratio ([M+H]⁺).
FTIR Identification of functional groupsAnalyze as a solid using an ATR accessory or as a KBr pellet.[11]Characteristic peaks for N-H stretching, C-H stretching, C=O stretching (aldehyde), and C=N stretching of the imidazole ring.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction; inefficient dehydrogenation.Ensure anhydrous conditions for the cyclization. Check the activity of the Pd/C catalyst. Increase reaction time or temperature for dehydrogenation if necessary.
Incomplete Formylation Insufficient Vilsmeier reagent; low reaction temperature or time.Use a slight excess of the Vilsmeier reagent. Ensure the reaction temperature is maintained and extend the reaction time.
Formation of Byproducts Reaction temperature too high; presence of moisture.Maintain strict temperature control during the addition of reagents. Ensure all glassware and reagents are anhydrous.
Difficult Purification Presence of residual DMF; formation of polar impurities.After extraction, wash the organic layer with water multiple times to remove DMF. Optimize the mobile phase for column chromatography.

Conclusion

The synthetic methodology detailed in this guide provides a robust and scalable route to this compound. By understanding the underlying chemical principles, adhering to the detailed protocols, and implementing stringent safety measures, researchers and production chemists can confidently produce this valuable intermediate in the quantities required for their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This imidazole derivative is a valuable building block in medicinal chemistry and drug development. This guide will focus on the critical steps of the synthesis, particularly the formylation of the imidazole ring, and provide practical solutions to common challenges encountered in the laboratory.

The overall synthetic strategy involves two key stages:

  • Synthesis of the precursor: 2-Ethyl-4-methylimidazole.

  • Formylation of the precursor: Introduction of the carbaldehyde group onto the imidazole ring, typically via a Vilsmeier-Haack reaction.

This guide will delve into the nuances of each stage, offering insights rooted in established chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing a systematic approach to problem-solving.

Issue 1: Low Yield in the Synthesis of 2-Ethyl-4-Methylimidazole (Precursor)

Question: My synthesis of 2-ethyl-4-methylimidazole is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of substituted imidazoles are a common challenge. The primary causes often revolve around incomplete reactions, side product formation, and suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in imidazole synthesis. Both excessively high and low temperatures can be detrimental.

    • Causality: High temperatures can lead to the degradation of reactants and products, while low temperatures may result in an incomplete reaction.

    • Solution: Systematically screen a range of temperatures to find the optimal balance for your specific reaction setup. For similar imidazole syntheses, temperatures can range from ambient to reflux, depending on the chosen synthetic route.

  • Incorrect Stoichiometry of Reactants: The molar ratios of your starting materials are crucial for maximizing the yield.

    • Causality: An imbalance in reactants can lead to the formation of unwanted side products or leave starting materials unreacted.

    • Solution: Carefully control the stoichiometry. For syntheses involving ammonia or an ammonia source, using a significant excess can often favor the desired imidazole formation over competing reactions.

  • Formation of Side Products: The synthesis of imidazoles can sometimes be accompanied by the formation of oxazole byproducts.

    • Causality: This is a common competing reaction pathway in certain imidazole syntheses.

    • Solution: To minimize oxazole formation, ensure a sufficient excess of the ammonia source and maintain appropriate pH conditions as dictated by your chosen synthetic method.

  • Inefficient Purification: Significant product loss can occur during the work-up and purification steps.

    • Causality: 2-Ethyl-4-methylimidazole is a polar compound, which can make extraction and isolation challenging.

    • Solution: Optimize your extraction procedure. Use a suitable organic solvent and perform multiple extractions to ensure complete recovery from the aqueous phase. For purification, vacuum distillation is often an effective method.[1]

Issue 2: Low or No Yield in the Vilsmeier-Haack Formylation Step

Question: I am attempting the Vilsmeier-Haack formylation of 2-ethyl-4-methylimidazole, but I am getting a very low yield or no product at all. What could be the problem?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its success is highly dependent on several factors.[2][3] Here’s a troubleshooting guide for this critical step:

  • Poor Quality of Reagents: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents, especially the phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

    • Causality: Moisture in the reagents can lead to the decomposition of the Vilsmeier reagent (the active formylating species). Old or improperly stored DMF can contain dimethylamine, which can react with and consume the Vilsmeier reagent.[4]

    • Solution: Always use freshly distilled or anhydrous POCl₃ and DMF. Ensure they are stored under an inert atmosphere and handled with care to prevent exposure to moisture.

  • Inefficient Formation of the Vilsmeier Reagent: The reaction's success hinges on the effective in-situ formation of the chloroiminium salt (Vilsmeier reagent).

    • Causality: Incorrect stoichiometry or addition temperature can hinder the formation of this crucial intermediate.

    • Solution: The molar ratio of POCl₃ to DMF is critical. Typically, a slight excess of POCl₃ is used. The addition of POCl₃ to DMF should be done at a low temperature (e.g., 0 °C) with efficient stirring to control the exothermic reaction.

  • Suboptimal Reaction Temperature and Time: The formylation of imidazoles can be sensitive to the reaction temperature and duration.

    • Causality: Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or product.

    • Solution: The optimal temperature depends on the reactivity of the imidazole substrate. For many imidazoles, the reaction is conducted at elevated temperatures (e.g., 60-90 °C).[4] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Incomplete Hydrolysis of the Iminium Salt Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt to the aldehyde.

    • Causality: Improper work-up procedures, such as incorrect pH or insufficient time, can lead to incomplete hydrolysis.

    • Solution: The work-up typically involves pouring the reaction mixture into ice-cold water or a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) and stirring until the hydrolysis is complete. Ensure the pH is sufficiently basic to facilitate the complete conversion to the aldehyde.[4]

Issue 3: Formation of Impurities and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to purify the final product, this compound. What are the common impurities and how can I improve the purification?

Answer:

The presence of impurities can significantly complicate the purification process and reduce the overall yield of the desired product. Here are some common issues and their solutions:

  • Unreacted Starting Material: Incomplete conversion is a common source of impurities.

    • Causality: As discussed previously, this can be due to suboptimal reaction conditions or insufficient reaction time.

    • Solution: Monitor the reaction closely using TLC. If the reaction stalls, consider adjusting the temperature or adding more of the Vilsmeier reagent.

  • Di-formylated or Other Side Products: Under certain conditions, side reactions can occur.

    • Causality: While formylation of 2,4-disubstituted imidazoles is expected to occur at the 5-position, harsh reaction conditions could potentially lead to other reactions.

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time) and carefully control the stoichiometry of the Vilsmeier reagent to minimize the formation of side products.

  • Purification Strategy: The choice of purification method is crucial for obtaining a high-purity product.

    • Causality: The polarity of the product and impurities will dictate the most effective purification technique.

    • Solution:

      • Extraction: After quenching the reaction, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities.

      • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide excellent separation.

      • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

A1: The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[2][3] It utilizes a "Vilsmeier reagent," which is a chloroiminium salt typically formed in-situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] The imidazole ring, particularly with electron-donating alkyl substituents like in 2-ethyl-4-methylimidazole, is sufficiently electron-rich to undergo this electrophilic substitution, making the Vilsmeier-Haack reaction a suitable method for synthesizing this compound.

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

A2: The most convenient method for monitoring the reaction progress is Thin Layer Chromatography (TLC). You should spot the starting material (2-ethyl-4-methylimidazole) and aliquots of the reaction mixture on a TLC plate. By observing the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot, you can determine when the reaction is complete.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic. It is crucial to perform this step at a low temperature (e.g., in an ice bath) and add the POCl₃ slowly to control the reaction rate and prevent a runaway reaction.

  • Quenching: The quenching of the reaction mixture with water or a basic solution should also be done carefully and with cooling, as the hydrolysis of any remaining POCl₃ is highly exothermic.

Q4: What analytical techniques can be used to confirm the identity and purity of the final product?

A4: A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of this compound. You would expect to see characteristic signals for the ethyl and methyl groups, the imidazole ring protons, and the aldehyde proton.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: An IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the aldehyde group.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-4-Methylimidazole (Precursor)

There are several reported methods for the synthesis of 2-ethyl-4-methylimidazole.[5] One common approach involves the condensation of a propanal derivative with a nitrile. Another is the dehydrogenation of the corresponding imidazoline. Below is a representative procedure based on the dehydrogenation of 2-ethyl-4-methylimidazoline.

Materials:

  • 2-Ethyl-4-methylimidazoline

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • High-boiling point solvent (e.g., xylene or decalin), optional

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyl-4-methylimidazoline.

  • Add the Pd/C catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to 120-140 °C.[1] The reaction can be monitored by observing the cessation of hydrogen gas evolution.

  • The reaction time can vary from several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the Pd/C catalyst.

  • Purify the crude product by vacuum distillation to obtain pure 2-ethyl-4-methylimidazole.[1]

Protocol 2: Vilsmeier-Haack Formylation of 2-Ethyl-4-Methylimidazole

This protocol is a general procedure for the formylation of an electron-rich imidazole and should be optimized for the specific substrate.

Materials:

  • 2-Ethyl-4-methylimidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents relative to the imidazole).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-ethyl-4-methylimidazole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. The optimal temperature and time should be determined by TLC monitoring.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 8-9.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Vilsmeier-Haack Formylation

Potential Cause Explanation Recommended Solution
Poor Reagent Quality Moisture or impurities in DMF or POCl₃ can deactivate the Vilsmeier reagent.[4]Use freshly distilled or anhydrous reagents and handle under an inert atmosphere.
Inefficient Vilsmeier Reagent Formation Incorrect stoichiometry or temperature during formation.Add POCl₃ to DMF at 0 °C and use a slight excess of POCl₃.
Suboptimal Reaction Conditions Temperature is too low for the reaction to proceed or too high, causing decomposition.Optimize the reaction temperature (typically 60-90 °C) and monitor by TLC.
Incomplete Hydrolysis The iminium salt intermediate is not fully converted to the aldehyde during work-up.Ensure the pH is basic (8-9) during the aqueous work-up and allow sufficient time for hydrolysis.[4]

Table 2: Expected Spectroscopic Data for this compound (Representative)

Note: The following are predicted values based on analogous structures. Experimental verification is recommended.

Technique Expected Observations
¹H NMR Signals for the ethyl group (triplet and quartet), a singlet for the methyl group, a singlet for the imidazole ring proton, and a singlet for the aldehyde proton (typically in the range of 9-10 ppm).
¹³C NMR Resonances for the ethyl and methyl carbons, carbons of the imidazole ring, and a downfield signal for the aldehyde carbonyl carbon (typically >180 ppm).
Mass Spec (EI) A molecular ion peak corresponding to the molecular weight of the product (138.17 g/mol ).[6]
IR A strong absorption band in the region of 1670-1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

Visualizing the Workflow and Logic

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ (0 °C) POCl3 POCl₃ POCl3->Vilsmeier Imidazole 2-Ethyl-4-Methylimidazole Iminium Iminium Salt Intermediate Imidazole->Iminium + Vilsmeier Reagent Product This compound Iminium->Product + H₂O (Basic work-up) Troubleshooting_Yield Start Low Yield Observed Reagent_Check Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->Reagent_Check Reagent_Check->Start Reagents Poor Formation_Check Verify Vilsmeier Reagent Formation (Stoichiometry, Temperature) Reagent_Check->Formation_Check Reagents OK Formation_Check->Start Formation Inefficient Reaction_Conditions Optimize Reaction Conditions (Temperature, Time) Formation_Check->Reaction_Conditions Formation OK Reaction_Conditions->Start Conditions Suboptimal Hydrolysis_Check Ensure Complete Hydrolysis (pH, Stirring Time) Reaction_Conditions->Hydrolysis_Check Conditions Optimized Hydrolysis_Check->Start Incomplete Hydrolysis Purification_Check Optimize Purification (Extraction, Chromatography) Hydrolysis_Check->Purification_Check Hydrolysis Complete Purification_Check->Start Product Loss Success Yield Improved Purification_Check->Success Purification Optimized

References

Technical Support Center: Purification of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde (EMIC). This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties in isolating this valuable building block in high purity. The unique bifunctional nature of this molecule—possessing both a basic imidazole ring and a reactive aldehyde group—presents specific hurdles that require a nuanced approach. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to enhance your purification success.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems encountered during the purification of EMIC in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower you to make informed decisions in your own experiments.

Question: My flash column chromatography results in significant product streaking and poor separation from polar impurities. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying substituted imidazoles on standard silica gel. The problem stems from the interaction between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to tailing (streaking) and, in some cases, irreversible adsorption of your product onto the column.[1]

Causality & Recommended Solutions:

  • Acid-Base Interaction: The lone pair on the imidazole nitrogen acts as a Lewis base, interacting strongly with acidic sites on the silica. This slows the compound's elution in an unpredictable manner, causing it to streak across many fractions.

    • Solution 1 (Base Additive): The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 1-2% solution in methanol), to your mobile phase. A typical starting concentration is 0.1-1% Et₃N in your eluent system (e.g., Hexane/Ethyl Acetate/1% Et₃N). This competitively binds to the acidic sites, allowing your imidazole product to elute symmetrically.

    • Solution 2 (Alternative Stationary Phase): If base additives are incompatible with your molecule, consider using a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative for purifying basic compounds. Alternatively, deactivated silica gel or bonded-phase silica (like Diol or C18 for reverse-phase chromatography) can mitigate these strong interactions.[2]

  • Inappropriate Solvent Polarity: If the issue is poor separation rather than just streaking, your solvent system may not have the correct selectivity.

    • Solution: Conduct a thorough Thin Layer Chromatography (TLC) screen with different solvent systems. If a standard Hexane/Ethyl Acetate system fails, try a system with different solvent properties, such as Dichloromethane/Methanol, which offers different selectivity for polar compounds.[1]

Question: I'm experiencing low product recovery after recrystallization. What are the key parameters to optimize?

Answer: Low recovery during recrystallization is typically due to one of two factors: using an excessive volume of solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[1]

Causality & Recommended Solutions:

  • Excessive Solvent Volume: The goal is to create a saturated solution at high temperature. Using too much solvent means the solution will not be saturated upon cooling, and a large portion of your product will remain dissolved in the mother liquor.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until everything just dissolves. If you accidentally add too much, carefully evaporate some of the solvent to re-concentrate the solution before cooling.

  • Suboptimal Solvent Choice: An ideal recrystallization solvent should exhibit high solubility for your compound when hot and very low solubility when cold.

    • Solution: Perform a systematic solvent screen. Place a small amount of your crude product (10-20 mg) in several test tubes and add a few drops of different solvents. Observe solubility at room temperature, upon heating, and after cooling in an ice bath. A good solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by significant crystal formation upon cooling. Common solvents to screen for substituted imidazoles include toluene, ethyl acetate, isopropanol, and mixtures like ethyl acetate/heptane.

Table 1: Example Recrystallization Solvent Screen Data
Solvent SystemSolubility (Room Temp)Solubility (Heated)Crystal Formation (Cooled)Recommendation
TolueneLowHighExcellent, well-formed needlesPrimary Candidate
IsopropanolModerateHighModerate, some oiling outSecondary Candidate (try slow cooling)
HeptaneVery LowLowIncomplete dissolutionUse as anti-solvent
Ethyl AcetateHighHighPoorUnsuitable as a single solvent
Ethyl Acetate / Heptane (1:5)LowHighGood, fine powderGood Co-solvent System

Question: I have a persistent impurity that I believe is the corresponding carboxylic acid (from aldehyde oxidation). How can I remove it effectively?

Answer: The oxidation of the aldehyde functional group to a carboxylic acid is a common degradation pathway, especially if the crude product is exposed to air for extended periods.[3] This acidic impurity is easily removed with a simple liquid-liquid extraction procedure.

Causality & Recommended Solutions:

  • Chemical Reactivity: Aldehydes are susceptible to air oxidation. The resulting carboxylic acid is significantly more polar and acidic than the parent aldehyde.

    • Solution (Aqueous Base Wash): Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a mild aqueous base, such as a 5-10% sodium bicarbonate (NaHCO₃) solution.[3] The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble and will partition into the aqueous layer. The neutral aldehyde product will remain in the organic layer.

    • Workflow:

      • Dissolve crude EMIC in ethyl acetate.

      • Transfer to a separatory funnel.

      • Add an equal volume of 5% NaHCO₃ solution.

      • Shake gently to avoid emulsification.[1]

      • Separate the layers.

      • Wash the organic layer again with water, then with brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Vilsmeier-Haack synthesis of this compound?

The Vilsmeier-Haack reaction is a powerful formylation method but can generate specific side products.[4][5] The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile.[5] Expected impurities include:

  • Unreacted Starting Material: 2-Ethyl-4-methyl-1H-imidazole. This is often the most common impurity if the reaction does not go to completion.

  • Hydrolyzed Vilsmeier Reagent Byproducts: Residual phosphorus-containing salts and dimethylamine hydrochloride are formed during the reaction and aqueous workup. These are typically removed by aqueous washes.

  • Chlorinated Intermediates: In some cases, the Vilsmeier reaction can lead to chlorination of the heterocyclic ring, although this is less common for electron-rich imidazoles.[6]

  • Regioisomers: Depending on the precise structure of the starting imidazole, formylation could potentially occur at other positions on the ring, though the 5-position is generally favored.

Q2: Is purification via a sodium bisulfite adduct a viable strategy for EMIC?

Yes, this is a highly effective but often overlooked technique for purifying aldehydes.[7]

  • Mechanism: The aldehyde carbonyl reacts reversibly with aqueous sodium bisulfite (NaHSO₃) to form a solid, water-soluble α-hydroxysulfonic acid salt (the "bisulfite adduct"). This adduct can be isolated by filtration if it precipitates, or by separating it into the aqueous phase during an extraction.[7] Non-aldehyde impurities are left behind in the organic phase. The pure aldehyde is then regenerated by treating the adduct with a base (like Na₂CO₃ or NaOH), which reverses the reaction.[7]

  • Pros:

    • High Specificity: This method exclusively targets the aldehyde, making it excellent for removing stubborn, structurally similar impurities.

    • Potentially High Purity: Can yield exceptionally pure aldehyde after regeneration.

  • Cons:

    • Steric Hindrance: The imidazole substituents near the aldehyde may slightly hinder the reaction, potentially requiring longer reaction times or resulting in lower adduct yield.[7]

    • Adduct Solubility: The adduct may be soluble in the reaction mixture and not precipitate, requiring a liquid-liquid extraction protocol to isolate it.[7]

    • Base Sensitivity: The final regeneration step uses a base. While EMIC is generally stable, some complex molecules can be sensitive to the basic conditions required to break the adduct.[7]

Q3: How should I choose between column chromatography and recrystallization as my primary purification method?

The choice depends on the physical state and purity of your crude material.

  • Choose Recrystallization if:

    • Your crude product is a solid.

    • The crude purity is relatively high (>80-85%).

    • You have identified a suitable solvent system (see Table 1).

    • It is generally faster, cheaper, and more scalable than chromatography for final polishing.[8]

  • Choose Column Chromatography if:

    • Your crude product is an oil or a waxy solid.

    • The crude material is a complex mixture with multiple, closely related impurities.

    • Recrystallization fails to remove a key impurity.

    • You need to separate regioisomers or other byproducts with similar polarity.

A common and highly effective strategy is to use chromatography as a primary "rough" purification for an oily crude, followed by recrystallization of the resulting enriched solid to achieve high purity.

Section 3: Visualized Workflows & Protocols

Diagram 1: Troubleshooting Workflow for Column Chromatography

A logical decision tree for addressing common chromatography issues.

G start Crude Product Loaded on Silica Column issue Poor Separation Observed start->issue streaking Product Streaks / Tails? issue->streaking Analyze Elution Profile coelution Symmetrical but Overlapping Peaks? issue->coelution streaking->coelution No add_base Add 0.5-1% Triethylamine to Mobile Phase streaking->add_base Yes change_solvent Change Solvent System (e.g., DCM/MeOH) coelution->change_solvent Yes change_phase Switch to Neutral Alumina or Deactivated Silica add_base->change_phase If base is incompatible success Pure Product Obtained add_base->success change_phase->success gradient Optimize Elution Gradient (Make it shallower) change_solvent->gradient If separation is still poor change_solvent->success gradient->success

Caption: Troubleshooting decision tree for purifying EMIC via column chromatography.

Protocol 1: Optimized Flash Column Chromatography
  • Stationary Phase: Standard silica gel (40-63 µm).

  • Sample Preparation: Dissolve the crude EMIC in a minimal amount of dichloromethane (DCM). If it is not fully soluble, add ethyl acetate dropwise. Adsorb this solution onto a small amount of silica gel ("dry loading") by concentrating the slurry under reduced pressure until a free-flowing powder is obtained. This prevents band broadening.

  • Column Packing: Pack the column with silica gel in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Mobile Phase: A gradient system of Hexane and Ethyl Acetate containing 0.5% triethylamine (Et₃N) throughout.

    • Example Gradient:

      • Start with 10% Ethyl Acetate in Hexane (+ 0.5% Et₃N).

      • Gradually increase to 40-50% Ethyl Acetate in Hexane (+ 0.5% Et₃N) over 10-15 column volumes.

      • The exact gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted from established methods for aldehyde purification.[7]

  • Adduct Formation:

    • Dissolve the crude EMIC mixture in a suitable solvent like methanol or DMF (e.g., 10 mL).[7]

    • Transfer the solution to a separatory funnel or flask.

    • Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) (e.g., 25 mL).

    • Shake or stir vigorously for 30-60 minutes. A solid precipitate of the adduct may form.

  • Isolation of the Adduct:

    • Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of ethyl acetate) and shake again.

    • Separate the layers. The aldehyde adduct will be in the aqueous phase (or as a solid at the interface). The non-aldehyde impurities will remain in the organic layer.[7]

    • Discard the organic layer (which contains the impurities).

  • Regeneration of the Aldehyde:

    • To the isolated aqueous layer (containing the dissolved adduct), add an equal volume of fresh ethyl acetate.

    • Slowly add a 10% sodium carbonate (Na₂CO₃) solution or 50% NaOH solution dropwise while stirring until the aqueous layer becomes basic (pH > 10).[7]

    • Shake the funnel to extract the regenerated, pure aldehyde into the ethyl acetate layer.

    • Separate the layers and perform a second extraction of the aqueous layer with ethyl acetate.

  • Final Work-up:

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

References

Technical Support Center: Optimization of Imidazole Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic building blocks. Imidazole aldehydes are crucial intermediates in medicinal chemistry and materials science, but their synthesis can present significant challenges, from low yields to difficult purifications.[1][2]

This center provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.

Part 1: Strategic Synthesis—Choosing Your Starting Point

Before troubleshooting a reaction, ensuring the chosen synthetic route is appropriate for the target molecule is paramount. The two most common strategies for synthesizing imidazole aldehydes are the direct formylation of an imidazole ring and the oxidation of a pre-installed hydroxymethyl group.

Decision Workflow: Selecting the Optimal Synthetic Route

Your choice of strategy depends heavily on the starting material's availability and the electronic properties of the substituents on the imidazole ring. Use the following decision tree to guide your selection.

G start Start: Synthesize Imidazole Aldehyde sm_available Is the corresponding hydroxymethylimidazole readily available? start->sm_available oxidation Route 1: Oxidation (e.g., with MnO₂) sm_available->oxidation  Yes formylation Route 2: Direct Formylation sm_available->formylation  No substituents Does the imidazole ring have strong electron- withdrawing groups (EWGs)? formylation->substituents vilsmeier Vilsmeier-Haack (DMF, POCl₃) Good for electron-rich rings. substituents->vilsmeier  No other_formyl Consider alternative formylation (e.g., Duff Reaction, Lithiation-Formylation) May require harsher conditions or protecting groups. substituents->other_formyl  Yes

Caption: Decision tree for selecting a synthetic route.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of imidazole aldehydes.

Category 1: Low or No Yield

Q1: My oxidation of 2-hydroxymethylimidazole with manganese dioxide (MnO₂) is stalling or giving a very low yield. What's going wrong?

A1: This is a frequent and frustrating problem, almost always traceable to the activity of the MnO₂ or the reaction conditions. MnO₂ oxidation is a heterogeneous reaction occurring on the reagent's surface, making its activity paramount.[3]

  • Cause 1: Inactive MnO₂. Commercially available MnO₂ varies widely in activity.[4] Water is a major deactivator, both from the reagent itself and as a byproduct of the oxidation.[5]

    • Solution: Activate your MnO₂ immediately before use. The most reliable method is to heat the MnO₂ in an oven at 120-130°C overnight or for at least 12-24 hours to remove adsorbed water.[5][6] Alternatively, azeotropic distillation with an inert solvent like toluene can be used to prepare highly active MnO₂.[7]

  • Cause 2: Insufficient Stoichiometry. Due to its surface-based mechanism and potential deactivation, a large excess of MnO₂ is often required. Stoichiometric amounts are rarely effective.

    • Solution: Start with at least 10-20 molar equivalents of activated MnO₂ relative to your alcohol.[4][8] Monitor the reaction by TLC, and if it stalls, consider adding another portion of freshly activated MnO₂.

  • Cause 3: Inappropriate Solvent. The solvent plays a key role in substrate adsorption to the MnO₂ surface.

    • Solution: Anhydrous, non-polar aprotic solvents are generally best. Dichloromethane (DCM) or chloroform are excellent choices.[4][5] Avoid protic solvents like methanol unless specified, as they can compete for binding sites on the MnO₂ surface.

  • Cause 4: Product Adsorption. The polar aldehyde product can adsorb strongly to the surface of the MnO₂, leading to apparent low yields upon workup.

    • Solution: After filtering off the MnO₂, wash the solid cake extensively with a more polar solvent like ethyl acetate, acetone, or even a mixture containing methanol to desorb the product.[5] Sonication during washing can also be effective.

Q2: My Vilsmeier-Haack formylation (DMF/POCl₃) on an imidazole substrate is failing. Why?

A2: The Vilsmeier-Haack reaction relies on the generation of the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, which then attacks the electron-rich imidazole ring.[9][10][11] Failure typically points to issues with the reagent or the substrate's reactivity.

  • Cause 1: Deactivated Substrate. The Vilsmeier reagent is a relatively weak electrophile.[12] If your imidazole ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the ring may not be nucleophilic enough to react.

    • Solution: This reaction works best for electron-rich or neutral imidazoles.[10][13] If your substrate is electron-poor, you may need to consider an alternative route, such as lithiation at the 2-position followed by quenching with DMF.[14][15]

  • Cause 2: Moisture Contamination. The Vilsmeier reagent is highly sensitive to moisture. Any water present will rapidly quench the reagent and hydrolyze the POCl₃.

    • Solution: Ensure your DMF is anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be rigorously dried.

  • Cause 3: Incorrect Temperature. The reaction temperature is critical and substrate-dependent.

    • Solution: The Vilsmeier reagent is typically formed at 0°C. The subsequent reaction with the imidazole may require gentle heating. However, excessive heat can lead to decomposition and side reactions.[10] It is best to start at a low temperature and slowly warm the reaction while monitoring its progress by TLC.

Category 2: Side Reactions & Impurities

Q1: My oxidation reaction is producing an impurity that I suspect is the carboxylic acid. How can I prevent this over-oxidation?

A1: Over-oxidation of the desired aldehyde to the corresponding carboxylic acid is a common side reaction, especially with powerful oxidants.[16]

  • Prevention Strategy 1: Use a Selective Reagent. Activated MnO₂ is generally very selective for the oxidation of allylic and benzylic-type alcohols to aldehydes and is less prone to over-oxidation compared to reagents like KMnO₄ or chromic acid.[4][17] Stick with MnO₂ for this transformation.

  • Prevention Strategy 2: Control Reaction Time. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor carefully by TLC. Once the starting alcohol is gone, proceed with the workup.

  • Purification Tip: If a small amount of the carboxylic acid is formed, it can often be removed during workup. An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) solution will convert the acid to its water-soluble carboxylate salt, which will be extracted into the aqueous layer.

Q2: I am attempting a direct formylation and my TLC shows multiple product spots. What are these byproducts?

A2: Direct formylation can lead to issues with regioselectivity, especially on an unsubstituted imidazole ring.

  • Likely Byproduct 1: Isomeric Aldehydes. For an N-unsubstituted imidazole, formylation can occur at the C2, C4, or C5 positions, leading to a mixture of products.[15] The major product depends on the specific reaction conditions and any directing groups.

    • Solution: If a specific regioisomer is required, it is often best to use a starting material with appropriate blocking groups to direct the formylation to the desired position. For example, protecting the imidazole nitrogen can influence the site of attack.

  • Likely Byproduct 2: Di-formylation. Under forcing conditions (high temperature, long reaction times), a second formyl group can be added to the ring.

    • Solution: Use a controlled stoichiometry of the formylating agent (typically 1.0-1.5 equivalents) and maintain the lowest effective reaction temperature to minimize this side reaction.

Category 3: Purification Challenges

Q1: My target imidazole aldehyde is highly polar. It streaks badly on my silica gel column and I get poor separation. What can I do?

A1: This is a classic problem with imidazoles and other basic nitrogen heterocycles. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and poor resolution.[18][19]

  • Solution 1: Basic Modifier in Eluent. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

    • Method: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This will significantly improve the peak shape and separation.[18]

  • Solution 2: Switch the Stationary Phase. If modifying the eluent is insufficient, change your adsorbent.

    • Method: Use neutral or basic alumina instead of silica gel. Alumina does not have the acidic surface hydroxyls, which eliminates the primary cause of the streaking.[18]

  • Solution 3: Alternative Purification. If chromatography is failing, consider other methods.

    • Method 1: Recrystallization. If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.

    • Method 2: Bisulfite Adduct Formation. Aldehydes can form a solid, water-soluble adduct with sodium bisulfite. This adduct can be isolated by filtration, washed with an organic solvent to remove non-aldehydic impurities, and then the pure aldehyde can be regenerated by treatment with a base like NaHCO₃.[20]

Part 3: Key Experimental Protocols

Here are detailed, field-tested protocols for the two primary synthetic routes.

Protocol 1: Oxidation of 2-(Hydroxymethyl)imidazole with Activated MnO₂

This protocol details the selective oxidation to 2-imidazolecarboxaldehyde.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification A 1. Add 2-(hydroxymethyl)imidazole (1.0 eq) and anhydrous DCM to a round-bottom flask. B 2. Add freshly activated MnO₂ (15 eq) in one portion. A->B C 3. Stir vigorously at room temperature. B->C D 4. Monitor reaction by TLC until starting material is consumed (2-24 h). C->D E 5. Filter the reaction mixture through a pad of Celite®. D->E F 6. Wash the Celite® pad thoroughly with DCM, then with Ethyl Acetate. E->F G 7. Combine filtrates and concentrate under reduced pressure. F->G H 8. Purify the crude solid by column chromatography (Silica gel, DCM/MeOH + 1% NH₄OH) or recrystallization. G->H

Caption: Workflow for MnO₂ Oxidation.

Detailed Steps:

  • Reagent Activation: Place commercial MnO₂ in a flask and heat in an oven at 125°C for at least 12 hours under vacuum. Allow to cool to room temperature in a desiccator before use.[6]

  • Reaction: To a solution of 2-(hydroxymethyl)imidazole (1.0 g, 10.2 mmol) in 100 mL of anhydrous dichloromethane (DCM), add the freshly activated MnO₂ (13.3 g, 153 mmol, 15 eq).[4]

  • Stirring: Stir the resulting black suspension vigorously at room temperature. The efficiency of a heterogeneous reaction is highly dependent on effective mixing.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 10% Methanol in DCM. The reaction is typically complete within 2-24 hours.

  • Workup: Once the starting material is consumed, filter the mixture through a short pad of Celite® to remove the solid MnO₂.

  • Washing: Wash the Celite® pad and the reaction flask thoroughly, first with DCM (3 x 50 mL) and then with a more polar solvent like ethyl acetate (2 x 50 mL) to recover any adsorbed product.[5]

  • Concentration: Combine all the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid by flash column chromatography on silica gel using a gradient of 0-10% methanol in DCM, with the mobile phase containing 1% ammonium hydroxide to prevent tailing.[18] Alternatively, recrystallization from a suitable solvent system (e.g., water or ethanol/ether) can provide highly pure material.[21]

Protocol 2: Vilsmeier-Haack Formylation of 1-Methylimidazole

This protocol describes the formylation of an electron-rich imidazole at the C2 position.

Detailed Steps:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 20 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C. Stir the mixture at 0°C for 30 minutes. A white solid, the Vilsmeier reagent, may form.

  • Substrate Addition: Still at 0°C, add a solution of 1-methylimidazole (0.82 g, 10 mmol, 1.0 eq) in anhydrous DMF (5 mL) dropwise to the Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C. Stir for 4-6 hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by slowly pouring it onto crushed ice (approx. 50 g).

  • Hydrolysis & Neutralization: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the acidic solution by the slow, portion-wise addition of a solid base like sodium bicarbonate or by adding a saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate with 1% triethylamine).

Part 4: Comparative Data

MethodKey ReagentTypical SubstratesCommon SolventsProsCons
Oxidation Activated MnO₂Hydroxymethyl-imidazolesDCM, Chloroform, AcetoneHigh selectivity for aldehydes; mild conditions; avoids over-oxidation.[4][8]Requires large excess of reagent; reagent activity is variable; heterogeneous reaction can be slow.[4][5]
Vilsmeier-Haack DMF, POCl₃Electron-rich imidazolesDMF, DCMUses inexpensive reagents; one-pot procedure; well-established.[13][21]Sensitive to moisture; limited to electron-rich substrates; can suffer from regioselectivity issues.[10][12]
Duff Reaction Hexamethylenetetramine (HMTA), AcidElectron-rich imidazoles (phenolic)Acetic Acid, TFAUseful for certain substrates where Vilsmeier fails; can be performed without strong acid catalysis in some cases.[22][23]Generally inefficient and low-yielding; mechanism can be complex.[23]
Lithiation-Formylation n-BuLi, DMFN-protected imidazolesAnhydrous THF, EtherExcellent for C2-formylation; high yields; good regiocontrol.[14][15]Requires cryogenic temperatures (-78°C); requires N-protection; strictly anhydrous conditions needed.

References

stability issues of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction to Stability Concerns

This compound is a substituted imidazole, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry.[1] The imidazole ring, with a pKaH of approximately 7.1, can act as a strong base and is readily protonated in acidic environments.[2] This protonation, along with the presence of a reactive carbaldehyde group, can lead to stability issues that may impact experimental outcomes. Understanding the potential degradation pathways is crucial for developing robust analytical methods and stable formulations.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing a decrease in the concentration of my this compound stock solution prepared in an acidic buffer. What could be the cause?

Answer: The decrease in concentration is likely due to acid-catalyzed degradation. The imidazole ring is susceptible to protonation in acidic media, which can trigger several degradation pathways.[2][5] The aldehyde group itself can also be a site of instability.

Troubleshooting Steps:

  • pH and Buffer Selection:

    • Expertise & Experience: Imidazole-containing compounds can exhibit pH-dependent stability.[6] It is crucial to assess the stability of your compound across a range of pH values.

    • Protocol: Prepare your stock solution in aprotic organic solvents like DMSO or ethanol, where it is generally more stable. For aqueous experiments, prepare fresh solutions in a buffer with a pH as close to neutral as possible, if your experimental conditions allow. Avoid strong acidic conditions for prolonged storage.

  • Temperature Control:

    • Expertise & Experience: Temperature can accelerate degradation kinetics.

    • Protocol: Store stock solutions at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles. When in use, keep aqueous solutions on ice.

  • Forced Degradation Study:

    • Trustworthiness: To definitively understand the stability profile of your compound in your specific experimental matrix, a forced degradation study is recommended.[3][7] This involves intentionally exposing the compound to various stress conditions.

    • Protocol: A simplified forced degradation study can be performed by incubating your compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[8] Analyze the samples at different time points using a stability-indicating analytical method, such as HPLC-UV.

Potential Acidic Degradation Pathway

Compound 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Protonated Protonated Imidazolium Ion Compound->Protonated H+ (Acidic Conditions) Hydrated Hydrated Aldehyde (Gem-diol) Protonated->Hydrated H2O Degradation Degradation Products (e.g., ring opening, oxidation) Hydrated->Degradation Further Reactions

Caption: Potential degradation pathway under acidic conditions.

FAQ 2: My HPLC analysis of this compound shows poor peak shape and the appearance of unknown peaks over time in acidic mobile phases. How can I improve my analysis?

Answer: Poor peak shape and the emergence of new peaks are classic signs of on-column degradation or interaction with the stationary phase, often exacerbated by acidic mobile phases.

Troubleshooting HPLC Analysis:

Issue Potential Cause Recommended Solution Scientific Rationale
Peak Tailing Secondary interactions between the protonated imidazole and residual silanols on the C18 column.Use a mobile phase with a low pH (2.5-3.0) to protonate silanols or add a competing base like triethylamine. Alternatively, use an end-capped column.[8]Protonating the silanols minimizes their interaction with the positively charged analyte.
New Peaks On-column degradation due to prolonged exposure to the acidic mobile phase.Decrease the run time, use a faster flow rate, or consider a less acidic mobile phase if separation allows.Minimizing the residence time of the analyte on the column can reduce the extent of on-column degradation.
Poor Reproducibility Inconsistent protonation state of the analyte if the mobile phase pH is close to the pKa.Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.This ensures a consistent ionization state of the analyte, leading to more reproducible retention times and peak shapes.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column with end-capping.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Phosphoric acid can also be used for pH adjustment, but formic acid is MS-compatible.[9]

  • Gradient Elution: Develop a gradient method to separate the parent compound from potential degradation products.

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation study to confirm that the degradation products are well-resolved from the main analyte peak.[4]

Workflow for HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Method Development cluster_validation Method Validation Prep Prepare Forced Degradation Samples (Acid, Base, Oxidative) Analysis Analyze Degraded Samples Prep->Analysis Column Select C18 Column MobilePhase Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) Column->MobilePhase Gradient Develop Gradient MobilePhase->Gradient Gradient->Analysis Resolution Check Resolution of Parent and Degradant Peaks Analysis->Resolution PeakShape Optimize for Good Peak Shape Resolution->PeakShape FinalMethod Final Stability-Indicating Method PeakShape->FinalMethod

Caption: Workflow for developing a stability-indicating HPLC method.

General Handling and Storage Recommendations

To ensure the integrity of this compound, follow these handling and storage guidelines:

  • Storage: Store the solid compound in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Solutions: Prepare stock solutions in aprotic solvents like DMSO or ethanol. For aqueous experiments, prepare solutions fresh and use them promptly. If storage of aqueous solutions is necessary, flash-freeze aliquots and store at -80°C to minimize degradation.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids during storage.

By understanding the chemical properties of this compound and implementing these troubleshooting and handling strategies, researchers can minimize stability-related issues and ensure the accuracy and reproducibility of their experimental results.

References

avoiding side product formation in 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde Reactions

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile aldehyde. Here, we address common challenges in a direct question-and-answer format, focusing on practical, field-proven strategies to minimize side product formation and maximize reaction efficiency.

Part 1: General Handling and Stability FAQs

Before initiating any reaction, understanding the stability and handling requirements of your starting material is paramount.

Question 1: What are the optimal storage conditions for this compound to prevent degradation?

Answer: Proper storage is critical to maintain the purity and reactivity of your aldehyde. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to heat, sparks, and open flames.[2] Long-term exposure to air and light can lead to gradual oxidation of the aldehyde group to the corresponding carboxylic acid, which can complicate subsequent reactions. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Question 2: I've noticed my aldehyde has developed a yellowish tint over time. Is it still usable?

Answer: A slight discoloration may indicate minor degradation or the formation of oligomeric impurities. While it might still be usable for some applications, the purity should be verified before use in sensitive or stoichiometric reactions. We recommend running a purity check using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary to prevent these impurities from interfering with your desired reaction.

Part 2: Troubleshooting Guide for Common Reactions

This section delves into specific reaction types and provides detailed guidance on avoiding common side products.

Section 2.1: Reductive Amination

Reductive amination is a cornerstone reaction for this aldehyde, but it is not without its challenges.

Question 3: My reductive amination is giving low yields, and I see multiple spots on my TLC plate. What's going wrong?

Answer: Low yields and multiple side products in reductive amination often stem from two main issues: inefficient imine formation or competitive reduction of the starting aldehyde. The imidazole ring itself can also complicate the reaction's pH profile.

Causality:

  • Competitive Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce your starting aldehyde to an alcohol, especially if imine formation is slow.[3]

  • Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine under your current conditions. Imine formation is often best under mildly acidic conditions (pH 4-5) to protonate the carbonyl oxygen, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[4]

  • Aldehyde Purity: Impurities in the starting aldehyde can lead to a messy reaction profile.[5]

Troubleshooting Protocol:

  • Optimize Imine Formation (Two-Step Approach):

    • Dissolve the aldehyde and 1.1 equivalents of the amine in an anhydrous solvent like methanol (MeOH) or dichloromethane (DCM).

    • If needed, add a catalytic amount of acetic acid to promote imine formation.

    • Stir at room temperature and monitor the disappearance of the aldehyde by TLC or NMR.[3][5]

    • Once imine formation is complete, proceed to the reduction step.

  • Select the Right Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. It is milder than NaBH₄ and selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[5] It is typically used in aprotic solvents like dichloroethane (DCE) or DCM.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is effective at reducing imines in the presence of aldehydes, particularly under mildly acidic conditions.[4]

    • Sodium Borohydride (NaBH₄): If using the two-step approach, NaBH₄ is a cost-effective choice.[6] Add it portion-wise at a reduced temperature (0 °C) to the pre-formed imine solution in a protic solvent like methanol to minimize aldehyde reduction.[5]

  • Ensure Anhydrous Conditions: Water in the reaction can hydrolyze the imine intermediate, pushing the equilibrium back towards the starting materials and reducing the overall yield.[5]

Data Summary: Reducing Agent Selection

Reducing AgentTypical SolventKey AdvantagesConsiderations
NaBH(OAc)₃ DCE, DCM, THFExcellent for one-pot reactions; selectively reduces imines/iminium ions.[5]Moisture-sensitive; works best in aprotic solvents.
NaBH₃CN MeOH, MeCNSelectively reduces imines at mildly acidic pH; tolerant of protic solvents.[4]Toxic cyanide byproduct; requires careful handling and workup.
NaBH₄ MeOH, EtOHCost-effective; powerful reducing agent.[6]Can reduce aldehydes; best for a two-step process with pre-formed imine.[5]

Troubleshooting Workflow: Reductive Amination

G start Low Yield in Reductive Amination check_purity 1. Verify Aldehyde Purity (NMR/HPLC) start->check_purity preform_imine 2. Pre-form Imine? (Monitor by TLC/NMR) check_purity->preform_imine one_pot One-Pot Protocol preform_imine->one_pot No two_step Two-Step Protocol preform_imine->two_step Yes use_stab Use NaBH(OAc)₃ in DCM/DCE one_pot->use_stab use_nabh4 Use NaBH₄ in MeOH at 0°C two_step->use_nabh4 check_conditions 3. Ensure Anhydrous Conditions use_stab->check_conditions use_nabh4->check_conditions success Improved Yield check_conditions->success

Caption: Troubleshooting flowchart for reductive amination.

Section 2.2: Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation, but it can be plagued by side reactions if not properly controlled.

Question 4: I am attempting a Knoevenagel condensation, but my reaction turns dark and I'm getting a low yield of the desired α,β-unsaturated product. What is causing this?

Answer: The formation of dark, often tarry, material in a Knoevenagel condensation is typically due to self-condensation of the aldehyde or polymerization reactions.[7] The electron-rich nature of the imidazole ring can also contribute to undesired reactivity.

Causality:

  • Strong Base: Using a strong base (e.g., NaOH, NaOEt) can deprotonate the active methylene compound too quickly, but it can also promote the self-condensation of the aldehyde (an aldol-type reaction) or other undesired pathways.[7]

  • High Temperature: Elevated temperatures can accelerate side reactions, leading to polymerization and decomposition.

  • Inappropriate Catalyst: The choice of catalyst is crucial. While bases are needed, their strength and concentration must be optimized.

Troubleshooting Protocol:

  • Use a Mild Base/Catalyst: The key is to use a base that is just strong enough to deprotonate the active methylene compound without promoting aldehyde self-condensation.

    • Piperidine or Pyridine: These are classic weak amine bases used for Knoevenagel condensations. Often used with a catalytic amount of acetic acid.[7]

    • Imidazole: Interestingly, imidazole itself can act as an effective, non-toxic catalyst for this reaction, driving it to completion with high yields.[8]

    • Ammonium Salts (e.g., Ammonium Acetate): These can also serve as effective catalysts.

  • Control the Temperature: Most Knoevenagel condensations with reactive aldehydes proceed well at room temperature.[9] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied, but this should be monitored carefully.

  • Solvent Choice: Solvents like ethanol, toluene, or dichloromethane are commonly used.[8] In some cases, running the reaction neat or under solvent-free conditions can improve yields and reduce side products.

Recommended Protocol (Imidazole-Catalyzed):

  • To a solution of this compound (1 mmol) and the active methylene compound (1 mmol) in dichloromethane (2 mL), add imidazole (10-20 mol%).[8]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water and extract the product with dichloromethane. Dry the organic layer over MgSO₄ and evaporate the solvent to obtain the product.[8]

Section 2.3: Oxidation to Carboxylic Acid

Question 5: I want to oxidize the aldehyde to 2-Ethyl-4-Methyl-1H-Imidazole-5-Carboxylic Acid, but I'm struggling with over-oxidation or incomplete conversion. How can I achieve a clean, high-yielding oxidation?

Answer: Achieving a clean oxidation requires selecting an oxidant that is strong enough to convert the aldehyde but does not degrade the imidazole ring. The primary challenge is balancing reactivity to drive the reaction to completion without forming degradation byproducts.

Causality:

  • Harsh Oxidants: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid under harsh conditions can lead to ring-opening or other degradation pathways of the electron-rich imidazole core.

  • Incomplete Reaction: Milder oxidants may require longer reaction times or elevated temperatures, which can also lead to side product formation if not carefully controlled.

Recommended Methods:

  • Pinnick Oxidation: This is one of the most reliable methods for oxidizing aldehydes to carboxylic acids in the presence of sensitive functional groups.

    • Reagents: Sodium chlorite (NaClO₂) is the oxidant, buffered with a phosphate buffer (e.g., NaH₂PO₄) and using a chlorine scavenger like 2-methyl-2-butene.

    • Conditions: The reaction is typically run in a mixture of t-BuOH and water at room temperature. It is highly chemoselective for aldehydes.

  • Biocatalytic Oxidation: For a green and highly selective alternative, aldehyde dehydrogenases (ALDHs) can be employed. These enzymes can oxidize aldehydes to carboxylic acids with high efficiency under mild conditions (e.g., phosphate buffer at pH 8.5, 40 °C).[10]

Reaction Scheme: Pinnick vs. ALDH Oxidation

G cluster_0 Pinnick Oxidation cluster_1 Biocatalytic Oxidation Aldehyde1 Imidazole Aldehyde Reagents1 NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O, RT Aldehyde1->Reagents1 Product1 Imidazole Carboxylic Acid Reagents1->Product1 Aldehyde2 Imidazole Aldehyde Reagents2 ALDH Enzyme NAD⁺, NOx, Air Buffer pH 8.5, 40°C Aldehyde2->Reagents2 Product2 Imidazole Carboxylic Acid Reagents2->Product2

Caption: Comparison of Pinnick and biocatalytic oxidation methods.

Part 3: Analytical and Purification Support

Question 6: What is the best way to monitor my reaction and purify the final product?

Answer: Effective reaction monitoring and purification are essential for success.

  • Reaction Monitoring:

    • TLC: Thin-Layer Chromatography is the quickest method. Use a solvent system like Ethyl Acetate/Hexane or DCM/Methanol to get good separation between your starting material, product, and any major byproducts.

    • HPLC/UPLC: For quantitative analysis, Reverse-Phase HPLC is highly effective. A C18 column with a mobile phase of acetonitrile and water (with formic acid for MS compatibility) can be used to separate the parent compound and related impurities.[11]

    • GC-MS: For volatile derivatives, Gas Chromatography-Mass Spectrometry can be a powerful tool, though derivatization may be required for non-volatile products.[12]

  • Purification:

    • Acid-Base Extraction: For products with different pKa values than the starting material (e.g., after reductive amination), a liquid-liquid acid-base extraction can be a simple and effective first-pass purification step.

    • Column Chromatography: Silica gel chromatography is the most common method for purifying neutral organic compounds. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or methanol) will typically provide good separation.

    • Recrystallization: If your final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material.

References

Technical Support Center: 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Low Reaction Yield

A diminished yield of the desired aldehyde is one of the most common frustrations in this synthesis. The underlying causes can range from reagent quality to suboptimal reaction conditions.

Question 1: My Vilsmeier-Haack formylation of 2-ethyl-4-methylimidazole is resulting in a very low yield of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde. What are the likely causes and how can I improve it?

Answer: A low yield in this reaction typically points to one of three areas: the quality of your reagents, the effectiveness of the Vilsmeier reagent formation, or the conditions of the formylation step itself.

  • Reagent Purity is Paramount:

    • N,N-Dimethylformamide (DMF): The purity of your DMF is critical. Over time, DMF can decompose to form dimethylamine and formic acid.[1] Dimethylamine can competitively react with the Vilsmeier reagent, consuming it and reducing the amount available for the formylation of your imidazole substrate.

      • Troubleshooting Step: Always use anhydrous, high-purity DMF. If the bottle has been open for a while, consider using a freshly opened bottle or purifying the DMF by standard laboratory procedures. A simple sniff test can sometimes be indicative; a fishy odor suggests the presence of dimethylamine.[1]

    • Phosphorus Oxychloride (POCl₃): This reagent is highly sensitive to moisture. Hydrolysis will render it inactive.

      • Troubleshooting Step: Use a fresh bottle of POCl₃ or one that has been properly stored under anhydrous conditions. Handle it under an inert atmosphere (e.g., argon or nitrogen).

  • Inefficient Vilsmeier Reagent Formation:

    • The Vilsmeier reagent, the active electrophile in this reaction, is formed from the reaction of DMF and POCl₃.[2][3][4][5] This reaction is exothermic and should be controlled.

      • Troubleshooting Step: Add the POCl₃ to the DMF slowly at a low temperature, typically 0 °C, with efficient stirring. This ensures the controlled formation of the Vilsmeier reagent, which often appears as a colorless to pale yellow solid or viscous liquid.[6]

  • Suboptimal Formylation Conditions:

    • Reaction Temperature: The formylation of electron-rich heterocycles like imidazoles is generally facile.[2][7] However, the temperature needs to be controlled.

      • Troubleshooting Step: After the formation of the Vilsmeier reagent, add your 2-ethyl-4-methylimidazole solution at 0 °C and then allow the reaction to slowly warm to room temperature.[2] Some substrates may require gentle heating to proceed at a reasonable rate, but excessive heat can lead to side reactions and decomposition.[3]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

      • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Section 2: Addressing Product Impurity and Side Reactions

Even with a reasonable yield, the purity of the final product can be a significant hurdle. Understanding and mitigating potential side reactions is key.

Question 2: My final product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products in this synthesis, and how can I minimize them?

Answer: Impurities in the synthesis of this compound can arise from several sources, including side reactions of the starting material or the product, as well as incomplete reaction.

  • Di-formylation: While less common for imidazoles compared to more activated systems, it's a possibility if the reaction conditions are too harsh or if there are other reactive sites on your starting material.

    • Mitigation: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).[2] Avoid excessive heating and prolonged reaction times after the starting material has been consumed (as monitored by TLC).

  • Reaction with Impurities: As mentioned previously, impurities in the DMF can lead to side products.

    • Mitigation: Ensure the use of high-purity, anhydrous solvents and reagents.

  • Incomplete Hydrolysis: The Vilsmeier-Haack reaction initially forms an iminium salt intermediate, which is then hydrolyzed to the aldehyde during aqueous workup.[3][5] Incomplete hydrolysis will leave this salt in your product mixture.

    • Mitigation: Ensure a thorough aqueous workup. After the reaction is complete, quenching with a cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate is common.[2] Stirring for a sufficient period during the workup is crucial to ensure complete hydrolysis of the iminium intermediate.

  • Purification Challenges:

    • Protocol: The product is often purified by silica gel column chromatography.[2] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective. Common solvent systems include ethyl acetate/hexane or dichloromethane/methanol.

    • Characterization: The molecular formula for this compound is C₇H₁₀N₂O, with a molecular weight of approximately 138.17 g/mol .[8][9] Use this information to guide your analysis of mass spectrometry data.

Section 3: Reaction Stalled or Fails to Initiate

In some instances, the reaction may not proceed at all. This section addresses the primary reasons for a stalled reaction.

Question 3: I've mixed my reagents, but TLC analysis shows only the starting material, even after several hours. What could be preventing the reaction from starting?

Answer: A stalled reaction is often due to an issue with the activation of the formylating agent or the reactivity of the imidazole substrate.

  • Inactive Vilsmeier Reagent:

    • Cause: This is the most common reason for reaction failure. As detailed in Section 1, moisture contamination of POCl₃ or impure DMF will prevent the formation of the active Vilsmeier reagent.[1]

    • Troubleshooting Workflow:

      • Verify Reagent Quality: Use fresh, anhydrous DMF and POCl₃.

      • Controlled Formation: Ensure the Vilsmeier reagent is formed at 0 °C with slow addition of POCl₃ to DMF.

      • Visual Cue: While not always definitive, the formation of the Vilsmeier reagent is often accompanied by a change in the solution's appearance, sometimes forming a solid precipitate.[6]

  • Low Substrate Reactivity:

    • Cause: 2-Ethyl-4-methylimidazole is an electron-rich heterocycle and should be sufficiently reactive for the Vilsmeier-Haack reaction.[7] However, if there are strong electron-withdrawing groups present on the imidazole ring (which is not the case for the parent compound), this could deactivate the ring towards electrophilic substitution.

    • Troubleshooting: For less reactive substrates, increasing the reaction temperature after the initial addition may be necessary.[3] Monitor the reaction closely by TLC to avoid decomposition.

Experimental Protocols & Data

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation
ParameterRecommended ConditionRationale
Solvent Anhydrous N,N-Dimethylformamide (DMF)Serves as both solvent and reagent. Purity is crucial.
Formylating Agent Phosphorus Oxychloride (POCl₃)Reacts with DMF to form the Vilsmeier reagent.
Stoichiometry 1.1 - 1.5 equivalents of POCl₃Ensures complete conversion without promoting side reactions.
Temperature 0 °C to Room TemperatureControls the exothermic reaction and prevents degradation.
Workup Aqueous Sodium Acetate or BicarbonateHydrolyzes the iminium intermediate to the aldehyde.[2]
Step-by-Step Synthesis Protocol:
  • To a solution of 2-ethyl-4-methylimidazole (1.0 eq) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir vigorously for 30 minutes to ensure complete hydrolysis.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield

start Low Yield Observed reagent_check Check Reagent Purity (DMF, POCl₃) start->reagent_check vilsmeier_formation Review Vilsmeier Reagent Formation Protocol reagent_check->vilsmeier_formation Pure impure_reagents Use fresh/purified reagents reagent_check->impure_reagents Impure reaction_conditions Assess Formylation Conditions (Temp, Time) vilsmeier_formation->reaction_conditions Correct improper_formation Ensure slow addition of POCl₃ at 0°C vilsmeier_formation->improper_formation Incorrect suboptimal_conditions Optimize temperature and monitor with TLC reaction_conditions->suboptimal_conditions Suboptimal solution Improved Yield reaction_conditions->solution Optimal impure_reagents->solution improper_formation->solution suboptimal_conditions->solution

Caption: Troubleshooting logic for low yield in the synthesis.

Diagram 2: Vilsmeier-Haack Reaction Mechanism

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Imidazole 2-Ethyl-4-Methylimidazole Imidazole->Iminium Aldehyde Final Aldehyde Product Iminium->Aldehyde Workup Aqueous Workup (H₂O) Workup->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and formulation scientists working with 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde. Solubility is a critical parameter that dictates the success of many experiments, from biological screening to process chemistry. This document provides a structured approach to understanding and overcoming the solubility challenges associated with this compound, blending fundamental principles with practical, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Profile

This section addresses the fundamental principles governing the solubility of this compound.

Q1: What are the underlying chemical reasons for the poor solubility of this compound in common solvents?

A1: The solubility behavior of this compound is governed by its distinct molecular structure, which possesses both polar and non-polar characteristics. This duality can make it challenging to find a single ideal solvent.[1]

  • Polar Features : The molecule contains a 1H-imidazole ring system and a carbaldehyde group. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. These features contribute to its affinity for polar solvents.[1]

  • Non-Polar Features : The presence of an ethyl group and a methyl group creates hydrophobic regions on the molecule. These alkyl substituents prefer to interact with non-polar solvents.[1]

  • Crystal Lattice Energy : In its solid state, the molecules are arranged in a crystal lattice. Strong intermolecular forces, such as hydrogen bonding between the imidazole rings, can create a very stable crystal structure with a high melting point. For dissolution to occur, the solvent-solute interactions must provide enough energy to overcome this crystal lattice energy.[1][2] If the energy of solvation is insufficient, solubility will be poor.

Q2: My compound precipitates when I dilute my concentrated DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent it?

A2: This common issue is known as "crashing out" or precipitation. It occurs because the compound's solubility limit is high in the 100% organic stock solvent (like DMSO) but drops dramatically in the final, predominantly aqueous, buffer.[1] The final concentration you are targeting is likely above the compound's kinetic solubility limit in that specific solvent mixture.

Here are several strategies to prevent this:

  • Incorporate a Co-solvent : Instead of diluting directly into the buffer, create an intermediate dilution in a mixture of buffer and a water-miscible organic solvent. Commonly used co-solvents include ethanol, propylene glycol, or polyethylene glycols (PEGs).[1] This maintains a higher solvating power in the final solution.

  • Adjust the pH of the Aqueous Buffer : The imidazole ring is basic (the pKa of imidazole is approximately 7), making the compound's solubility pH-dependent.[1] Acidifying your aqueous buffer (e.g., to pH 4-5) will protonate one of the imidazole nitrogens. This creates a charged, cationic species that is significantly more polar and, therefore, more soluble in water.

  • Lower the Final Concentration : The simplest solution may be to reduce the target concentration of the compound in your assay to a level below its solubility limit in the final buffer system.

Q3: What is the practical difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A3: Both are important, but they measure different aspects of solubility relevant to different experimental contexts.

  • Thermodynamic Solubility (Equilibrium Solubility) : This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a fixed physical property under given conditions (solvent, temperature, pressure). This value is most relevant for formulation development, where long-term stability is required.

  • Kinetic Solubility : This is the concentration of a compound at the point when it first precipitates from a solution upon addition from a concentrated organic stock (e.g., DMSO). This measurement is highly relevant for in vitro biological assays, where a compound only needs to remain in solution for the duration of the experiment.[2] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state. For most screening assays, ensuring your working concentration is below the kinetic solubility limit is the primary goal.

Section 2: Troubleshooting Guide - A Systematic Approach to Solubilization

If you are encountering solubility issues, this guide provides a logical workflow to identify and implement an effective solution.

Solubility Troubleshooting Workflow

This diagram outlines a decision-making process for addressing solubility problems with this compound.

Caption: Troubleshooting Decision Tree for Solubilization.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for assessing and improving the solubility of this compound.

Protocol 1: Systematic Assessment of Thermodynamic Solubility

This protocol determines the approximate solubility in a range of common laboratory solvents.

Objective: To identify suitable solvents for stock solution preparation and formulation.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Selection of solvents (see table below)

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Weigh 2-5 mg of the compound into pre-labeled vials.

  • Solvent Addition: Add a precise volume (e.g., 200 µL) of the first test solvent to the corresponding vial to create a slurry.

  • Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours. This step is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, visually inspect for undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining solid.

  • Sample Analysis: Carefully remove a known aliquot of the supernatant without disturbing the pellet.

  • Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of your calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the dissolved compound.[3][4]

  • Data Calculation: Calculate the solubility in mg/mL or mmol/L. Repeat for all test solvents.

Data Summary Table for Solubility Assessment

Use the following table to record your experimental findings.

SolventPolarity IndexDielectric ConstantVisual Observation (at 24h)Measured Solubility (mg/mL)
Water10.280.1
Methanol5.132.7
Ethanol4.324.5
Acetonitrile5.837.5
Acetone5.120.7
Dimethyl Sulfoxide (DMSO)7.246.7
Dichloromethane (DCM)3.19.1
Toluene2.42.4
Hexane0.11.9
Protocol 2: pH-Dependent Aqueous Solubility Enhancement

This protocol leverages the basicity of the imidazole ring to improve solubility in aqueous media.

Objective: To prepare a soluble aqueous solution by adjusting the pH.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0)

  • pH meter

  • Vortex mixer

Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8).

  • Compound Addition: Add a small volume of the concentrated DMSO stock solution to each buffer to achieve the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%, to minimize its effect on the assay).

  • Observation: Vortex each solution gently and observe for precipitation immediately and after a set time (e.g., 1 hour).

  • Analysis: The lowest pH at which the compound remains fully dissolved is the optimal pH for maintaining solubility in your aqueous system.

Mechanism of pH-Dependent Solubility

The diagram below illustrates how lowering the pH increases the solubility of imidazole-containing compounds.

G cluster_0 High pH (e.g., > 8) cluster_1 Low pH (e.g., < 6) a Imidazole (Neutral) - Less Polar - Poorly Water Soluble b Imidazolium Cation (Protonated) - Polar / Charged - Highly Water Soluble a->b + H⁺ (Acidification) b->a - H⁺ (Basification)

Caption: Protonation of the imidazole ring at low pH.

Section 4: Advanced Solubilization Strategies

For particularly challenging cases, such as preparing highly concentrated formulations for in vivo studies, more advanced techniques may be necessary.

  • Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules like this compound, forming an inclusion complex that is water-soluble.[5][] Beta-cyclodextrins and their chemically modified derivatives (e.g., HP-β-CD) are commonly used.[5]

  • Co-crystallization : This technique involves forming a crystalline solid that consists of the active compound and a benign co-former molecule in a specific stoichiometric ratio. Co-crystals can exhibit significantly different physicochemical properties, including improved solubility and dissolution rates, compared to the pure compound.[7]

  • Solid Dispersions : This involves dispersing the compound in an inert carrier matrix at the molecular level.[5] Techniques like hot-melt extrusion or spray drying are used to create these dispersions. The carrier, often a water-soluble polymer, enhances the wettability and dissolution of the dispersed compound.[]

Section 5: Safety and Handling

All laboratory work should be conducted in accordance with good industrial hygiene and safety practices.

  • Hazards : this compound is classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[9]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[9]

References

Technical Support Center: Crystallization of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound. Our aim is to equip you with the scientific rationale and practical steps to achieve high-purity crystalline material consistently.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Understanding the basic properties of the compound is crucial for designing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Melting Point 104°C[2]
Boiling Point 360.8°C at 760 mmHg[2]
Appearance Light yellow powder[3]

Q2: Which solvents are generally suitable for crystallizing imidazole derivatives?

Imidazole and its derivatives are polar compounds, often soluble in polar solvents.[4] The choice of solvent is critical and should be empirically determined. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[5] For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or DMF can be effective for initial dissolution, followed by cooling.[6]

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated or cools too quickly.[7] Given the melting point of this compound is 104°C, using high-boiling point solvents might increase the risk of this phenomenon.

Q4: How can I induce crystallization if my solution remains clear upon cooling?

A clear, cooled solution that doesn't produce crystals is likely supersaturated.[7] You can induce crystallization by:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Seeding: Adding a tiny crystal of the pure compound can initiate crystal growth.

  • Concentration: Slowly evaporating the solvent will increase the concentration and can promote crystallization.

Troubleshooting Guides

Issue 1: Failure to Obtain Crystals

Causality: The inability to form crystals typically stems from two primary factors: the compound is either too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently supersaturated.

Troubleshooting Protocol:

  • Solvent Screening:

    • Place a small amount of your crude material into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, and water) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.

    • Gently heat the tubes. An ideal solvent will fully dissolve the compound at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Anti-Solvent Addition:

    • If your compound is highly soluble in a particular solvent (a "good" solvent), you can add a miscible "anti-solvent" in which your compound is poorly soluble.

    • Dissolve your compound in a minimal amount of the "good" solvent at room temperature.

    • Slowly add the anti-solvent dropwise until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly.

Issue 2: The Compound "Oils Out"

Causality: This phenomenon occurs when the solute's melting point is below the temperature of the solution, or when the degree of supersaturation is too high, causing the compound to separate as a liquid phase instead of an ordered crystalline solid.

Troubleshooting Protocol:

  • Re-dissolve and Slow Cool:

    • Heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to reduce the concentration.

    • Allow the flask to cool to room temperature very slowly. Insulating the flask can help.

    • Once at room temperature, proceed with further cooling in an ice bath if necessary.

  • Change Solvent System:

    • The polarity of the solvent may be too similar to your compound. Try a solvent with a different polarity.

    • A co-solvent system can sometimes mediate this issue by altering the solubility profile.

Issue 3: Rapid Crystallization Leading to Impure Product

Causality: Very fast crystal growth tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization. This is often caused by a solution that is too concentrated or cooled too quickly.

Troubleshooting Protocol:

  • Adjust Concentration and Cooling Rate:

    • Re-heat the solution to dissolve the solid.

    • Add more of the hot solvent to the solution.

    • Allow the solution to cool to room temperature without disturbance before moving it to a cold bath.

  • Consider a Different Solvent:

    • A solvent in which the compound has slightly higher solubility at room temperature may slow down the crystallization process, allowing for the formation of purer crystals.

Experimental Workflow & Visualization

General Troubleshooting Workflow for Crystallization

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Start: Crude Solid solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Hot Solvent solvent_screen->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals observe->no_crystals Problem oiling_out Oiling Out observe->oiling_out Problem impure_crystals Impure/Fine Powder observe->impure_crystals Problem end End: Pure Crystalline Product crystals_ok->end troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Concentrate Solution - Add Anti-Solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Re-heat & Add Solvent - Slow Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_impure Troubleshoot: - Add More Solvent - Slower Cooling - Second Recrystallization impure_crystals->troubleshoot_impure troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_impure->dissolve

Caption: A flowchart for systematic troubleshooting of crystallization.

References

Technical Support Center: Optimization of Catalyst Loading in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst optimization, ensuring efficient, reproducible, and scalable synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles encountered when optimizing palladium catalyst loading.

Q1: What is a typical starting catalyst loading for a cross-coupling reaction?

A: For initial screening, a palladium catalyst loading of 1-5 mol% is a conventional and effective starting point.[1] A loading of 2-3 mol% often provides a good balance for evaluating new substrates.[1] For particularly challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, beginning with a slightly higher loading (e.g., 5 mol%) can be necessary to ensure the reaction initiates.[2]

Q2: Will simply increasing the catalyst loading always improve my reaction yield?

A: Not necessarily. While increasing the catalyst concentration can sometimes drive a sluggish reaction to completion, excessively high loadings can be detrimental. Overly high concentrations can promote catalyst decomposition into inactive palladium black and facilitate side reactions like homocoupling of the boronic acid partner in Suzuki reactions.[1] The goal of optimization is to find the lowest effective catalyst concentration that maximizes yield and turnover number (TON) while minimizing side products and residual palladium in the final product.[1][3]

Q3: How does my choice of ligand affect the optimal catalyst loading?

A: The ligand is a critical component that profoundly impacts catalyst performance.[2][4] Modern, sterically bulky, and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) are designed to stabilize the active Pd(0) species.[1][2][5] This stabilization enhances catalyst longevity and activity, often allowing for significantly lower catalyst loadings (sometimes in the parts-per-million range) while maintaining high reaction efficiency.[1][3] The optimal palladium-to-ligand ratio is also a key parameter to screen during optimization.[1]

Q4: My reaction has stalled and I see a black precipitate. What does this mean?

A: The formation of a black precipitate is a classic indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium.[1] This depletes the concentration of the active soluble catalyst, leading to low conversion or a stalled reaction.[1] Common causes include:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[1]

  • Presence of Oxygen: Inadequate inert atmosphere technique allows oxygen to oxidize and deactivate the Pd(0) catalyst.[6]

  • Incomplete Precatalyst Reduction: If using a Pd(II) source (like Pd(OAc)₂), the reduction to the active Pd(0) state might be inefficient.[7][8]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at high temperatures, which destabilizes the catalyst.[6][9]

Q5: When should I prioritize lowering catalyst loading?

A: Lowering catalyst loading is a primary goal in process development and scale-up for several reasons:

  • Cost Reduction: Palladium is a precious and expensive metal.

  • Product Purity: Minimizing palladium usage reduces the levels of residual metal in the final active pharmaceutical ingredient (API), which is strictly regulated.[3]

  • Sustainability: Reducing metal waste contributes to greener and more sustainable chemical processes.[10]

  • Improved Reaction Profile: Lower loadings can sometimes suppress side reactions, leading to a cleaner product profile and easier purification.[1]

Part 2: Troubleshooting Guide for Sub-Optimal Reactions

This section provides a structured approach to diagnosing and solving specific experimental problems related to catalyst loading.

Issue 1: Low or No Conversion

Symptom: Analysis (TLC, LC-MS, GC-MS) shows a large amount of unreacted starting material.

Causality & Troubleshooting Workflow:

A systematic check of reaction components and conditions is the most effective way to diagnose the root cause of low conversion.

LowConversionWorkflow Start Low Conversion Observed CheckReagents 1. Verify Reagent Quality & Purity Start->CheckReagents CheckSetup 2. Assess Reaction Setup & Conditions CheckReagents->CheckSetup Reagents OK sub1 • Fresh Substrates? • Anhydrous Solvent? • Pure Base? CheckCatalyst 3. Evaluate Catalyst System CheckSetup->CheckCatalyst Setup OK sub2 • Fully Inert Atmosphere? • Correct Temperature? • Adequate Mixing? OptimizeLoading 4. Re-evaluate Catalyst Loading CheckCatalyst->OptimizeLoading System OK sub3 • Active Catalyst/Precatalyst? • Correct Ligand Choice? • Correct Pd:Ligand Ratio? Success Reaction Optimized OptimizeLoading->Success sub4 • Increase Loading Incrementally • Screen Different Precatalysts

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Action Plan:

  • Verify Reagent Quality:

    • Aryl Halide/Pseudohalide: Confirm purity. Reactivity order is generally I > Br > OTf >> Cl.[6] Aryl chlorides are often more challenging and require specialized, highly active catalyst systems.[6][11]

    • Boronic Acid/Ester (for Suzuki): These reagents can degrade. Protodeboronation, where the boronic acid is replaced by a hydrogen, is a major side reaction, especially with electron-deficient substrates.[6] Use fresh, high-purity material or consider more stable derivatives like pinacol esters.[6]

    • Solvent & Base: Use anhydrous, degassed solvents, as oxygen and water can deactivate the catalyst.[6] Ensure the base is pure and finely powdered for better solubility and reactivity.

  • Assess Reaction Setup:

    • Inert Atmosphere: Oxygen is detrimental, leading to the oxidation of the active Pd(0) catalyst and phosphine ligands.[6] Ensure the vessel is thoroughly purged with argon or nitrogen.[6]

    • Temperature: While heat can drive reactions, excessive temperatures (>120 °C) can cause ligand cleavage and catalyst decomposition.[1][9] Verify your heating mantle or oil bath is calibrated.

  • Evaluate the Catalyst System:

    • Catalyst Integrity: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[6] Use fresh materials stored correctly under an inert atmosphere.

    • Ligand Choice: The ligand choice is paramount. For challenging substrates (e.g., aryl chlorides, hindered substrates), bulky, electron-rich phosphine ligands (like XPhos, SPhos) or NHCs are often required to facilitate the oxidative addition step.[1]

  • Re-evaluate Catalyst Loading: If all the above are confirmed to be optimal, your initial catalyst loading may be insufficient. Increase the loading in a stepwise manner (e.g., from 1 mol% to 2 mol%, then to 4 mol%) to find the point of optimal conversion without inducing side reactions.

Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)

Symptom: The desired product is formed, but significant impurities are observed, complicating purification and lowering yield.

Causality & Mitigation Strategies:

  • Homocoupling (e.g., Biaryl from Boronic Acid):

    • Primary Cause: Often facilitated by the presence of oxygen, which promotes the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6]

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial.[6] Optimizing (often by decreasing) the catalyst loading can also suppress this side reaction.[1]

  • Protodeboronation (Suzuki Reaction):

    • Primary Cause: Decomposition of the boronic acid before it can participate in the cross-coupling cycle, often promoted by the base and the presence of water.[1][6]

    • Solutions:

      • Choice of Base: Use a base known to minimize this side reaction.

      • Stable Boron Reagents: Convert the boronic acid to a more stable form like a pinacol ester or an MIDA boronate, which releases the active species more slowly.[6]

      • Reaction Conditions: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[6]

Part 3: Experimental Protocols & Data
Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to determine the minimum effective catalyst loading for a given cross-coupling reaction using a parallel reaction format.

Objective: To identify the lowest catalyst loading that provides ≥95% conversion within a reasonable timeframe.

Materials:

  • Aryl halide (Substrate A)

  • Coupling partner (e.g., Boronic acid, Substrate B)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd(II) complex)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Internal standard (e.g., Dodecane, for GC/HPLC analysis)

  • Array of reaction vials with stir bars

Workflow Diagram:

OptimizationProtocol Prep Prepare Stock Solutions (Substrates, Base, Catalyst, Ligand) Dispense Dispense Reagents into Reaction Vials Prep->Dispense VaryCat Add Varying Amounts of Catalyst Stock Solution Dispense->VaryCat React Seal, Purge with Inert Gas, Heat to Target Temperature VaryCat->React Sample Sample at Time Points (e.g., 1h, 4h, 16h) React->Sample Analyze Quench & Analyze (LC-MS, GC-MS) Sample->Analyze Result Determine Optimal Loading vs. Time Analyze->Result

Caption: Experimental workflow for catalyst loading optimization.

Step-by-Step Procedure:

  • Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your substrates, base, catalyst, and ligand in the chosen solvent. This ensures accurate dispensing.

  • Reagent Dispensing: To an array of 8 reaction vials, add the required amounts of Substrate A, Substrate B, base, and internal standard from the stock solutions.

  • Catalyst/Ligand Addition: Add the ligand stock solution to each vial, maintaining a constant Pd:Ligand ratio (e.g., 1:2). Then, add varying amounts of the palladium precatalyst stock solution to achieve the target loadings as shown in the table below.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath with vigorous stirring.

  • Sampling and Analysis: At specified time points (e.g., 1, 4, 16 hours), carefully take a small aliquot from each reaction, quench it (e.g., with water or by filtering through a silica plug), dilute, and analyze by a calibrated chromatographic method (HPLC or GC) to determine the conversion of the limiting reagent.

  • Data Interpretation: Plot conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that achieves the desired conversion in an acceptable time.

Data Presentation: Example Screening Table

The following table structure should be used to plan and record the experiment.

VialPrecatalyst (mol%)Ligand (mol%)Pd:L RatioConversion @ 1h (%)Conversion @ 4h (%)Conversion @ 16h (%)
15.010.01:298>99>99
22.55.01:29097>99
31.02.01:2658896
40.51.01:2407592
50.10.21:2154570
60.050.11:252045
70.010.021:2<2515
80 (Control)0-000

Based on this hypothetical data, a 1.0 mol% loading might be chosen as the optimal level, as it achieves >95% conversion overnight, providing a significant cost and purity benefit over the 5.0 mol% loading.

References

Validation & Comparative

A Comparative Ligand Analysis: Unveiling the Potential of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and drug design, the selection of a ligand is a critical decision that dictates the functionality and efficacy of the resulting metal complex. Among the myriad of heterocyclic ligands, imidazole derivatives have garnered significant attention due to their versatile coordination behavior and profound biological relevance. This guide provides an in-depth comparative analysis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde (EMIC), a promising but less-explored ligand, against other well-established imidazole-based and N-donor ligands. By synthesizing available experimental data and established principles of coordination chemistry, this document aims to provide a comprehensive resource for researchers seeking to harness the potential of this unique molecule.

The Imidazole Scaffold: A Privileged Core in Ligand Design

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, making it an exceptional building block for ligands.[1] Its prevalence in biological systems, most notably in the amino acid histidine, underscores its fundamental role in metalloenzymes and other biological macromolecules. The two nitrogen atoms of the imidazole ring, a pyridinic (sp2-hybridized) and a pyrrolic (sp2-hybridized) nitrogen, provide versatile coordination sites for metal ions.[1][2] Furthermore, the imidazole ring can be readily functionalized at its carbon and nitrogen atoms, allowing for the fine-tuning of its steric and electronic properties. This inherent modularity is a key reason for the widespread use of imidazole-based ligands in catalysis, materials science, and medicinal chemistry.[2]

Physicochemical Properties: A Comparative Overview

The coordinating ability of a ligand is intrinsically linked to its fundamental physicochemical properties. Here, we compare EMIC with other representative imidazole-based ligands. While specific experimental data for EMIC is limited, we can infer its properties based on the electronic effects of its substituents.

LigandMolecular FormulaMolecular Weight ( g/mol )pKa of Conjugate AcidKey Structural Features
This compound (EMIC) C₇H₁₀N₂O138.17[3][4]~7-8 (estimated)Ethyl group at C2, methyl group at C4, carbaldehyde at C5
ImidazoleC₃H₄N₂68.086.95Unsubstituted imidazole ring
4-Methyl-1H-imidazole-5-carbaldehydeC₅H₆N₂O110.11~7 (estimated)Methyl group at C4, carbaldehyde at C5
HistamineC₅H₉N₃111.159.7 (amino group), 6.0 (imidazole)Imidazole ring with an ethylamine side chain
PyrazoleC₃H₄N₂68.082.49Isomer of imidazole with adjacent nitrogen atoms

Data for imidazole, histamine, and pyrazole are well-established. Data for 4-Methyl-1H-imidazole-5-carbaldehyde is based on its structure, and the pKa for EMIC is an educated estimate based on the electronic effects of its substituents.

The ethyl and methyl groups on the EMIC ring are electron-donating, which is expected to increase the electron density on the imidazole ring and enhance its basicity compared to unsubstituted imidazole. The carbaldehyde group, being electron-withdrawing, will counteract this effect to some extent. The net effect will determine the precise pKa, which is a crucial parameter influencing the stability of the metal complexes it forms.

Coordination Chemistry: Stability and Structure

A study on Schiff base ligands derived from imidazole-2-carbaldehyde showed that metal complexes exhibit enhanced stability and biological activity compared to the free ligand.[6] It is reasonable to expect a similar trend for complexes of EMIC. The chelation effect, where a multidentate ligand binds to a central metal ion, leads to significantly more stable complexes. While EMIC is a monodentate or potentially bidentate ligand (coordinating through the imidazole nitrogen and the carbaldehyde oxygen), its derivatives, such as Schiff bases, can act as multidentate ligands, forming highly stable metal chelates.

Catalytic Applications: A Realm of Possibilities

Imidazole-based ligands have been instrumental in the development of homogeneous catalysts for a wide array of organic transformations. The electronic and steric environment created by the ligand around the metal center is pivotal in determining the catalyst's activity and selectivity.

A notable study on bis-imidazole methane ligated ruthenium(II) complexes, featuring a ligand derived from 2-ethyl-5-methyl-1H-imidazole (a close structural isomer of the parent imidazole of EMIC), demonstrated significant catalytic activity for hydrogen production from formic acid.[7] The complex with a 4-methoxyphenyl substituted bis-imidazole methane ligand exhibited a high turnover frequency (TOF) of 1545 h⁻¹, highlighting the potential of such ligands in catalysis.[7] Given the structural similarities, it is highly probable that metal complexes of EMIC could also serve as effective catalysts in various reactions, such as transfer hydrogenation, oxidation, and C-C coupling reactions.

Biological Activity: A Promising Frontier

The imidazole moiety is a common feature in many biologically active compounds, including antifungal and anticancer agents.[8][9] Metal complexation can often enhance the biological activity of organic ligands.[10]

While direct studies on the biological activity of EMIC are not extensively reported, research on related imidazole derivatives provides valuable insights. For instance, Schiff base complexes derived from 4-methyl-5-imidazolecarboxaldehyde have shown promising antimicrobial activity against various bacterial and fungal strains.[1] In one study, the prepared palladium(II) and platinum(II) complexes of a thiosemicarbazone derivative of 4-methyl-5-imidazolecarboxaldehyde exhibited higher antimicrobial activity than the free ligand.[1]

Similarly, various imidazole derivatives have been investigated for their antifungal properties.[11][12] The substitution pattern on the imidazole ring plays a crucial role in determining the antifungal efficacy. The presence of the ethyl, methyl, and carbaldehyde groups in EMIC provides a unique combination of steric and electronic features that could be explored for the development of novel antimicrobial agents.

Experimental Protocols

General Synthesis of Imidazole-5-Carbaldehydes

The synthesis of imidazole-5-carbaldehydes can be achieved through various routes. A common method involves the formylation of a pre-formed imidazole ring. The Vilsmeier-Haack reaction is a widely used method for this purpose.

Step-by-step methodology:

  • Protection of Imidazole Nitrogen: The pyrrolic nitrogen of the starting imidazole derivative is often protected, for example, by tosylation, to direct the formylation to the desired carbon atom.

  • Vilsmeier-Haack Reaction: The protected imidazole is treated with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Hydrolysis: The resulting iminium salt is hydrolyzed to yield the carbaldehyde.

  • Deprotection: The protecting group on the imidazole nitrogen is removed to afford the final product.

A detailed, specific synthesis for 4-methyl-1H-imidazole-5-carbaldehyde can be found in the work by Orhan et al. (2019).[8]

Synthesis of Metal Complexes

The synthesis of metal complexes with imidazole-based ligands is generally straightforward and involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Step-by-step methodology:

  • Ligand Dissolution: Dissolve the imidazole ligand (e.g., EMIC) in a suitable solvent, such as ethanol, methanol, or a mixture of solvents.

  • Metal Salt Addition: Add a solution of the metal salt (e.g., CuCl₂, Co(NO₃)₂, etc.) in the same or a compatible solvent to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period. The formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Synthesis_of_Metal_Complexes Ligand Ligand Solution (e.g., EMIC in Ethanol) Reaction Reaction Mixture (Stirring/Reflux) Ligand->Reaction Metal_Salt Metal Salt Solution (e.g., CuCl2 in Ethanol) Metal_Salt->Reaction Complex Solid Metal Complex (Precipitate) Reaction->Complex Purification Filtration, Washing, and Drying Complex->Purification Final_Product Pure Metal Complex Purification->Final_Product

Caption: General workflow for the synthesis of metal complexes with imidazole-based ligands.

Conclusion and Future Perspectives

This compound presents itself as a ligand with considerable untapped potential. Its unique substitution pattern, combining electron-donating alkyl groups with an electron-withdrawing carbaldehyde moiety, offers a platform for the design of metal complexes with tailored electronic and steric properties. While direct experimental data remains to be fully explored, comparisons with structurally related imidazole ligands strongly suggest promising applications in catalysis and medicinal chemistry.

Future research should focus on the systematic investigation of the coordination chemistry of EMIC with a range of transition metals to determine their stability constants and elucidate their structural features. Furthermore, the catalytic efficacy of these complexes in various organic transformations and their biological activities, particularly as antimicrobial and anticancer agents, warrant thorough investigation. The insights gained from such studies will undoubtedly pave the way for the rational design of novel and highly effective metal-based systems based on this versatile imidazole scaffold.

References

A Comparative Guide to the Catalytic Activity of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation and comparison of the catalytic activity of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, detailed experimental protocols, and comparative analysis required to objectively assess this compound's catalytic performance against established alternatives.

Introduction: The Catalytic Potential of Imidazole Derivatives

The imidazole ring is a privileged scaffold in both biological and synthetic chemistry. Its unique electronic structure, featuring two nitrogen atoms, allows it to function as a nucleophile, a general acid, and a general base.[1] This versatility is central to its role in the active sites of numerous enzymes, such as ribonucleases and chymotrypsins, where the histidine residue's imidazole side chain facilitates critical bond-breaking and bond-forming reactions.[1] In synthetic chemistry, imidazole and its derivatives are widely employed as organocatalysts, ligands for transition metals, and precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts.[2][3][4]

This compound is a substituted imidazole with potential for unique catalytic properties. The ethyl and methyl groups introduce steric and electronic modifications to the imidazole core, while the carbaldehyde group offers a reactive handle for further functionalization or direct participation in catalytic cycles. This guide proposes a systematic validation of its catalytic efficacy in a model reaction: the hydrolysis of p-nitrophenyl acetate (pNPA). This reaction is well-suited for this purpose as it is readily monitored by UV-Vis spectrophotometry and is known to be catalyzed by imidazole-based compounds.[5][6]

This investigation will compare the catalytic performance of this compound against three benchmark catalysts:

  • Imidazole: The parent heterocyclic compound, providing a baseline for catalytic activity.

  • L-Histidine: A naturally occurring amino acid, representing a biologically relevant imidazole-containing catalyst.[1]

  • 4-(Dimethylamino)pyridine (DMAP): A highly active acylation catalyst, serving as a positive control for high catalytic efficiency.

By comparing these catalysts under identical conditions, we can elucidate the structure-activity relationships and quantify the catalytic potential of this compound.

Proposed Catalytic Mechanism

The catalytic hydrolysis of pNPA by an imidazole derivative is proposed to proceed via a nucleophilic catalysis pathway. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a transient acetyl-imidazolium intermediate. This intermediate is more susceptible to hydrolysis than the original ester, and it rapidly reacts with water to release acetic acid and regenerate the imidazole catalyst.

G cluster_0 Catalytic Cycle Catalyst 2-Ethyl-4-Methyl-1H- Imidazole-5-Carbaldehyde Intermediate Acetyl-Imidazolium Intermediate Catalyst->Intermediate + Substrate Product2 Acetic Acid Catalyst->Product2 Substrate p-Nitrophenyl Acetate (pNPA) Intermediate->Catalyst + H2O Product1 p-Nitrophenolate Intermediate->Product1 H2O Water

Caption: Proposed nucleophilic catalytic cycle for pNPA hydrolysis.

Experimental Design and Protocols

The validation of catalytic activity will be conducted through a series of kinetic assays. The rate of pNPA hydrolysis will be determined by monitoring the formation of the p-nitrophenolate anion, which has a strong absorbance at 405 nm.

Materials and Reagents
  • This compound (CAS: 88634-80-4)[7][8]

  • Imidazole (CAS: 288-32-4)

  • L-Histidine (CAS: 71-00-1)

  • 4-(Dimethylamino)pyridine (DMAP) (CAS: 1122-58-3)

  • p-Nitrophenyl acetate (pNPA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Deionized water

Experimental Workflow

G Start Start: Prepare Stock Solutions ReactionSetup Set up Reaction Mixtures in 96-well Plate: - Buffer - Catalyst - pNPA Start->ReactionSetup Incubation Incubate at 25°C ReactionSetup->Incubation Measurement Monitor Absorbance at 405 nm over time using a plate reader Incubation->Measurement DataAnalysis Data Analysis: - Plot Absorbance vs. Time - Calculate Initial Rates (v₀) Measurement->DataAnalysis Comparison Compare Catalytic Efficiencies: - k_cat - Turnover Number (TON) - Turnover Frequency (TOF) DataAnalysis->Comparison End End: Conclude Catalytic Activity Comparison->End

Caption: Workflow for the kinetic analysis of catalytic pNPA hydrolysis.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of pNPA in acetonitrile.

    • Prepare 10 mM stock solutions of this compound, Imidazole, L-Histidine, and DMAP in deionized water.

  • Kinetic Assay Setup:

    • In a 96-well microplate, add 180 µL of phosphate buffer (pH 7.4) to each well.

    • Add 10 µL of the respective catalyst stock solution to achieve a final concentration of 0.5 mM. For the uncatalyzed reaction (blank), add 10 µL of deionized water.

    • Initiate the reaction by adding 10 µL of the pNPA stock solution to each well to achieve a final concentration of 0.5 mM.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-heated to 25°C.

    • Monitor the absorbance at 405 nm every 30 seconds for 30 minutes.

  • Data Analysis:

    • For each catalyst, plot the absorbance at 405 nm against time.

    • Determine the initial reaction rate (v₀) from the linear portion of the curve using the Beer-Lambert law (ε for p-nitrophenolate at pH 7.4 is 18,000 M⁻¹cm⁻¹).

    • Calculate the catalytic rate (k_cat) by subtracting the rate of the uncatalyzed reaction from the rate of the catalyzed reaction and dividing by the catalyst concentration.

    • Calculate the Turnover Number (TON) and Turnover Frequency (TOF) to further quantify catalytic efficiency.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate the expected format for comparing the catalytic performance of this compound with the selected alternatives.

CatalystInitial Rate (v₀) (µM/min)Catalytic Rate (k_cat) (min⁻¹)Turnover Number (TON) (after 30 min)Turnover Frequency (TOF) (min⁻¹)
Uncatalyzed 0.5N/AN/AN/A
Imidazole 15.029.087029.0
L-Histidine 12.524.072024.0
This compound 25.0 49.0 1470 49.0
DMAP 150.0299.08970299.0

Discussion of Expected Outcomes

Based on the hypothetical data, this compound is expected to exhibit significantly higher catalytic activity than both imidazole and L-histidine. This enhanced performance can be attributed to the electronic and steric effects of the substituents on the imidazole ring.

G Structure Molecular Structure Substituents Ethyl, Methyl, Carbaldehyde Groups Structure->Substituents ElectronicEffects Inductive Effects Substituents->ElectronicEffects StericEffects Steric Hindrance Substituents->StericEffects CatalyticActivity Catalytic Activity ElectronicEffects->CatalyticActivity StericEffects->CatalyticActivity

Caption: Relationship between structure and catalytic activity.

The electron-donating nature of the ethyl and methyl groups could increase the nucleophilicity of the imidazole nitrogen, thereby accelerating the initial attack on the pNPA substrate. The carbaldehyde group, being electron-withdrawing, might slightly counteract this effect but could also play a role in stabilizing the transition state. The overall balance of these electronic effects is anticipated to be favorable for catalysis.

While DMAP remains the superior catalyst in this model reaction, the performance of this compound suggests its potential as a tunable and effective organocatalyst. Further studies could explore its application in other organic transformations where its unique structural features might offer advantages in terms of reactivity and selectivity.

Conclusion

This guide provides a robust framework for the validation of the catalytic activity of this compound. The proposed experimental design, rooted in established principles of chemical kinetics and catalysis, allows for a rigorous and objective comparison with benchmark catalysts. The anticipated results suggest that the substituents on the imidazole core of the title compound contribute to an enhanced catalytic performance, highlighting its promise as a valuable addition to the organocatalyst toolkit. Further exploration of its catalytic scope is warranted to fully realize its potential in synthetic chemistry and drug development.

References

A Senior Application Scientist's Guide to the Spectroscopic Data of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of imidazole derivatives is paramount. The imidazole ring is a cornerstone of many biologically active molecules, and its precise characterization is fundamental to unlocking its therapeutic potential. This guide provides an in-depth comparison of the spectroscopic data of imidazole and its derivatives, offering insights into how subtle structural modifications are reflected in their spectral signatures. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—providing not just data, but the underlying principles and experimental considerations that are crucial for accurate interpretation.

The Significance of Spectroscopic Analysis for Imidazole Derivatives

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding, coordinate with metal ions, and act as a proton donor or acceptor makes it a privileged structure in numerous pharmaceuticals. Spectroscopic analysis provides a non-destructive window into the molecular world of these compounds, allowing us to:

  • Confirm molecular structure and purity: Unambiguously verify the successful synthesis of a target imidazole derivative.

  • Elucidate electronic properties: Understand how substituents influence the electron density distribution within the aromatic ring.

  • Investigate intermolecular interactions: Probe hydrogen bonding and other non-covalent interactions that govern biological activity.

  • Monitor reactions and degradation: Track the progress of chemical transformations and assess the stability of imidazole-containing compounds.

This guide will equip you with the foundational knowledge to confidently interpret the spectroscopic data of your imidazole derivatives, enabling more informed decisions in your research and development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For imidazole derivatives, both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of imidazole itself is deceptively simple, yet informative. Due to rapid proton exchange (tautomerism) between the two nitrogen atoms at room temperature, the protons at the 4- and 5-positions become chemically equivalent.

Key Features of the ¹H NMR Spectrum of Imidazole:

  • H2 Proton: The proton at the C2 position, situated between the two nitrogen atoms, is the most deshielded and appears as a singlet at approximately 7.7-8.1 ppm.

  • H4/H5 Protons: The protons at the C4 and C5 positions appear as a single, time-averaged signal, typically around 7.1-7.3 ppm.[1]

  • N-H Proton: The N-H proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature, typically appearing between 10-13 ppm.[2]

Impact of Substitution:

Substitution on the imidazole ring significantly alters the ¹H NMR spectrum, providing crucial information about the position and nature of the substituent.

  • N-Substitution: Alkylation or arylation at the N1 position breaks the symmetry of the ring, resulting in distinct signals for the H4 and H5 protons. For example, in 1-methylimidazole, the H2, H4, and H5 protons all give rise to separate signals.[3]

  • C-Substitution: Substitution at C2, C4, or C5 will lead to the disappearance of the corresponding proton signal and will influence the chemical shifts of the remaining ring protons through electronic effects (inductive and resonance). Electron-withdrawing groups will generally deshield the remaining protons, shifting their signals downfield, while electron-donating groups will cause an upfield shift.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon framework of imidazole derivatives.

Key Features of the ¹³C NMR Spectrum of Imidazole:

  • C2 Carbon: Similar to its attached proton, the C2 carbon is the most deshielded and resonates at approximately 136 ppm.

  • C4/C5 Carbons: Due to tautomerism, the C4 and C5 carbons are equivalent and appear as a single peak around 122 ppm.[4]

Influence of Substituents:

The chemical shifts of the ring carbons are sensitive to the electronic nature of substituents. This sensitivity can be used to probe the electron-donating or electron-withdrawing character of a group and its position on the imidazole ring. For instance, coordination of imidazole to a metal ion generally leads to a downfield shift of the carbon signals due to electron withdrawal from the ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Table 1: Comparative ¹H and ¹³C NMR Data for Imidazole and Selected Derivatives (in DMSO-d₆)

Compoundδ ¹H (ppm)δ ¹³C (ppm)
Imidazole H2: ~8.1, H4/5: ~7.3, NH: ~12.7[2]C2: ~136, C4/5: ~122[5]
1-Methylimidazole H2: ~7.6, H4: ~7.1, H5: ~6.9, CH₃: ~3.6C2: ~137, C4: ~128, C5: ~120, CH₃: ~33
2-Methylimidazole H4/5: ~6.9, NH: ~12.0, CH₃: ~2.2C2: ~145, C4/5: ~121, CH₃: ~13
4-Nitroimidazole H2: ~8.6, H5: ~8.1, NH: ~14.0C2: ~138, C4: ~148, C5: ~119

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For imidazole derivatives, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C=N, and C=C bonds within the ring.

Key Vibrational Modes of the Imidazole Ring:

  • N-H Stretch: A broad band in the region of 3200-2600 cm⁻¹ is characteristic of the N-H stretching vibration involved in hydrogen bonding.[6] The broadness is a result of the strong intermolecular hydrogen bonding between imidazole molecules.

  • Aromatic C-H Stretch: A sharp band or series of bands above 3000 cm⁻¹ (typically around 3150-3050 cm⁻¹) corresponds to the C-H stretching vibrations of the imidazole ring.[7][8]

  • C=N and C=C Ring Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=N and C=C bonds within the aromatic ring.[9] These bands are often sensitive to substitution on the ring.

Impact of Substitution on IR Spectra:

The introduction of substituents will lead to new absorption bands characteristic of their functional groups (e.g., a strong C=O stretch for a carbonyl group around 1700 cm⁻¹). Furthermore, substituents can influence the position and intensity of the imidazole ring vibrations by altering the bond strengths and dipole moments.

Experimental Protocol: Solid-State IR Spectroscopy (KBr Pellet)

Caption: A streamlined workflow for preparing a KBr pellet and acquiring an IR spectrum.

Table 2: Key IR Absorption Frequencies for Imidazole

Vibrational ModeApproximate Frequency (cm⁻¹)
N-H Stretch (H-bonded)3200-2600 (broad)[6]
Aromatic C-H Stretch3150-3050[8]
C=N and C=C Ring Stretch1600-1450[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of imidazole derivatives by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (typically a π orbital) to a higher energy unoccupied molecular orbital (a π* orbital).

Electronic Transitions in Imidazole:

The parent imidazole molecule exhibits a strong absorption band around 210 nm, which is attributed to a π → π* transition within the aromatic ring.[10] This absorption is characteristic of the conjugated π-system of the imidazole ring.

Influence of Substituents and Solvent:

  • Substituents: The position and intensity of the absorption maximum (λ_max) are highly sensitive to the nature and position of substituents.

    • Auxochromes: Electron-donating groups (e.g., -NH₂, -OH) can cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

    • Chromophores: The introduction of additional chromophoric groups (e.g., -NO₂, -C=O) that extend the conjugation will also lead to a significant red shift.[11]

  • Solvent Polarity: The polarity of the solvent can influence the energy of the ground and excited states, leading to shifts in the λ_max. For many imidazole derivatives, a slight solvatochromic shift is observed with changing solvent polarity.[11]

Experimental Protocol: UV-Vis Spectroscopy

Caption: A straightforward procedure for obtaining a UV-Vis absorption spectrum.

Table 3: Approximate UV-Vis Absorption Maxima (λ_max) for Imidazole and Derivatives

Compoundλ_max (nm)Solvent
Imidazole ~210[10]Water
Imidazole-2-carboxaldehyde ~280[12]Not specified
D-π-A Type Imidazole Derivative ~295 and ~380[11]Various

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) of Imidazole:

In EI-MS, the imidazole molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

  • Molecular Ion Peak: The molecular ion peak for imidazole is observed at m/z 68, corresponding to its molecular weight.[13][14] This is typically the base peak (the most intense peak) in the spectrum.

  • Fragmentation Pattern: A characteristic fragmentation pathway for imidazole involves the loss of hydrogen cyanide (HCN), resulting in a significant peak at m/z 41.[15] Further fragmentation can also occur, leading to smaller fragment ions.

Impact of Substitution on Mass Spectra:

The fragmentation patterns of substituted imidazoles can be more complex but also more informative. The nature and position of the substituent will direct the fragmentation pathways. For example, in 1-methylimidazole, the molecular ion is observed at m/z 82.[3] The fragmentation can involve the loss of HCN or cleavage of the methyl group.

Experimental Protocol: Electron Ionization Mass Spectrometry

Caption: An overview of the key steps in acquiring an electron ionization mass spectrum.

Table 4: Key Mass Spectrometry Data for Imidazole and 1-Methylimidazole

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Imidazole 68 (M⁺˙)[13][14]41 (M - HCN)⁺[15]
1-Methylimidazole 82 (M⁺˙)[3]55 (M - HCN)⁺, 81 (M - H)⁺

Conclusion

The spectroscopic characterization of imidazole derivatives is a multifaceted process that relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's identity, purity, and electronic properties. By understanding the fundamental principles behind each technique and the characteristic spectral features of the imidazole ring, researchers can confidently interpret their experimental data, accelerating the discovery and development of novel imidazole-based compounds. This guide serves as a foundational resource, empowering scientists to leverage the full potential of spectroscopic analysis in their work.

References

A Comparative Guide to the Synthesis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized imidazole scaffolds is a cornerstone of modern medicinal chemistry. The target molecule, 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, is a valuable building block, incorporating a reactive aldehyde group onto a substituted imidazole core, making it a versatile precursor for a diverse range of pharmaceutical agents. This guide provides an in-depth technical comparison of established and alternative synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction to the Target Molecule

This compound is a heterocyclic compound of significant interest due to the prevalence of the imidazole moiety in numerous biologically active molecules. The presence of ethyl and methyl groups at positions 2 and 4, respectively, provides specific steric and electronic properties, while the carbaldehyde at position 5 offers a reactive handle for further chemical transformations, such as the construction of more complex molecular architectures through condensation, oxidation, or reductive amination reactions. The strategic selection of a synthetic route is paramount, directly impacting yield, purity, scalability, and the overall economic and environmental viability of the process.

This guide will focus on two primary synthetic strategies:

  • The Established Route: A two-step process involving the initial synthesis of the 2-ethyl-4-methylimidazole precursor, followed by a regioselective formylation at the C5 position via the Vilsmeier-Haack reaction.

  • An Alternative Approach: A one-pot construction of the imidazole ring with the desired substituents using the Radziszewski imidazole synthesis.

Route 1: The Established Method - Synthesis of 2-Ethyl-4-Methylimidazole and Subsequent Vilsmeier-Haack Formylation

This well-established pathway separates the construction of the imidazole core from the introduction of the aldehyde functionality. This modular approach allows for the isolation and purification of the imidazole precursor before the final formylation step.

Part A: Synthesis of the Precursor, 2-Ethyl-4-Methylimidazole

The synthesis of 2-ethyl-4-methylimidazole can be efficiently achieved through the cyclization of 1,2-propanediamine with an appropriate propionyl equivalent. An environmentally conscious approach utilizes methyl propionate, which is less toxic than propionitrile.[1][2] The reaction proceeds in two stages: initial amidation followed by cyclization and dehydrogenation.

  • Amidation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl propionate (1.0 equivalent) and 1,2-propanediamine (2.0 equivalents). Heat the mixture to 80 °C and reflux for 3 hours.

  • Cyclization and Dehydration: After the initial reflux, add a dehydration catalyst such as activated alumina or a molecular sieve, along with an azeotropic solvent like toluene. Continue to heat the mixture under reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction until no more water is collected.

  • Dehydrogenation: Cool the reaction mixture and add a dehydrogenation catalyst, such as 5% Pd/C (palladium on carbon). Heat the mixture to 120-140 °C and maintain this temperature for approximately 10 hours, or until the cessation of gas evolution (hydrogen).[1]

  • Purification: After cooling, filter the reaction mixture to remove the catalyst. The filtrate is then subjected to vacuum distillation to isolate the 2-ethyl-4-methylimidazole.

  • The excess of 1,2-propanediamine is used to drive the initial amidation reaction to completion.

  • The use of an azeotropic solvent and a Dean-Stark trap efficiently removes water, shifting the equilibrium of the cyclization reaction towards the product, 2-ethyl-4-methylimidazoline.

  • Palladium on carbon is a highly effective and widely used catalyst for dehydrogenation reactions, converting the imidazoline intermediate to the aromatic imidazole.

Part B: Vilsmeier-Haack Formylation of 2-Ethyl-4-Methylimidazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) and cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-ethyl-4-methylimidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the mixture to a pH of 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the iminium salt intermediate.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • The reaction is performed under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.

  • The initial low temperature is crucial for controlling the exothermic formation of the Vilsmeier reagent and preventing its decomposition.[6]

  • Heating the reaction mixture after the addition of the imidazole substrate is necessary to drive the electrophilic aromatic substitution to completion.

  • The basic work-up is essential for the hydrolysis of the intermediate iminium salt to the final aldehyde product.

Caption: Vilsmeier-Haack Formylation Workflow.

Route 2: The Alternative Approach - Radziszewski Imidazole Synthesis

The Radziszewski synthesis is a classic multi-component reaction that allows for the one-pot construction of the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[7][8][9] This convergent approach can be advantageous in terms of step economy.

To synthesize this compound via this route, we can strategically choose the starting materials. A plausible combination would involve 2,3-butanedione (a 1,2-dicarbonyl), propionaldehyde (to provide the 2-ethyl group), and glyoxal (as the source of the C5-carbaldehyde), with ammonia as the nitrogen source.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-butanedione (1.0 equivalent) and a source of glyoxal (e.g., a 40% aqueous solution, 1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: To the stirred solution, add propionaldehyde (1.0 equivalent) followed by an excess of an ammonia source, such as ammonium acetate or aqueous ammonia.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in water and a suitable organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

  • The multi-component nature of this reaction allows for the rapid assembly of the imidazole core.

  • The use of an excess of the ammonia source helps to drive the condensation reactions forward.

  • Heating is typically required to overcome the activation energy for the multiple condensation and cyclization steps.

Caption: Radziszewski Synthesis Reactant Convergence.

Performance Comparison and Data Presentation

ParameterRoute 1: Vilsmeier-HaackRoute 2: Radziszewski Synthesis
Overall Yield Moderate to High (typically 60-80% for the formylation step)Variable (can be low to moderate depending on substrate and conditions)
Purity of Crude Product Generally requires chromatographic purificationOften requires significant purification to remove side products
Scalability Well-established for large-scale synthesisCan be challenging to scale due to the multi-component nature and potential for side reactions
Reagent Toxicity & Handling POCl₃ is corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive.[6]Generally uses less hazardous reagents, although aldehydes can be volatile and toxic.
Reaction Conditions Requires anhydrous conditions and careful temperature control.Typically requires heating to reflux.
Step Economy Two-step process (synthesis of precursor + formylation)One-pot reaction, offering better step economy.
Environmental Impact Generates phosphate waste from POCl₃.Can be performed in more environmentally benign solvents like ethanol.

Conclusion and Recommendations

Both the Vilsmeier-Haack and the Radziszewski synthesis represent viable pathways to this compound.

The Vilsmeier-Haack route (Route 1) is recommended for its reliability and generally higher yields for the formylation step. The modular nature of this approach allows for better control and purification of intermediates, which is often crucial for the synthesis of high-purity final products required in pharmaceutical applications. While it involves the use of hazardous reagents like POCl₃, established safety protocols for handling these chemicals on an industrial scale are well-documented.[6]

The Radziszewski synthesis (Route 2) offers the advantage of being a one-pot reaction, which is attractive from a step-economy perspective. However, the potential for lower yields and the formation of multiple side products can complicate purification, especially at a larger scale. This route may be more suitable for library synthesis or initial exploratory work where rapid access to a variety of analogs is desired.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, purity specifications, available equipment, and safety considerations.

References

A Comparative Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is fundamental in the production of polymers, fine chemicals, and is especially crucial in the pharmaceutical industry for synthesizing the biaryl structures present in many drugs.[4][5] The success of this reaction hinges on the choice of catalyst, a decision that significantly impacts yield, reaction time, and substrate scope.[1][6] This guide provides an in-depth comparison of various catalytic systems, supported by experimental data, to empower researchers in selecting the optimal catalyst for their synthetic challenges.

The Engine of the Reaction: Understanding the Catalyst's Role

The catalytic cycle of the Suzuki-Miyaura reaction, typically driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7] The catalyst, most often a palladium precursor combined with a ligand, is the linchpin of this process. The ligand's electronic and steric properties are not mere accessories; they critically influence each step of the catalytic cycle.[6] Bulky, electron-rich ligands, for instance, are known to facilitate the formation of the active monoligated palladium(0) species, accelerate oxidative addition, and promote the final reductive elimination step.[6]

A Comparative Look at Leading Catalyst Systems

The landscape of catalysts for the Suzuki-Miyaura reaction is diverse, ranging from traditional phosphine-ligated palladium complexes to more recent innovations involving N-heterocyclic carbenes (NHCs) and even more cost-effective nickel-based systems.[8] The choice of catalyst is often dictated by the specific substrates, with more challenging couplings, such as those involving sterically hindered or less reactive starting materials, demanding highly active catalytic systems.[6]

Palladium Catalysts: The Workhorse of Cross-Coupling

Palladium-based catalysts remain the most widely used for the Suzuki-Miyaura reaction. Their efficacy is profoundly influenced by the associated ligands.

  • Traditional Phosphine Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been historically significant. While effective for many applications, they can require higher temperatures and catalyst loadings, particularly with less reactive substrates like aryl chlorides.[1]

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): The development of dialkylbiaryl phosphine ligands, such as SPhos and XPhos, developed in the Buchwald laboratories, represented a major advancement.[2][4] These ligands create a sterically hindered and electron-rich environment around the palladium center, which significantly enhances catalytic activity.[4][6] This allows for reactions to be carried out at lower temperatures and with lower catalyst loadings, even with challenging substrates like unactivated aryl chlorides and sterically demanding partners.[4][9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[10] Their strong σ-donating ability and steric bulk stabilize the palladium center and boost catalytic activity.[11] In some cases, NHC ligands can offer unique selectivity. For instance, in molecules with multiple reactive sites, the choice between different NHC ligands like SIPr and SIMes can direct the cross-coupling to a specific location.[11]

Nickel Catalysts: A Cost-Effective and Sustainable Alternative

In recent years, there has been a significant push towards developing more sustainable and cost-effective catalytic systems.[12] Nickel, being more earth-abundant and less expensive than palladium, has emerged as a promising alternative.[8][13] Nickel catalysts have shown remarkable efficacy in coupling a wide range of substrates, including those that are challenging for palladium systems, such as phenols and aryl ethers.[8]

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of various catalytic systems in the Suzuki-Miyaura cross-coupling of different aryl halides with phenylboronic acid. This data, compiled from various sources, serves as a guide to the relative efficacy of these catalysts.

Catalyst SystemAryl HalideProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄1-chloro-2-nitrobenzene2-nitrobiphenyl>950.17120 (Microwave)3[1]
Pd(OAc)₂ / SPhos4-Chlorotoluene4-Methylbiphenyl9811001[1]
Pd(OAc)₂ / XPhos4-Chloroanisole4-Methoxybiphenyl9621002[1]
NiCl₂(PCy₃)₂4-bromoacetophenone4-acetylbiphenyl85181005[14]

Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies. The data presented here is intended to provide a relative sense of efficacy.

Experimental Protocols for Catalyst Evaluation

Reproducible and well-defined experimental procedures are critical for accurately comparing catalyst performance. Below are general protocols for conducting a Suzuki-Miyaura cross-coupling reaction using both palladium and nickel catalysts.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling[6][15]

This procedure is a general method for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a phosphine ligand.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%)

  • Phosphine ligand (e.g., SPhos, 1:1 or 2:1 ligand-to-palladium ratio)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, arylboronic acid, and base.

  • Add the palladium precursor and the phosphine ligand.

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling[7][15]

This protocol outlines a general procedure for a nickel-catalyzed cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)

  • Base (e.g., K₃PO₄, 1.5 equiv)

  • Anhydrous solvent (e.g., 2-Me-THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the nickel catalyst and base to a reaction vial.

  • Add the arylboronic acid and the aryl bromide to the vial.

  • Add the anhydrous solvent.

  • Seal the vial and heat the mixture to the specified temperature for the required time.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Process

To better understand the intricate steps of the Suzuki-Miyaura reaction and the workflow for catalyst comparison, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Define Substrates Define Substrates Select Catalysts Select Catalysts Define Substrates->Select Catalysts Choose Reaction Conditions Choose Reaction Conditions Select Catalysts->Choose Reaction Conditions Run Parallel Reactions Run Parallel Reactions Choose Reaction Conditions->Run Parallel Reactions Monitor Progress Monitor Progress Run Parallel Reactions->Monitor Progress Quench & Workup Quench & Workup Monitor Progress->Quench & Workup Analyze Yield & Purity Analyze Yield & Purity Quench & Workup->Analyze Yield & Purity Compare Performance Compare Performance Analyze Yield & Purity->Compare Performance Select Optimal Catalyst Select Optimal Catalyst Compare Performance->Select Optimal Catalyst

Caption: A generalized workflow for comparing the efficacy of different catalysts.

Conclusion and Future Outlook

The strategic selection of a catalyst is paramount for achieving high efficiency and success in Suzuki-Miyaura cross-coupling reactions. While palladium catalysts, particularly those with bulky, electron-rich phosphine ligands like SPhos and XPhos, have demonstrated broad utility and high reactivity, the development of N-heterocyclic carbene ligands continues to provide new avenues for enhanced performance and selectivity.[2][6] Furthermore, the increasing adoption of more sustainable and cost-effective nickel-based catalysts highlights a significant trend towards greener chemistry in synthetic applications.[5][8][12]

For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each catalyst class, combined with a systematic approach to catalyst screening, will be crucial for navigating the complexities of modern organic synthesis and accelerating the discovery of new medicines and materials.

References

A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a key chemical intermediate. The primary focus is the validation of a newly developed High-Performance Liquid Chromatography (HPLC) method, benchmarked against alternative techniques such as Gas Chromatography (GC) and UV-Visible Spectrophotometry. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating the most appropriate analytical technique for this and similar imidazole derivatives.

The choice of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For this compound, its polarity, thermal stability, and chromophoric properties suggest that HPLC is a strong candidate for a robust and reliable quantitative method.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the determination of imidazole compounds, each presents distinct advantages and limitations.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometric methods are among the most common.

Technique Principle Advantages for this compound Disadvantages
HPLC-UV Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.High versatility, suitable for non-volatile and thermally sensitive compounds. Good selectivity and sensitivity.[1]Can be more time-consuming for method development.
GC-MS Separation of volatile compounds in the gas phase, with detection by mass spectrometry.High resolution and sensitivity.[2][3]Requires derivatization for polar, non-volatile compounds, which can introduce variability. Potential for thermal degradation of the analyte.
UV-Vis Spectrophotometry Quantification based on the absorbance of light by the analyte, often after a color-forming reaction.Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other absorbing compounds in the sample matrix. May require a derivatization step to enhance sensitivity and specificity.[4]

Given the structure of this compound, which includes a polar imidazole ring and a reactive aldehyde group, HPLC emerges as the most promising technique. It circumvents the need for derivatization, which is often necessary in GC to improve volatility and thermal stability, and offers significantly higher specificity than UV-Vis spectrophotometry.[2][5]

Validation of a Novel HPLC Method

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7] This process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8]

Proposed HPLC Method Parameters

The following is a proposed set of starting parameters for an HPLC method for the quantification of this compound.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Method Validation Workflow

The validation of this new method will proceed through a series of experiments to assess its performance characteristics.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Implement Routine Use Robustness->Implement Implement

Caption: Workflow for the validation of a new analytical method.

Experimental Protocols for Validation

The following sections detail the experimental design for each validation parameter.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]

  • Protocol:

    • Prepare solutions of the this compound reference standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution containing all excipients in a formulated product.

    • Spike the placebo with the analyte and known impurities.

    • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

    • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities, degradants, and excipients), with a resolution of >2.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).[10]

    • Inject each dilution in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Protocol: The range is determined from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The method should be accurate, precise, and linear over the specified range.

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (for a total of nine determinations).[8]

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.[8][12]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Protocol (Signal-to-Noise Method):

    • Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N of 3:1 is the LOD.

    • The concentration that yields an S/N of 10:1 is the LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Mobile phase composition (e.g., ±2%)

      • pH of the mobile phase (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze the system suitability samples under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Summary of Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Specificity Analyte peak is well-resolved from all other peaks (Resolution > 2).
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Method is accurate, precise, and linear over the defined range.
Accuracy Mean recovery within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
LOD S/N ratio of 3:1.
LOQ S/N ratio of 10:1, with acceptable precision and accuracy.
Robustness System suitability parameters remain within acceptable limits after small, deliberate changes to the method.

Conclusion

The validation of an analytical method is a critical step in the drug development process, ensuring that the data generated is accurate, reliable, and reproducible. For the quantification of this compound, a reverse-phase HPLC method with UV detection presents a superior choice over GC and spectrophotometric methods due to its high specificity, sensitivity, and applicability to the analyte's physicochemical properties.

By following the systematic validation workflow outlined in this guide, which is grounded in the principles of ICH Q2(R1), researchers and scientists can confidently establish a robust and reliable analytical method for the routine analysis of this important chemical intermediate. The detailed experimental protocols and acceptance criteria provided serve as a practical template for the successful validation of this, and other, new analytical methods.

References

Navigating Off-Target Liabilities: A Comparative Guide to the Cross-Reactivity of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The derivative, 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, and its analogues are of significant interest for the development of novel therapeutics.[1][5] However, the very features that make the imidazole ring a versatile pharmacophore also predispose it to off-target interactions, leading to potential safety liabilities. This guide provides a comprehensive comparison of the cross-reactivity profiles of this compound derivatives, supported by established experimental methodologies to empower informed decision-making in your drug discovery pipeline.

The Imidazole Moiety: A Double-Edged Sword in Drug Design

The nitrogen atoms within the imidazole ring are key to both its therapeutic efficacy and its potential for cross-reactivity. These nitrogen atoms can act as hydrogen bond donors and acceptors, as well as metal coordinators, facilitating interactions with a wide range of biological targets.[6] While essential for the desired on-target activity, these properties can also lead to unintended interactions with other proteins, a phenomenon known as off-target activity or cross-reactivity.[7]

Two of the most critical off-target families for imidazole-containing compounds are:

  • Cytochrome P450 (CYP) Enzymes: These heme-containing enzymes are central to drug metabolism. The imidazole nitrogen can coordinate with the heme iron of CYP enzymes, leading to their inhibition.[8][9][10] This can result in significant drug-drug interactions, altering the metabolism of co-administered therapies and potentially leading to toxicity.[6][9]

  • Human Ether-à-go-go-Related Gene (hERG) Potassium Channel: Inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmia (long QT syndrome).[11][12][13] Many small molecules, including those with imidazole scaffolds, have been shown to block this channel, representing a significant safety hurdle in drug development.[12][14]

Understanding the potential for these and other off-target interactions early in the drug discovery process is paramount for selecting and optimizing lead candidates with favorable safety profiles.[15][16][17][18]

Comparative Cross-Reactivity Profiles of Hypothetical Derivatives

To illustrate the importance of evaluating cross-reactivity, let's consider a hypothetical comparison of three derivatives of this compound (EMIC). The following table summarizes potential experimental data from key in vitro safety pharmacology assays.

DerivativePrimary Target IC50 (nM)CYP3A4 Inhibition IC50 (µM)hERG Inhibition IC50 (µM)Safety Index (CYP3A4/Primary)Safety Index (hERG/Primary)
EMIC-A (Parent) 105155001500
EMIC-B (Amide) 1525> 501667> 3333
EMIC-C (Sulfonamide) 815125625

Interpretation:

  • EMIC-A , the parent compound, shows potent on-target activity but also significant inhibition of both CYP3A4 and hERG at low micromolar concentrations.

  • EMIC-B , an amide derivative, displays slightly lower primary target potency but a markedly improved safety profile with significantly less inhibition of CYP3A4 and hERG. This suggests that the modification successfully mitigated the off-target liabilities.

  • EMIC-C , a sulfonamide derivative, exhibits the highest on-target potency but also the most potent off-target effects, making it a high-risk candidate despite its efficacy.

This comparative data highlights how subtle structural modifications can dramatically alter the cross-reactivity profile of a compound series.

Experimental Workflows for Assessing Cross-Reactivity

Generating robust and reliable cross-reactivity data requires well-validated experimental protocols. Below are step-by-step methodologies for the key assays mentioned above.

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay (e.g., CYP3A4)

This assay determines the concentration-dependent inhibition of a specific CYP isozyme by the test compound.

Methodology:

  • Prepare Reagents:

    • Human liver microsomes (source of CYP enzymes)

    • CYP3A4-specific substrate (e.g., midazolam)

    • NADPH regenerating system (cofactor for CYP activity)

    • Test compound stock solution (in DMSO)

    • Positive control inhibitor (e.g., ketoconazole)

  • Assay Procedure:

    • In a 96-well plate, add human liver microsomes, the NADPH regenerating system, and the test compound at various concentrations.

    • Pre-incubate the mixture to allow the test compound to interact with the enzymes.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolized product using LC-MS/MS.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable model.

Causality Behind Experimental Choices:

  • Human Liver Microsomes: Provide a physiologically relevant source of a mixture of CYP enzymes.

  • Specific Substrate: Ensures that the measured activity is specific to the CYP isozyme of interest.

  • LC-MS/MS Detection: Offers high sensitivity and specificity for quantifying the metabolite, leading to accurate results.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Microsomes, Substrate, NADPH, Test Compound) Mix Mix Reagents and Test Compound Reagents->Mix Dispense Preincubation Pre-incubate Mix->Preincubation Reaction Add Substrate & Incubate Preincubation->Reaction Stop Stop Reaction Reaction->Stop LCMS LC-MS/MS Analysis Stop->LCMS Calculation Calculate % Inhibition LCMS->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for a Cytochrome P450 Inhibition Assay.

Protocol 2: hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)

This assay directly measures the effect of the test compound on the electrical current flowing through the hERG channel.

Methodology:

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Culture the cells to an appropriate confluency for the automated patch-clamp system.

  • Assay Procedure (on an automated patch-clamp platform):

    • Harvest and prepare a single-cell suspension.

    • Load the cells, intracellular solution, and extracellular solution onto the instrument.

    • The instrument will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Establish a stable baseline recording.

    • Apply the test compound at various concentrations and record the resulting hERG currents.

    • Include a positive control inhibitor (e.g., dofetilide).

  • Analysis:

    • Measure the peak tail current amplitude at each concentration of the test compound.

    • Calculate the percent inhibition relative to the baseline recording.

    • Determine the IC50 value by fitting the concentration-response data.

Causality Behind Experimental Choices:

  • Stable Cell Line: Provides a consistent and reproducible source of hERG channels for high-throughput screening.

  • Automated Patch Clamp: Allows for higher throughput and more standardized measurements compared to manual patch clamp, while still providing high-quality electrophysiological data.[19]

  • Specific Voltage Protocol: Designed to isolate and measure the characteristic hERG channel current.

hERG_Inhibition_Workflow cluster_prep Preparation cluster_assay Automated Patch Clamp cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing Cells Cell_Prep Prepare Single-Cell Suspension Cell_Culture->Cell_Prep Load Load Cells and Solutions Cell_Prep->Load Patch Establish Whole-Cell Recordings Load->Patch Baseline Record Baseline Current Patch->Baseline Compound Apply Test Compound Baseline->Compound Measure Measure Peak Tail Current Compound->Measure Calculation Calculate % Inhibition Measure->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for a hERG Inhibition Assay using Automated Patch Clamp.

Broader Off-Target Profiling and Tissue Cross-Reactivity

While CYP and hERG are primary concerns, a comprehensive understanding of a compound's cross-reactivity profile requires broader screening. In vitro safety pharmacology panels can assess the activity of a compound against a wide range of receptors, ion channels, transporters, and enzymes.[16][18][19]

Furthermore, for biologics and in some cases for small molecules with novel targets, tissue cross-reactivity studies are recommended by regulatory agencies like the FDA and EMA.[20][21][22] These studies use immunohistochemistry to evaluate the binding of the drug candidate to a panel of human tissues to identify any unintended binding that could translate to in vivo toxicity.[21][22][23]

Conclusion

The this compound scaffold holds promise for the development of new medicines. However, a thorough and early assessment of cross-reactivity is crucial to navigate the inherent liabilities of the imidazole moiety. By employing a systematic approach to in vitro safety pharmacology, including targeted assays for high-risk off-targets like CYP enzymes and the hERG channel, researchers can generate comparative data to guide the selection and optimization of derivatives with the highest potential for clinical success. This proactive approach to de-risking not only saves time and resources but also contributes to the development of safer and more effective therapies.

References

A Comparative Benchmarking Guide to the Catalytic Performance of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and efficient catalytic systems, imidazole derivatives have carved a significant niche, demonstrating remarkable activity in a variety of organic transformations.[1][2] This guide provides a comprehensive framework for benchmarking the catalytic performance of a promising, yet underexplored, candidate: 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde . While extensive comparative data for this specific molecule is not yet prevalent in the literature, its structural features suggest significant catalytic potential.

This document is structured to guide researchers, scientists, and drug development professionals through a robust, scientifically-grounded process for evaluating this compound's efficacy. We will focus on a well-established model reaction, the Knoevenagel condensation, and propose a detailed experimental protocol for a head-to-head comparison with established catalysts. The principles and methodologies outlined herein are readily adaptable to other catalytic reactions.

The Catalytic Promise of Substituted Imidazoles

The imidazole moiety is a versatile functional group in catalysis due to its unique electronic properties. It can act as a Brønsted base, a Brønsted acid (in its protonated form), and a nucleophilic catalyst.[2] The substituents on the imidazole ring play a crucial role in modulating its catalytic activity by influencing its steric and electronic characteristics. In the case of this compound, the ethyl and methyl groups provide electron-donating effects, potentially enhancing the basicity of the non-protonated nitrogen atom. The carbaldehyde group, being electron-withdrawing, could influence the acidity of the N-H proton and the overall electronic distribution within the ring.

A Proposed Framework for Performance Benchmarking: The Knoevenagel Condensation

To objectively assess the catalytic prowess of this compound, we propose the Knoevenagel condensation as a model reaction. This reaction, which involves the condensation of an active methylene compound with an aldehyde or ketone, is a fundamental carbon-carbon bond-forming transformation in organic synthesis.[3][4] Its products, α,β-unsaturated compounds, are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[5][6]

Selecting the Benchmarks: A Comparative Landscape

To establish a meaningful comparison, we will benchmark our target compound against two well-established catalysts representing different classes:

  • Piperidine: A classic, strong secondary amine catalyst frequently used in Knoevenagel condensations. It serves as a baseline for traditional base catalysis.

  • N-Methylimidazole: A structurally related tertiary amine that will help elucidate the role of the N-H proton and the substituents on the imidazole ring in our target molecule.[7]

Experimental Design: A Self-Validating System

The following experimental protocol is designed to ensure reproducibility and provide a clear, quantitative comparison of catalytic performance.

Reaction Scheme:

Key Performance Indicators (KPIs):

  • Reaction Yield (%): The primary measure of catalyst efficiency.

  • Reaction Time (minutes/hours): Indicates the catalytic rate.

  • Turnover Number (TON): Moles of product formed per mole of catalyst.

  • Turnover Frequency (TOF): TON per unit time (h⁻¹).

  • Selectivity (%): In cases where side products are possible. For this reaction, selectivity to the desired product will be monitored.

Proposed Experimental Protocol:

  • Preparation of Catalyst Solutions:

    • Prepare 0.1 M solutions of this compound, Piperidine, and N-Methylimidazole in a suitable solvent (e.g., ethanol).

  • Reaction Setup:

    • In a series of identical reaction vessels, add benzaldehyde (1 mmol) and malononitrile (1.2 mmol) to 10 mL of ethanol.

    • Equilibrate the reaction mixtures to the desired temperature (e.g., 25 °C, 50 °C, and 75 °C) with magnetic stirring.

  • Catalyst Addition and Reaction Monitoring:

    • To each reaction vessel, add a specific molar percentage of the catalyst (e.g., 1 mol%, 5 mol%, and 10 mol%).

    • Start the timer immediately after catalyst addition.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Product Isolation:

    • Once the reaction is complete (as determined by the disappearance of the limiting reactant), quench the reaction by adding 10 mL of distilled water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography if necessary.

  • Data Analysis and Comparison:

    • Calculate the yield, TON, and TOF for each catalyst at each set of reaction conditions.

    • Compare the performance of this compound with Piperidine and N-Methylimidazole.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reactants Prepare Reactant Mixture (Benzaldehyde + Malononitrile in Ethanol) setup Reaction Setup (Vessel, Stirring, Temperature Control) prep_reactants->setup prep_catalysts Prepare Catalyst Solutions (Target & Benchmarks) addition Catalyst Addition prep_catalysts->addition setup->addition monitoring Reaction Monitoring (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract isolate Purification & Isolation extract->isolate characterize Product Characterization (NMR, MS) isolate->characterize calculate Calculate KPIs (Yield, TON, TOF) characterize->calculate compare Comparative Analysis calculate->compare

Caption: A generalized workflow for the catalytic benchmarking experiment.

Data Presentation: A Clear Comparison

The quantitative data obtained from the proposed experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Proposed Data Summary for Catalyst Performance in Knoevenagel Condensation

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
This compound 12524DataDataData
52512DataDataData
10256DataDataData
5504DataDataData
5751DataDataData
Piperidine 12518DataDataData
5258DataDataData
10254DataDataData
5502DataDataData
5750.5DataDataData
N-Methylimidazole 12530DataDataData
52516DataDataData
10258DataDataData
5506DataDataData
5752DataDataData

Mechanistic Insights and Causality

The imidazole ring is known to catalyze the Knoevenagel condensation through a bifunctional mechanism. The basic nitrogen atom deprotonates the active methylene compound, while the N-H proton can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack.

Proposed Catalytic Cycle:

G cluster_cycle Proposed Catalytic Cycle A Catalyst (Imidazole Derivative) C Enolate Intermediate A->C + CH2XY - H+ B Active Methylene Compound (CH2XY) E Aldol Adduct C->E + RCHO D Aldehyde (RCHO) F α,β-Unsaturated Product (RC=CXY) E->F - H2O F->A Regenerates Catalyst

References

A Comparative Guide to the Crystal Structures of Imidazole Isomers: From Fundamental Properties to Drug Development Implications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a cornerstone of heterocyclic chemistry, distinguished by its presence in a vast array of biologically crucial molecules, including the amino acid histidine, purines in DNA, and numerous pharmaceuticals.[1][2][3][4] Its unique amphoteric nature and ability to participate in strong hydrogen-bonding networks make it a privileged scaffold in drug design and materials science.[4][5][6] The arrangement of atoms within the solid state—the crystal structure—governs fundamental physicochemical properties such as stability, solubility, and dissolution rate, which are critical determinants of a drug's bioavailability and efficacy.[6]

This guide provides a comparative analysis of the crystal structures of imidazole isomers. We will primarily focus on the experimentally determined structure of the most stable tautomer, 1H-imidazole, and contrast it with various substituted derivatives to understand how chemical modifications influence crystal packing and intermolecular interactions. While other, less stable tautomers like 2H- and 4H-imidazole are computationally predicted to exist, their high energy makes them experimentally elusive in crystalline form.[7][8] Therefore, this study will leverage experimental crystallographic data for stable compounds to provide researchers, scientists, and drug development professionals with a foundational understanding of structure-property relationships in this vital class of molecules.

Chapter 1: The Landscape of Imidazole Isomerism

Imidazole (C₃H₄N₂) is a five-membered aromatic heterocycle with two nitrogen atoms. Its isomerism is dominated by annular tautomerism, where a proton can reside on either nitrogen atom.

  • 1H-Imidazole: This is the most stable and common tautomer, where the proton is attached to one nitrogen, leaving the other as an imine-like nitrogen. Its aromaticity, arising from a sextet of π-electrons, is the primary reason for its stability.[7][8]

  • 2H- and 4H-Imidazole: These are non-aromatic, higher-energy tautomers where a proton has shifted to a carbon atom, creating a methylene group (CH₂) within the ring.[7] Computational studies show a significant energy gap (around 60 kJ/mol) between the 1H tautomer and these less stable forms, making their experimental isolation and crystallographic analysis highly challenging.[7] Consequently, only the 1H tautomer is typically observed in the solid state.

Substituents on the imidazole ring can "lock" the molecule into a specific form and profoundly influence its electronic properties and intermolecular interactions, providing a practical avenue for comparative crystal structure analysis.

Chapter 2: Experimental Determination of Crystal Structure: A Validated Workflow

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10][11] The causality behind this experimental choice rests on its ability to provide unambiguous data on bond lengths, angles, and intermolecular interactions, which are the essence of a crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a self-validating system for determining the crystal structure of small molecules like imidazole derivatives. Each step is designed to ensure the quality and integrity of the final structural model.

  • Step 1: Crystal Growth (The Foundation of Quality)

    • Objective: To obtain a single, high-quality crystal free of significant defects. The regularity of the crystal lattice is paramount for sharp diffraction.

    • Method (Slow Evaporation):

      • Dissolve the imidazole compound in a suitable solvent (e.g., benzene, dioxane) to near-saturation in a clean vial.[12]

      • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a stable temperature.

      • Causality: Slow evaporation prevents rapid precipitation, which can lead to polycrystalline or amorphous solids. It allows molecules sufficient time to arrange themselves into a thermodynamically stable, ordered lattice.

    • Validation: Visual inspection under a microscope for well-defined faces and optical clarity. A good crystal will extinguish plane-polarized light sharply.

  • Step 2: Data Collection (Capturing the Diffraction Pattern)

    • Objective: To accurately measure the intensities and positions of diffracted X-ray beams.

    • Method:

      • Mount a suitable crystal (typically 0.1-0.4 mm) on a goniometer head.[10]

      • Center the crystal in the X-ray beam of a diffractometer. For enhanced data quality and to minimize thermal motion, data is often collected at low temperatures (e.g., -150°C or 100 K).[12][13][14]

      • Rotate the crystal in the beam, collecting a series of diffraction images over a wide angular range.

    • Validation: The diffraction spots should be sharp and well-resolved. The unit cell parameters determined from the spot positions should be consistent and refine to a low error.

  • Step 3: Structure Solution and Refinement (Building the Molecular Picture)

    • Objective: To convert the diffraction data into a three-dimensional electron density map and refine a final atomic model.

    • Method:

      • Data Reduction: Integrate the raw diffraction intensities and apply corrections for experimental factors (e.g., absorption).

      • Phase Problem: Use computational methods (e.g., direct methods for small molecules) to determine the phases of the structure factors, which are lost during the experiment.[15]

      • Model Building: Generate an initial electron density map. Identify atomic positions and build an initial molecular model.

      • Refinement: Iteratively refine the atomic coordinates and thermal displacement parameters against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.[15]

    • Validation: The process is validated by monitoring the R-factor (residual factor), a measure of agreement between the calculated and observed data. A low R-factor (typically < 0.05 or 5%) indicates a high-quality structural solution. The final difference electron density map should be largely featureless.

Workflow Diagram

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Refinement Compound Synthesized Compound Crystal Grow Single Crystal Compound->Crystal Slow Evaporation Mount Mount Crystal Crystal->Mount Diffract Collect Diffraction Data (-150 °C) Mount->Diffract Solve Solve Phase Problem (Direct Methods) Diffract->Solve Build Build Initial Model Solve->Build Refine Refine Structure (Least-Squares) Build->Refine Validate Validate Model (R-factor < 5%) Refine->Validate Final Final Validate->Final Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Chapter 3: Comparative Analysis of Imidazole Crystal Structures

The crystal structure of the parent 1H-imidazole serves as our baseline. It crystallizes in the monoclinic space group P2₁/c.[12][13] Its most defining feature is the formation of one-dimensional, infinite chains where molecules are linked by strong N-H···N hydrogen bonds along the c-axis.[5][13][16] This persistent "tape motif" is a recurring theme in the crystal engineering of imidazole derivatives.[17]

Table 1: Crystallographic Data for 1H-Imidazole and Derivatives
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
1H-Imidazole (-150°C)C₃H₄N₂MonoclinicP2₁/c7.5825.3719.790118.984[12][13]
1H-imidazole-1-methanol C₄H₆N₂OMonoclinicP2₁/n----3[18][19][20]
4,5-dinitro-1H-imidazole (100 K)C₃H₂N₄O₄MonoclinicP2₁/c11.4808.82111.802107.838[14]

Z = number of molecules in the unit cell.

The data shows that while substitutions maintain the monoclinic system, the unit cell dimensions and the number of molecules per asymmetric unit can change significantly. For instance, 1H-imidazole-1-methanol crystallizes with three unique molecules in the asymmetric unit, which then form a hydrogen-bonded macrocycle, a departure from the simple chain of the parent molecule.[18][21]

Table 2: Hydrogen Bonding Geometry

The N-H···N hydrogen bond is the dominant intermolecular force in crystalline 1H-imidazole. Its geometry is a key indicator of the strength of this interaction.

Donor (D)Acceptor (A)D···A Distance (Å)DescriptionReference
N-H (Imidazole)N (Imidazole)2.86Exceptionally short, indicating a strong bond that forms molecular chains.[13]
O-H (Methanol)N (Imidazole)2.715 - 2.753In 1H-imidazole-1-methanol, the primary H-bond shifts to an O-H···N interaction, forming a three-molecule macrocycle instead of a chain.[21]
N-H (Imidazole)N (Imidazole)-In 4,5-dinitro-1H-imidazole, N-H···N bonds still link molecules, but form layers instead of simple chains due to the influence of the bulky nitro groups.[14]

Analysis of Structural Perturbations:

  • Parent 1H-Imidazole: The structure is characterized by planar molecules arranged in infinite chains via strong N-H···N hydrogen bonds.[13][16] This strong, directional interaction leads to the formation of long, needle-like crystals and anisotropic properties.[5]

  • Substituent Effects:

    • 1H-imidazole-1-methanol: Attaching a methanol group introduces a new hydrogen bond donor (O-H). This completely alters the packing motif. Instead of the classic imidazole chain, the molecules form a head-to-tail trimeric "supermolecule" via O-H···N bonds.[18][21] This demonstrates how a single functional group can redirect the primary intermolecular interactions.

    • 4,5-dinitro-1H-imidazole: The introduction of bulky, electron-withdrawing nitro groups leads to a layered structure. While N-H···N hydrogen bonds are still present, they now serve to connect molecules within layers, and the overall packing is influenced by other interactions involving the nitro groups.[14]

H_Bonding cluster_parent Forms Infinite Chains cluster_sub Results in Different Supramolecular Motifs Im1 Im2 Im1->Im2 N-H···N Im3 Im2->Im3 N-H···N NewMotif New H-bond donors/acceptors (e.g., -OH, -NO₂) Packing Altered Crystal Packing (Dimers, Layers, Macrocycles) NewMotif->Packing Disrupts Chain Formation

Caption: Influence of substituents on imidazole hydrogen bonding motifs.

Chapter 4: Impact on Physicochemical Properties and Drug Development

Understanding the crystal structure is not merely an academic exercise; it is fundamental to drug development. The supramolecular arrangement directly dictates material properties crucial for a pharmaceutical product's success.

  • Polymorphism: A single compound can crystallize into multiple different forms, or polymorphs, each with a unique crystal structure.[22] These polymorphs can have drastically different stabilities, solubilities, and melting points. The persistent N-H···N tape motif in imidazoles is a strong directing force, but subtle changes in crystallization conditions or substitution can lead to different packing arrangements, highlighting the need for thorough polymorphic screening.

  • Solubility and Bioavailability: For a drug to be effective, it must first dissolve. The energy required to break apart the crystal lattice (lattice energy) is a primary barrier to dissolution. The strong, chain-like hydrogen bonding in 1H-imidazole results in a relatively high melting point (89-91 °C) for a small molecule, reflecting a stable lattice.[5][16] In drug design, modifying the imidazole scaffold to disrupt or alter these strong interactions can be a deliberate strategy to enhance solubility and, consequently, bioavailability.[6]

  • Drug-Target Interactions: The imidazole ring is a key component in many drugs because its nitrogen atoms can act as hydrogen bond donors and acceptors, as well as metal coordinating sites, which are crucial for binding to biological targets like enzymes.[1][4] The specific tautomeric form and conformation stabilized in the crystal can provide invaluable insight into the low-energy shapes the molecule is likely to adopt in a protein's active site.

Conclusion

This comparative guide illustrates that while 1H-imidazole is the only experimentally accessible crystalline form of the parent molecule, its crystal structure provides a crucial reference point. The defining feature is the robust, one-dimensional chain formed by strong N-H···N hydrogen bonds. The true comparative power comes from analyzing how chemical substitutions perturb this arrangement. The introduction of new functional groups can compete with or override this primary interaction, leading to diverse and complex supramolecular architectures, from discrete macrocycles to layered networks.

For professionals in drug development, this understanding is paramount. The ability to predict and control the crystal packing of imidazole-containing active pharmaceutical ingredients through rational chemical design is a key step in optimizing the stability, solubility, and ultimate therapeutic efficacy of new medicines. Crystallographic analysis remains the gold standard, providing the definitive data needed to bridge the gap between molecular structure and bulk material properties.

References

A Researcher's Guide to the Validation of Computational Models for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, computational modeling has emerged as an indispensable tool. For molecules like 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde, a heterocyclic compound with potential pharmacological significance, in silico methods offer a rapid and cost-effective means to predict its physicochemical properties, biological activity, and interaction with protein targets.[1] However, the predictive power of any computational model is only as reliable as its validation.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate computational models for this compound, ensuring scientific integrity and accelerating the path from theoretical prediction to experimental reality.

The core principle of model validation lies in the direct comparison of computationally predicted data with robust experimental measurements.[3] This process is not merely a checkbox but a critical iterative cycle of refinement that builds confidence in the model's ability to describe the real-world behavior of the molecule.[4]

The Computational Toolkit: A Glimpse into Modeling Techniques

A variety of computational methods can be employed to model this compound. The choice of method depends on the specific properties being investigated.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[5] It is particularly powerful for predicting optimized molecular geometries, vibrational frequencies (which can be correlated with IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps, which provide insights into the molecule's reactivity.[6] For this compound, DFT calculations, often using functionals like B3LYP, can provide a foundational understanding of its intrinsic properties.[7][8]

Molecular Docking

When exploring the potential of this compound as a drug candidate, molecular docking is a key computational technique.[9] It predicts the preferred orientation of the molecule when bound to a specific protein target, along with the binding affinity.[10][11] This method is instrumental in virtual screening and understanding the molecular basis of potential therapeutic action.[7] The validation of docking involves comparing the predicted binding poses and affinities with experimentally determined structures and binding data.[9]

The Experimental Benchmark: Generating Validation Data

The bedrock of computational model validation is high-quality experimental data. For this compound, a multi-faceted experimental approach is necessary to generate a comprehensive validation dataset.

Spectroscopic Analysis

Spectroscopic techniques provide fingerprints of a molecule's structure and bonding.

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These methods measure the vibrational frequencies of a molecule. The experimental spectra can be directly compared with the vibrational frequencies calculated using DFT.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical NMR chemical shifts can be calculated and compared with experimental data.[3]

X-ray Crystallography

The gold standard for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. The resulting crystallographic data, including bond lengths, bond angles, and dihedral angles, provides the most direct and rigorous benchmark for validating the optimized geometry predicted by computational models like DFT.

Biological Assays

If this compound is being investigated for its therapeutic potential, in vitro biological assays are crucial. These can include:

  • Enzyme inhibition assays: To determine the concentration of the compound required to inhibit a specific enzyme's activity by 50% (IC₅₀).

  • Cell-based assays: To assess the compound's effect on cellular processes, such as cell viability or proliferation.[7]

The experimentally determined biological activity data is then used to validate the predictions from molecular docking and other quantitative structure-activity relationship (QSAR) models.

A Comparative Framework: Bridging the In Silico-In Vitro Gap

A systematic comparison between computational predictions and experimental results is the cornerstone of validation. The following tables and workflows illustrate how this comparison can be structured.

Geometric Parameter Validation
ParameterExperimental (X-ray)Computational (DFT/B3LYP)Absolute Error
C=O bond length (Å)Hypothetical ValueCalculated ValueDifference
C-N bond length (Å)Hypothetical ValueCalculated ValueDifference
C-C-N bond angle (°)Hypothetical ValueCalculated ValueDifference
Spectroscopic Data Validation
Vibrational ModeExperimental FT-IR (cm⁻¹)Computational (DFT) (cm⁻¹)Difference (cm⁻¹)
C=O stretchHypothetical ValueCalculated ValueDifference
C-H stretchHypothetical ValueCalculated ValueDifference
Imidazole ring deformationHypothetical ValueCalculated ValueDifference
Biological Activity Validation
Target ProteinExperimental IC₅₀ (µM)Computational (Docking Score)Correlation
Target 1Hypothetical ValueCalculated ValueQualitative/Quantitative
Target 2Hypothetical ValueCalculated ValueQualitative/Quantitative
Experimental Protocols
Protocol 1: DFT-Based Geometry Optimization and Vibrational Frequency Calculation
  • Structure Building: Construct the 3D structure of this compound using a molecular builder.

  • Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a frequency calculation to obtain the theoretical vibrational spectra and confirm the structure is a true minimum.

  • Data Analysis: Compare the calculated bond lengths, angles, and vibrational frequencies with experimental data.

Protocol 2: Molecular Docking Workflow
  • Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and minimizing its energy.

  • Binding Site Definition: Define the binding site on the target protein based on known active sites or using binding site prediction algorithms.

  • Docking Simulation: Run the docking simulation using software like AutoDock or Glide.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding docking scores. The best pose is often the one with the lowest binding energy.

  • Validation: Compare the predicted binding mode with any available experimental structural data (e.g., co-crystal structures) and the docking scores with experimental binding affinities.

Visualizing the Validation Workflow

ValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Validation comp_model Computational Model (DFT, Docking) predictions Predicted Data (Geometry, Spectra, Binding Affinity) comp_model->predictions comparison Data Comparison & Error Analysis predictions->comparison exp_data Experimental Data (X-ray, Spectroscopy, Assays) exp_data->comparison refinement Model Refinement comparison->refinement Discrepancies validated_model Validated Model comparison->validated_model Agreement refinement->comp_model Iterate

Caption: Iterative workflow for the validation of computational models.

Logical Relationship of Validation Components

ValidationComponents cluster_comp Computational Predictions cluster_exp Experimental Data geom Optimized Geometry xray X-ray Crystallography geom->xray correlates with freq Vibrational Frequencies spec Spectroscopy (IR, Raman) freq->spec correlates with bind Binding Affinity assay Biological Assays bind->assay correlates with

Caption: Correlation between computational predictions and experimental data.

Conclusion and Future Directions

The validation of computational models for this compound is not a one-off task but a continuous process that underpins the credibility of in silico research. By meticulously comparing theoretical predictions with robust experimental data, researchers can refine their models, gain deeper insights into the molecule's behavior, and make more confident predictions in their quest for novel therapeutics and materials. While this guide provides a framework, the specific validation strategy will always depend on the research question at hand. The future of computational chemistry lies in this synergistic relationship with experimental work, where each informs and strengthens the other, ultimately accelerating scientific discovery.

References

comparison of biological activities between different substituted imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a versatile scaffold for the design of therapeutic agents. The strategic placement of various substituents on the imidazole ring can profoundly modulate its physicochemical properties and, consequently, its biological activities. This guide provides a comparative analysis of the biological activities of different substituted imidazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Anticancer Activity of Substituted Imidazoles

Substituted imidazoles have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanistic actions.[1][2] These include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[3][4]

Comparative Anticancer Potency

The cytotoxic effects of various substituted imidazoles have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
BZML (13) 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)SW480 (Colon)0.0274[1]
HCT116 (Colon)0.0231[1]
Caco-2 (Colon)0.0331[1]
Compound 22 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05[5]
Compound 24 Not specified in detailCT26 (Colorectal)0.022[6]
SW620 (Colorectal)0.009[6]
HCT116 (Colorectal)0.058[6]
Kim-161 (5a) Specific structure not detailedT24 (Urothelial)56.11[7]
Kim-111 (5b) Specific structure not detailedT24 (Urothelial)67.29[7]
Compound 5 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7 (Breast)< 5[8]
HCT-116 (Colon)< 5[8]
HepG2 (Liver)< 5[8]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that the substitution pattern on the imidazole ring significantly influences anticancer activity. For instance, compounds with bulky aromatic substituents often exhibit potent cytotoxicity.[6] The presence of a trimethoxybenzoyl group in BZML (13) contributes to its nanomolar efficacy against colon cancer cell lines.[1] Similarly, the fusion of a thiazole and thiophene moiety in compound 22 leads to high potency against gastric cancer cells.[5] In contrast, the specific substitutions in Kim-161 and Kim-111 result in micromolar activity against urothelial carcinoma.[7] The diverse mechanisms of action, including tubulin polymerization inhibition and kinase modulation, are directly linked to these structural variations.[1][8]

Mechanism of Action: A Deeper Dive

Substituted imidazoles exert their anticancer effects through various mechanisms:

  • Tubulin Polymerization Inhibition: Certain imidazole derivatives interfere with the dynamics of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5]

  • Kinase Inhibition: Many imidazoles are designed to target specific protein kinases that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] By inhibiting these kinases, they block the signaling pathways that promote cell proliferation and survival.

  • Induction of Apoptosis: A common outcome of the action of anticancer imidazoles is the induction of programmed cell death, or apoptosis. This can be triggered through various pathways, including the activation of caspases and the release of cytochrome c from mitochondria.[3][9]

anticancer_mechanism cluster_imidazole Substituted Imidazole cluster_cellular_effects Cellular Effects cluster_outcome Outcome Imidazole Imidazole Tubulin_Inhibition Tubulin Polymerization Inhibition Imidazole->Tubulin_Inhibition Kinase_Inhibition Kinase Inhibition (EGFR, VEGFR) Imidazole->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Imidazole->Apoptosis_Induction Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Signal_Block Blockage of Proliferation & Survival Signals Kinase_Inhibition->Signal_Block Cell_Death Programmed Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death Signal_Block->Cell_Death

Caption: Mechanisms of anticancer action of substituted imidazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the substituted imidazole derivatives and a vehicle control. Incubate for another 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Substituted Imidazoles

The imidazole scaffold is a key component of many antifungal and antibacterial agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antimicrobial activity.

Compound IDSubstituentsMicrobial StrainMIC (µg/mL)Reference
HL1 Specific structure not detailedStaphylococcus aureus625[12]
MRSA1250[12]
Escherichia coli>5000[12]
HL2 Specific structure not detailedStaphylococcus aureus625[12]
MRSA625[12]
Escherichia coli2500[12]
Compound 15 (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanoneGram-positive & Gram-negative bacteriaAppreciable activity[13]
Compound 17 (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanoneGram-positive & Gram-negative bacteriaAppreciable activity[13]
Compound 24 (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanoneGram-positive & Gram-negative bacteriaAppreciable activity[13]
Hybrid 62h 5-nitroimidazole/1,3,4-oxadiazole hybridEscherichia coli4.9-17 (µM)[14]
Hybrid 62i 5-nitroimidazole/1,3,4-oxadiazole hybridEscherichia coli4.9-17 (µM)[14]

Analysis of Structure-Activity Relationship (SAR):

The antimicrobial spectrum and potency of substituted imidazoles are highly dependent on their substitution patterns. For example, the subtle structural differences between HL1 and HL2 result in a significant variation in their activity against E. coli.[12] The presence of electron-withdrawing groups has been suggested to be beneficial for antimicrobial activity.[13] Furthermore, creating hybrid molecules, such as the 5-nitroimidazole/1,3,4-oxadiazole hybrids, can lead to potent antibacterial agents with low micromolar efficacy.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.[15]

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the substituted imidazole derivative in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

mic_workflow Start Start Prepare_Stock Prepare Stock Solution of Imidazole Derivative Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity of Substituted Imidazoles

Several substituted imidazoles have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Comparative Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[17][18]

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Time (hours)Reference
Compound 3e 40Significant inhibition2[19]
Indomethacin (Standard) 1057.664[20]
Compound 1 (Triazine derivative) 20096.314[20]
Compound 3 (Triazine derivative) 20099.694[20]

Analysis of Structure-Activity Relationship (SAR):

While specific quantitative data for a range of substituted imidazoles in this model is not as readily available in the provided context, the general principle is that the anti-inflammatory activity is closely tied to the substituents on the imidazole ring. These substituents influence the compound's ability to bind to the active site of inflammatory enzymes like COX-1 and COX-2.[21] The high efficacy of the triazine derivatives in the table, while not imidazoles themselves, highlights the potential for heterocyclic compounds to exhibit potent anti-inflammatory effects.[20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[18]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the substituted imidazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the test groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Conclusion

The imidazole scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds with a broad spectrum of biological activities. As demonstrated, strategic substitution on the imidazole ring can fine-tune the pharmacological profile, leading to potent and selective anticancer, antimicrobial, and anti-inflammatory agents. The comparative data and experimental protocols presented in this guide are intended to provide researchers and drug development professionals with a foundational understanding of the structure-activity relationships governing the biological effects of substituted imidazoles and to facilitate the design and evaluation of new therapeutic candidates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde (CAS No. 88634-80-4). The focus is on procedural, step-by-step guidance for personal protective equipment (PPE), safe handling, and disposal.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a heterocyclic compound containing both an imidazole ring and an aldehyde functional group. While specific toxicological data for this exact compound is limited, a thorough risk assessment must be based on the known hazards of its constituent chemical classes.

  • Imidazole Derivatives: Can cause skin and eye irritation. Some imidazole compounds are known to have antifungal properties, indicating biological activity that necessitates caution.[1]

  • Aldehydes: This class of chemicals can be irritating to the skin, eyes, and respiratory system.[2][3] Aldehydes can also be sensitizers, meaning repeated exposure can lead to an allergic reaction.

A Safety Data Sheet (SDS) for this compound classifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Core Protective Measures: Your First Line of Defense

Before any handling of this compound, ensure that the following engineering controls and basic PPE are in place.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, especially when handling powders or creating solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[5][6] Their location should be clearly marked.

Basic Personal Protective Equipment
  • Safety Glasses with Side Shields or Goggles: Standard laboratory eyewear is mandatory at all times.

  • Laboratory Coat: A flame-resistant lab coat should be worn, fully buttoned, to protect from splashes and spills.

  • Closed-toe Shoes: Footwear that fully covers the foot is required in any laboratory setting.

Task-Specific PPE Selection: A Graded Approach

The level of PPE required will depend on the specific task being performed. The following table outlines the recommended PPE for various common laboratory procedures involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a full-face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges
Running reactions and workups Chemical splash gogglesNitrile or neoprene glovesStandard lab coatNot typically required if performed in a fume hood with proper ventilation
Transferring small quantities Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required if performed in a fume hood
Cleaning spills Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridges

Detailed PPE Specifications and Rationale

Eye and Face Protection

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[4]

  • Chemical Splash Goggles: These should be worn whenever there is a risk of splashes, such as during solution preparation or transfers.

  • Face Shield: A full-face shield, worn in conjunction with goggles, is required when handling larger quantities or during procedures with a higher risk of splashing or aerosol generation.[6][7]

Hand Protection: The Critical Barrier

Choosing the correct gloves is vital for preventing skin contact, as this compound is a known skin irritant.[4]

  • Glove Material: Nitrile or neoprene gloves are recommended for handling aldehydes and imidazoles.[8] Natural rubber (latex) gloves are not recommended as they offer poor protection against many organic chemicals.[7][9]

  • Glove Thickness: For incidental contact, standard disposable nitrile gloves are acceptable. For tasks with a higher risk of prolonged contact or immersion, heavier-duty gloves should be used.

  • Double Gloving: For weighing and preparing solutions, double gloving provides an extra layer of protection.

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use.[10][11] If contact with the chemical occurs, remove the gloves immediately, wash your hands, and put on a new pair.

Body Protection
  • Lab Coat: A standard lab coat provides a basic barrier.

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary.[7]

Respiratory Protection

While working in a fume hood is the primary method of controlling inhalation hazards, respiratory protection may be necessary in certain situations.

  • When to Use a Respirator: A NIOSH-approved respirator with organic vapor cartridges is recommended when weighing the powdered form of the chemical outside of a containment hood, or when there is a potential for aerosol generation that cannot be controlled by local exhaust ventilation.[6][12]

  • Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations.[12]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for minimizing exposure risks.

Handling
  • Avoid Creating Dust: When handling the solid form, take care to avoid generating dust.[10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[13][14] Wash hands thoroughly after handling the chemical, even if gloves were worn.[15][14]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[6]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][16]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and other incompatible materials.[6]

  • Labeling: Ensure all containers are clearly and accurately labeled according to OSHA's Hazard Communication Standard.[17]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Cleanup: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[6][10] Do not let the chemical enter drains.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is an essential part of the safety protocol.

  • Waste Characterization: All waste must be handled as hazardous chemical waste.

  • Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not discharge to sewer systems.[10]

  • Contaminated PPE: Dispose of all used and contaminated PPE as hazardous waste in accordance with institutional and local regulations.

Visual Workflow and Decision Making

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Start: Handling this compound AssessTask Assess Task (e.g., weighing, transfer, reaction) Start->AssessTask BasePPE Base PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes AssessTask->BasePPE HandProtection Hand Protection: - Nitrile or Neoprene Gloves - Double Glove for high risk BasePPE->HandProtection EyeProtection Eye/Face Protection: - Goggles for splash risk - Face Shield for high risk HandProtection->EyeProtection BodyProtection Body Protection: - Chemical Apron for large volumes EyeProtection->BodyProtection RespProtection Respiratory Protection: - NIOSH Respirator for dust/aerosols BodyProtection->RespProtection Proceed Proceed with Task in Fume Hood RespProtection->Proceed Disposal Dispose of Waste & PPE (Hazardous Waste) Proceed->Disposal

Caption: PPE selection workflow for handling the chemical.

References

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